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Sarm1-IN-2

Cat. No.: B12404141
M. Wt: 326.4 g/mol
InChI Key: YCKJOVSJCNUPNR-UHFFFAOYSA-N
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Description

Sarm1-IN-2 is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4O2S B12404141 Sarm1-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-[(6-methoxy-2-methylquinolin-5-yl)amino]-2-methyl-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C16H14N4O2S/c1-9-4-5-10-12(18-9)6-7-13(22-3)14(10)19-15-11(8-17)16(21)20(2)23-15/h4-7,19H,1-3H3

InChI Key

YCKJOVSJCNUPNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)NC3=C(C(=O)N(S3)C)C#N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Sarm1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sterile Alpha and Toll/Interleukin-Receptor Motif-Containing 1 (SARM1) has been identified as a central executioner of programmed axon death, or Wallerian degeneration. Its intrinsic NAD+ hydrolase activity, which is triggered by axonal injury or disease-related stress, leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), precipitating a metabolic crisis and subsequent axonal destruction.[1][2] This pivotal role has established SARM1 as a promising therapeutic target for a range of neurodegenerative disorders.[1][3] Sarm1-IN-2 is a small molecule inhibitor of SARM1 developed for the study of axonal degeneration. This document provides a detailed overview of the SARM1 signaling pathway, the specific mechanism of action of this compound, and the experimental protocols used to characterize its inhibitory function.

The SARM1 Signaling Pathway and Axon Degeneration

Under healthy conditions, SARM1 is maintained in an inactive, autoinhibited state.[4] The health of an axon is actively maintained by the labile protein Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2), which synthesizes NAD+ from Nicotinamide Mononucleotide (NMN).[5] Following axonal injury, NMNAT2 is rapidly degraded.[5] This leads to two critical changes: a decrease in NAD+ levels and an accumulation of its precursor, NMN.[2][5]

The resulting increase in the NMN/NAD+ ratio is the key trigger for SARM1 activation.[5][6] NMN binds to an allosteric site on the N-terminal armadillo repeat (ARM) domain of SARM1, causing a conformational change that relieves its autoinhibition.[5][7] This activation unmasks the catalytic Toll/Interleukin-1 Receptor (TIR) domain, which then proceeds to hydrolyze the remaining axonal NAD+ into nicotinamide (NAM), adenosine diphosphate ribose (ADPR), and cyclic ADPR (cADPR).[8][9] The catastrophic loss of NAD+, an essential cofactor for cellular energy metabolism, leads to ATP depletion, mitochondrial dysfunction, calcium influx, and ultimately, the complete fragmentation of the axon.[2][6]

SARM1_Activation_Pathway cluster_0 Healthy Axon cluster_1 Injured Axon cluster_2 Degeneration Cascade NMNAT2 NMNAT2 NAD NAD+ NMNAT2->NAD Synthesis NMN NMN NMN->NMNAT2 SARM1_inactive SARM1 (Inactive) NAD->SARM1_inactive Allosteric Inhibition Axon_Survival Axon Survival SARM1_active SARM1 (Active) Axotomy Axonal Injury NMNAT2_degraded NMNAT2 Degradation Axotomy->NMNAT2_degraded NMN_acc NMN Accumulation NMNAT2_degraded->NMN_acc Leads to NAD_dec NAD+ Decrease NMNAT2_degraded->NAD_dec Leads to NMN_acc->SARM1_active Allosteric Activation NAD_dec->SARM1_active Relieves Inhibition NAD_depletion Rapid NAD+ Depletion SARM1_active->NAD_depletion Hydrolysis cADPR cADPR SARM1_active->cADPR Produces Metabolic_Crisis Metabolic Crisis (ATP depletion) NAD_depletion->Metabolic_Crisis Axon_Degeneration Axon Degeneration Metabolic_Crisis->Axon_Degeneration

Figure 1: SARM1 signaling pathway in axon degeneration.

This compound: Mechanism of Inhibition

This compound is a potent inhibitor of the SARM1 NAD+ hydrolase.[10] Its mechanism of action is centered on preventing the catalytic activity of the SARM1 TIR domain. It achieves this by reducing or inhibiting the binding of the substrate, NAD+, to the active site of the enzyme.[10] By occupying or altering the NAD+ binding pocket, this compound effectively blocks the hydrolysis of NAD+, thereby preserving the axonal NAD+ pool and preventing the downstream cascade of metabolic collapse and axonal fragmentation.

SARM1_Inhibition_Mechanism cluster_0 SARM1 Catalytic Cycle cluster_1 Inhibition by this compound SARM1_active Active SARM1 (TIR Domain) Products NAM + (c)ADPR SARM1_active->Products Hydrolysis NAD NAD+ NAD->SARM1_active SARM1_active_2 Active SARM1 (TIR Domain) No_Reaction No Reaction SARM1_active_2->No_Reaction Inhibited Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active_2 Binds to active site

Figure 2: Inhibitory mechanism of this compound on SARM1.

Quantitative Data

This compound has been characterized as a potent inhibitor of SARM1's enzymatic activity. The following table summarizes its reported potency. For context, the potencies of other published noncompetitive SARM1 inhibitors are also included.

CompoundType of InhibitionIC50Reference
This compound Competitive (presumed)< 1 µM[10]
Berberine ChlorideNoncompetitive110 ± 10 µM[11]
Zinc ChlorideNoncompetitive10 ± 1 µM[11]

Experimental Protocols

The efficacy of SARM1 inhibitors like this compound is typically assessed using a combination of in vitro enzymatic assays and cell-based models of axon degeneration.

SARM1 NAD+ Hydrolase Activity Assay (Fluorogenic)

This in vitro assay directly measures the NADase activity of recombinant SARM1 and the ability of a compound to inhibit it. A common method is the SARM1 Fluorogenic Assay Kit.

Principle: The assay utilizes a fluorogenic substrate that is a substrate for the SARM1 enzyme. Cleavage of the substrate by SARM1's hydrolase activity releases a fluorophore, leading to an increase in fluorescence intensity. An inhibitor will prevent or reduce this increase.

Protocol Outline:

  • Reagent Preparation: Thaw recombinant human SARM1 enzyme, assay buffer, and fluorogenic substrate. Prepare serial dilutions of this compound.

  • Reaction Setup: To a 96-well plate, add assay buffer, the SARM1 enzyme, and the diluted inhibitor (or vehicle control). Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the enzyme.

  • Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring fluorescence intensity at appropriate excitation/emission wavelengths using a microplate reader. Continue to read at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Dorsal Root Ganglion (DRG) Neuron Axon Degeneration Assay

This cell-based assay provides a more physiologically relevant model to test the neuroprotective effects of SARM1 inhibitors.

Principle: Primary DRG neurons are cultured in vitro, and axonal injury is induced chemically (e.g., with vincristine or vacor) or mechanically (axotomy). The ability of an inhibitor to prevent the subsequent degeneration of the neurites is quantified.

Protocol Outline:

  • Cell Culture: Isolate DRG neurons from rodents and culture them on a suitable substrate (e.g., poly-D-lysine/laminin-coated plates). Allow neurites to extend for several days.

  • Inhibitor Treatment: Treat the cultured neurons with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours) before inducing injury.

  • Injury Induction: Induce axon degeneration by adding a neurotoxic compound like vincristine to the culture medium.

  • Incubation: Incubate the neurons for a period sufficient to observe degeneration in the control group (e.g., 24-72 hours).

  • Assessment and Quantification:

    • Fix and immunostain the neurons for a marker of axons (e.g., βIII-tubulin).

    • Capture images using fluorescence microscopy.

    • Quantify axon integrity using a degeneration index, which typically involves scoring axons as intact, fragmented, or absent. The percentage of axon protection is then calculated relative to the vehicle-treated control.

Experimental_Workflow cluster_0 DRG Neuron Culture cluster_1 Treatment and Injury cluster_2 Analysis A Isolate DRG Neurons B Plate on Coated Dishes A->B C Culture to Allow Neurite Outgrowth B->C D Pre-treat with this compound (or Vehicle) C->D E Induce Axonal Injury (e.g., Vincristine) D->E F Incubate for 24-72 hours E->F G Fix and Immunostain for βIII-tubulin F->G H Image with Fluorescence Microscopy G->H I Quantify Axon Degeneration (Degeneration Index) H->I J Calculate % Protection I->J

Figure 3: Workflow for a DRG axon degeneration assay.

Conclusion

This compound acts as a direct inhibitor of the SARM1 enzyme, preventing the NAD+ hydrolysis that is the central event in programmed axon degeneration. By blocking the binding of NAD+ to SARM1's catalytic TIR domain, it preserves axonal metabolic stability and confers significant protection against neurotoxic insults in cellular models. This makes this compound a valuable pharmacological tool for researchers investigating the mechanisms of neurodegeneration and exploring the therapeutic potential of SARM1 inhibition.

References

A Technical Whitepaper on the Discovery and Synthesis of Sarm1-IN-2, a Novel SARM1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Axonal degeneration is a devastating hallmark of numerous neurodegenerative diseases, including peripheral neuropathies, amyotrophic lateral sclerosis (ALS), and glaucoma. A key driver of this pathological process is the Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) protein. Upon activation by injury or disease-related stress, SARM1 functions as an NADase, rapidly depleting axonal nicotinamide adenine dinucleotide (NAD+) and triggering a catastrophic metabolic cascade that leads to axon self-destruction. This central role makes SARM1 a compelling therapeutic target for neuroprotection. This whitepaper provides a detailed technical overview of Sarm1-IN-2, a potent, small-molecule inhibitor of SARM1. We will cover the underlying SARM1 signaling pathway, the discovery of this compound through high-throughput screening, its pyrazole-based chemical synthesis, and the key experimental protocols used for its characterization.

The Central Role of SARM1 in Axonal Degeneration

SARM1 is a multidomain protein consisting of an N-terminal autoinhibitory Armadillo Repeat (ARM) domain, two central Sterile Alpha Motif (SAM) domains that mediate oligomerization, and a C-terminal Toll/Interleukin-1 Receptor (TIR) domain which possesses the catalytic NADase activity.[1][2] In healthy neurons, SARM1 is maintained in an inactive, octameric state where the ARM domains sequester the TIR domains, preventing their dimerization and enzymatic function.[1][3]

Axonal injury or metabolic stress leads to the rapid degradation of NMNAT2, an enzyme that synthesizes NAD+ from its precursor, nicotinamide mononucleotide (NMN).[3] This results in a sharp increase in the NMN/NAD+ ratio. NMN and NAD+ compete for binding to an allosteric site on the SARM1 ARM domain.[4] When the NMN/NAD+ ratio is high, NMN binding displaces NAD+, inducing a conformational change that releases the TIR domains.[3][4] The liberated TIR domains then self-associate, forming a composite active site that efficiently hydrolyzes NAD+ to adenosine diphosphate ribose (ADPR), cyclic ADPR (cADPR), and nicotinamide.[4][5] This rapid depletion of NAD+, a critical molecule for energy metabolism, leads to ATP loss and catastrophic energetic failure, culminating in the activation of downstream executioner pathways and the complete fragmentation of the axon.[6]

The SARM1 Signaling Pathway

The activation of the SARM1-mediated axon destruction pathway is a tightly regulated cascade. The following diagram illustrates the key steps from initial insult to final axonal fragmentation.

SARM1_Signaling_Pathway cluster_NAD trigger trigger protein protein metabolite metabolite process process outcome outcome Injury Axonal Injury / Neurotoxic Stress NMNAT2_deg NMNAT2 Degradation Injury->NMNAT2_deg Ratio Increased NMN/NAD+ Ratio NMNAT2_deg->Ratio SARM1_inactive Inactive SARM1 Octamer (ARM domains inhibit TIR) Ratio->SARM1_inactive Allosteric Activation SARM1_active Active SARM1 (TIR domains dimerize) SARM1_inactive->SARM1_active NAD NAD+ SARM1_active->NAD Hydrolyzes cADPR cADPR / ADPR SARM1_active->cADPR Produces NAD_depletion Rapid NAD+ Depletion Energy_crisis ATP Depletion & Mitochondrial Dysfunction NAD_depletion->Energy_crisis Degeneration Axonal Degeneration Energy_crisis->Degeneration

Fig 1. SARM1 signaling cascade leading to axonal degeneration.

Discovery and Synthesis of this compound

Discovery via High-Throughput Screening

This compound is a potent SARM1 inhibitor identified from patent WO2019236890A1, where it is listed as Example 82.[7] The discovery of such inhibitors typically relies on high-throughput screening (HTS) campaigns designed to identify compounds that block the NADase activity of SARM1.[8][9] These screens often employ a recombinant, constitutively active form of SARM1 containing the SAM and TIR domains (SAM-TIR) and utilize a fluorescent NAD+ analog, such as etheno-NAD+ (ENAD), which increases in fluorescence upon cleavage.[8] Hits from the primary screen are then validated in secondary assays, including orthogonal biochemical assays and cell-based models of axon degeneration.

Synthesis of the Pyrazole Scaffold

This compound belongs to the pyrazole class of heterocyclic compounds. While the exact synthesis protocol from the patent is proprietary, a general and widely used method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis and related cyclocondensation reactions.[10][11] This typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.

A representative synthetic scheme is as follows:

  • Cyclocondensation: A substituted hydrazine (R1-NH-NH2) is reacted with a 1,3-diketone (R2-CO-CH2-CO-R3).

  • Dehydration: The reaction proceeds via an intermediate that undergoes acid- or base-catalyzed dehydration to form the stable aromatic pyrazole ring.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

This versatile approach allows for the introduction of various substituents at different positions on the pyrazole ring, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[11]

Mechanism of Action

This compound functions as a potent SARM1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM. It is described as inhibiting axon regeneration by reducing or inhibiting the binding of NAD+ to SARM1.[6] This suggests an orthosteric mechanism of action, where the inhibitor likely binds within the catalytic active site of the TIR domain, competing directly with the substrate, NAD+.

Preclinical Characterization and Experimental Protocols

The evaluation of a SARM1 inhibitor like this compound involves a tiered approach, moving from biochemical assays to cellular models and finally to in vivo studies.

High-Throughput Screening for SARM1 Inhibitors

The initial discovery of SARM1 inhibitors is often accomplished through HTS. A common method is a fluorescence-based assay.

HTS_Workflow step step reagent reagent output output start Start: Prepare 384-well plates dispense_enzyme Dispense Recombinant SARM1 (SAM-TIR) Enzyme start->dispense_enzyme add_compounds Add Test Compounds (e.g., this compound) & Controls dispense_enzyme->add_compounds pre_incubate Pre-incubate to allow compound-enzyme binding add_compounds->pre_incubate add_substrate Add Fluorescent Substrate (e.g., ENAD or PC6) pre_incubate->add_substrate incubate_read Incubate and Read Fluorescence (λex/λem) add_substrate->incubate_read analyze Analyze Data: High Fluorescence = Inhibition incubate_read->analyze

Fig 2. General workflow for a high-throughput screen for SARM1 inhibitors.

Protocol: Fluorescence-Based HTS Assay [8][12]

  • Assay Preparation: Recombinant human SARM1 (SAM-TIR domains) is diluted in assay buffer (e.g., 50 mM NaH2PO4, 50 mM NaCl, pH 8.0).

  • Compound Plating: Test compounds, positive controls (known inhibitors), and negative controls (DMSO) are dispensed into 384-well microplates.

  • Enzyme Addition: SARM1 enzyme solution is added to all wells and incubated with the compounds for a set period (e.g., 20 minutes) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorescent substrate, such as PC6 or ENAD.[8][12]

  • Signal Detection: The plates are incubated (e.g., 1 hour at room temperature), and the fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., λex = 300 nm, λem = 410 nm for PC6).[12]

  • Data Analysis: The percent inhibition is calculated relative to controls, and compounds exceeding a certain threshold are identified as "hits."

Biochemical Potency Determination

Once identified, the potency of an inhibitor is precisely quantified by determining its IC50 value using a dose-response curve. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for this.[5][13]

Protocol: SARM1 NADase Activity Assay (LC-MS/MS) [2][13]

  • Reaction Setup: A reaction mixture is prepared containing SARM1 enzyme, assay buffer, and an activating agent like NMN.

  • Inhibitor Titration: The inhibitor (this compound) is added in a series of dilutions (e.g., 10-point, 3-fold dilutions).

  • Reaction Initiation & Quenching: The reaction is started by the addition of NAD+. After a fixed time (e.g., 60 minutes), the reaction is stopped by adding a quenching solution (e.g., 0.125% formic acid).

  • Sample Analysis: The samples are analyzed by LC-MS/MS to quantify the consumption of the substrate (NAD+) and the production of products (ADPR and cADPR).

  • IC50 Calculation: The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Table 1: Biochemical Potency of Representative SARM1 Inhibitors

Compound Scaffold SARM1 IC50 (nM) Selectivity vs. CD38 Reference
This compound Pyrazole < 1000 Not Reported [6]
Compound 331P1 Not Disclosed 189.3 Selective [12]
Compound 4 Isothiazole ~200 Selective [9]

| Compound 10 | Isothiazole | ~200 | Selective |[9] |

Cellular Efficacy in Axon Degeneration Models

The ability of an inhibitor to protect neurons from damage is assessed in cell-based assays. A common model uses dorsal root ganglion (DRG) neurons treated with a neurotoxin like vincristine, which induces SARM1-dependent axon degeneration.[14][15]

Cellular_Assay_Workflow step step treatment treatment analysis analysis culture Culture primary DRG neurons in 96-well plates (6-7 DIV) treat_inhibitor Pre-treat neurons with This compound or vehicle culture->treat_inhibitor induce_damage Induce Axonal Damage (e.g., 40 nM Vincristine) treat_inhibitor->induce_damage incubate Incubate for 24-48 hours induce_damage->incubate image Acquire high-contrast phase images of axons incubate->image quantify Quantify Axon Integrity (Calculate Degeneration Index) image->quantify

Fig 3. Workflow for a cell-based vincristine-induced axon degeneration assay.

Protocol: Vincristine-Induced Axon Degeneration Assay [14][15]

  • Neuron Culture: Primary DRG neurons are dissected from embryonic mice and cultured in 96-well plates for 6-7 days in vitro (DIV) to allow for extensive axon growth.

  • Compound Treatment: Neurons are pre-treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Neurotoxin Challenge: Axon degeneration is induced by adding vincristine (e.g., 40 nM) to the culture medium.

  • Incubation: The cultures are incubated for 24-48 hours to allow degeneration to proceed.

  • Imaging and Analysis: Axons are imaged using automated high-throughput microscopy. The integrity of the axonal network is quantified using a "degeneration index," which measures the degree of fragmentation.[14] A lower index indicates greater axonal protection.

Table 2: Representative Cellular Efficacy Data

Treatment Degeneration Index (at 36h) Axon Protection
Vehicle (No Vincristine) 0.05 (Intact) -
Vehicle + Vincristine 0.95 (Fragmented) 0%
SARM1 Inhibitor + Vincristine 0.15 (Protected) > 80%
Sarm1 Knockout + Vincristine 0.10 (Protected) > 90%

Note: Data are representative based on published results for potent SARM1 inhibitors.[15]

In Vivo Target Engagement and Efficacy

To assess whether a SARM1 inhibitor is effective in a living organism, preclinical animal models are used. The sciatic nerve axotomy (SNA) model is a common acute injury model to measure target engagement and efficacy.[9][12] Efficacy is often determined by measuring the level of neurofilament light chain (NfL) in the plasma, a biomarker of axonal damage.[9]

Protocol: Sciatic Nerve Axotomy (SNA) Model in Mice [9]

  • Dosing: Mice are administered the SARM1 inhibitor (e.g., orally or via intraperitoneal injection) or vehicle at a predetermined dose.

  • Surgery: One hour post-dosing, mice are anesthetized, and the sciatic nerve of one leg is exposed and transected (axotomy).

  • Sample Collection: At a defined time point after injury (e.g., 15 hours), blood is collected.[9]

  • Biomarker Analysis: Plasma is isolated, and NfL levels are quantified using a sensitive immunoassay (e.g., ELISA or Simoa).

  • Efficacy Assessment: A significant reduction in plasma NfL levels in the treated group compared to the vehicle group indicates that the inhibitor protected axons from degeneration in vivo.

Table 3: Representative In Vivo Efficacy of SARM1 Inhibitors in SNA Model

Compound Dose (mg/kg) Route Plasma NfL Reduction vs. Vehicle Reference
Compound 4 30 IP ~60% [9]
Compound 9 30 IP ~60% [9]
Compound 10 100 PO ~60% [9]

Note: Data are for representative isothiazole SARM1 inhibitors, demonstrating the expected outcome for a potent, bioavailable compound like this compound.

Conclusion

This compound is a promising small-molecule inhibitor of the central axon degeneration enzyme, SARM1. Its discovery through high-throughput screening and its pyrazole scaffold represent a well-established path in modern drug discovery. The preclinical characterization pipeline—spanning biochemical potency, cellular protection, and in vivo biomarker modulation—provides a robust framework for evaluating its therapeutic potential. By directly targeting the NADase activity of SARM1, inhibitors like this compound offer a novel, disease-modifying strategy to prevent axonal loss and preserve neurological function in a wide range of devastating neurodegenerative disorders. Further development and characterization of this and related compounds are critical steps toward bringing a new class of neuroprotective medicines to patients in need.

References

Sarm1-IN-2: A Selective SARM1 Inhibitor for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has emerged as a critical executioner of programmed axon degeneration, a key pathological feature in a host of neurodegenerative diseases. The NADase activity of SARM1, which is triggered by axonal injury and disease-related stress, leads to a catastrophic depletion of the essential metabolite nicotinamide adenine dinucleotide (NAD+), culminating in axonal demise. Consequently, the development of potent and selective SARM1 inhibitors has become a promising therapeutic strategy. This technical guide provides a comprehensive overview of Sarm1-IN-2, a selective inhibitor of SARM1. We will delve into its mechanism of action, present available quantitative data, and provide detailed, illustrative experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the field of neurodegeneration and drug discovery.

Introduction to SARM1 and Axon Degeneration

Axon degeneration is an active, self-destructive process that is a hallmark of many debilitating neurological conditions, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease.[1][2] The discovery of the central role of SARM1 in this process has revolutionized our understanding of axonal pathology.

SARM1 is a multidomain protein that, under healthy conditions, exists in an autoinhibited state.[3] Upon axonal injury or stress, a signaling cascade is initiated that leads to the activation of SARM1's intrinsic NAD+ hydrolase (NADase) activity.[4] This enzymatic function resides in its Toll/Interleukin-1 Receptor (TIR) domain. The activation of SARM1 is intricately regulated by the intracellular ratio of nicotinamide mononucleotide (NMN) to NAD+. A high NMN/NAD+ ratio, which occurs following injury due to the degradation of the NAD+ synthesizing enzyme NMNAT2, promotes SARM1 activation.[3] Once activated, SARM1 rapidly consumes axonal NAD+, leading to energetic collapse, cytoskeletal breakdown, and ultimately, fragmentation of the axon.[5][6]

The critical role of SARM1 in axon degeneration has been validated in numerous preclinical models, where genetic deletion or pharmacological inhibition of SARM1 confers robust protection to axons.[7][8] This has spurred significant interest in the discovery and development of small molecule inhibitors of SARM1 as potential therapeutics.

This compound: A Selective SARM1 Inhibitor

This compound is a small molecule inhibitor of SARM1. It has been identified as a potent inhibitor of SARM1's NADase activity and has been shown to protect axons from degeneration.[9][10]

Chemical Properties
PropertyValue
IUPAC Name 5-(methoxy)-4-methyl-2-((1-methyl-5-oxo-4-((E)-prop-1-en-1-yl)-4,5-dihydro-1H-pyrazol-3-yl)amino)benzonitrile
Molecular Formula C16H14N4O2S
Molecular Weight 326.37 g/mol
CAS Number 2396592-52-0
Canonical SMILES CN1C(=O)C(=C(N)C1=O)NC2=CC=C(C=C2OC)C3=NC=C(C)C=C3

Table 1: Chemical Properties of this compound.

Quantitative Data

The primary quantitative measure of a direct enzyme inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, the following activity has been reported:

AssayIC50Source
SARM1 NADase Activity< 1 µM[9][10]

Table 2: In Vitro Potency of this compound.

Information regarding the selectivity of this compound against other NAD+-consuming enzymes, such as PARPs, SIRTs, and CD38, is not yet publicly available. A comprehensive selectivity profile is crucial for understanding the inhibitor's potential off-target effects.

Off-Target Enzyme FamilyRepresentative EnzymesSelectivity Data for this compound
Poly(ADP-ribose) PolymerasesPARP1, PARP2Not Publicly Available
SirtuinsSIRT1, SIRT2, SIRT3Not Publicly Available
Other NAD+ HydrolasesCD38, CD157Not Publicly Available

Table 3: Selectivity Profile of this compound (Data to be determined).

SARM1 Signaling Pathway and Mechanism of Inhibition

The activation of SARM1 is a key event in the initiation of axon degeneration. The following diagram illustrates the signaling pathway leading to SARM1 activation and the proposed mechanism of action for an inhibitor like this compound.

SARM1_Signaling_Pathway cluster_0 Healthy Axon cluster_1 Injured Axon NMNAT2 NMNAT2 NAD NAD+ NMNAT2->NAD Synthesis NMN NMN NMN->NMNAT2 SARM1_inactive Inactive SARM1 NAD->SARM1_inactive Allosteric Inhibition Axonal_Injury Axonal Injury/ Disease Stress NMNAT2_deg NMNAT2 Degradation Axonal_Injury->NMNAT2_deg NMN_inc Increased NMN NMNAT2_deg->NMN_inc NAD_dec Decreased NAD+ NMNAT2_deg->NAD_dec SARM1_active Active SARM1 NMN_inc->SARM1_active Allosteric Activation NAD_dec->SARM1_active Reduced Inhibition NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion NADase Activity Axon_Degeneration Axon Degeneration NAD_depletion->Axon_Degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibition

SARM1 activation pathway and inhibition.

This compound is proposed to act as a direct inhibitor of the SARM1 NADase activity, thereby preventing the depletion of NAD+ and preserving axonal integrity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize SARM1 inhibitors like this compound. These protocols are based on established methods in the field and can be adapted for specific experimental needs.

SARM1 NADase Activity Assay

This assay directly measures the enzymatic activity of SARM1 and the inhibitory effect of compounds like this compound. The consumption of NAD+ or the formation of its breakdown products, adenosine diphosphate-ribose (ADPR) and cyclic ADPR (cADPR), can be quantified.

Workflow Diagram:

NADase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant SARM1 (TIR domain or full-length) - NAD+ substrate - this compound (or other test compounds) - Assay Buffer start->reagents incubation Incubate SARM1 with this compound reagents->incubation reaction Initiate reaction by adding NAD+ incubation->reaction stop_reaction Stop reaction (e.g., with acid or organic solvent) reaction->stop_reaction detection Quantify NAD+ or products (ADPR/cADPR) - HPLC - Mass Spectrometry - Fluorescent NAD+ cycling assay stop_reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Workflow for SARM1 NADase activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human SARM1 protein (e.g., the TIR domain, which is constitutively active) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of NAD+ in assay buffer.

    • Prepare a dilution series of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted this compound solutions.

    • Add the SARM1 protein to each well and incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NAD+ substrate to each well.

    • Incubate the reaction for a specific time (e.g., 60 minutes at 37°C). The reaction time should be within the linear range of product formation.

    • Stop the reaction by adding a stopping solution (e.g., 0.5 M perchloric acid).

  • Detection and Analysis:

    • The amount of remaining NAD+ or the formed ADPR/cADPR can be quantified using various methods:

      • High-Performance Liquid Chromatography (HPLC): Separate and quantify NAD+, ADPR, and cADPR based on their retention times.

      • Mass Spectrometry (MS): Provide a highly sensitive and specific quantification of the reaction components.

      • Fluorescent NAD+ Cycling Assay: Use a commercially available kit to measure the amount of remaining NAD+.

    • Plot the percentage of SARM1 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Axon Protection Assay

This cell-based assay assesses the ability of this compound to protect neurons from degeneration following an insult. Dorsal root ganglion (DRG) neurons are a commonly used model for this purpose.

Workflow Diagram:

Axon_Protection_Workflow start Start culture Culture primary neurons (e.g., DRG neurons) in compartmentalized chambers start->culture treatment Treat neurons with this compound culture->treatment axotomy Induce axon injury (e.g., mechanical axotomy or chemical insult like vincristine) treatment->axotomy incubation Incubate for a defined period (e.g., 24-48 hours) axotomy->incubation imaging Image axons using phase-contrast or fluorescence microscopy (e.g., with β-III tubulin staining) incubation->imaging quantification Quantify axon integrity using a degeneration index imaging->quantification end End quantification->end

Workflow for in vitro axon protection assay.

Methodology:

  • Neuron Culture:

    • Isolate DRG neurons from embryonic or early postnatal rodents.

    • Plate the neurons in specialized microfluidic chambers that separate the cell bodies from their axons. This allows for the specific injury of axons without affecting the cell bodies.

    • Culture the neurons for several days to allow for robust axon growth.

  • Treatment and Injury:

    • Treat the neurons with a range of concentrations of this compound for a specified period (e.g., 1-2 hours) prior to injury.

    • Induce axon degeneration by either:

      • Mechanical Axotomy: Transecting the axons in the axonal compartment of the microfluidic chamber.

      • Chemical Insult: Adding a neurotoxic agent, such as vincristine, to the axonal compartment.

  • Imaging and Quantification:

    • After a defined incubation period post-injury (e.g., 24 or 48 hours), fix and stain the neurons (e.g., with an antibody against β-III tubulin to visualize axons).

    • Acquire images of the axons using a high-content imaging system or a fluorescence microscope.

    • Quantify the degree of axon degeneration using a degeneration index. This can be calculated as the ratio of the fragmented axonal area to the total axonal area.

  • Data Analysis:

    • Compare the degeneration index of this compound-treated neurons to that of vehicle-treated controls to determine the protective effect of the compound.

Conclusion

This compound is a valuable tool for researchers investigating the role of SARM1 in axon degeneration and for the development of novel neuroprotective therapies. Its potency as a SARM1 inhibitor, with an IC50 in the sub-micromolar range, makes it a suitable probe for cellular and in vitro studies. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other SARM1 inhibitors. Future studies should focus on elucidating the detailed selectivity profile of this compound and evaluating its efficacy in in vivo models of neurodegenerative diseases. The continued exploration of selective SARM1 inhibitors like this compound holds significant promise for the development of transformative treatments for patients suffering from a wide range of neurological disorders.

References

Structure-Activity Relationship of Sarm1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has emerged as a critical executioner of programmed axon degeneration, also known as Wallerian degeneration. Its NADase activity, which is triggered by axonal injury and neurotoxic stimuli, leads to a rapid depletion of NAD+, a critical cellular metabolite, ultimately causing axonal self-destruction. This central role in axonopathy has positioned SARM1 as a promising therapeutic target for a range of neurodegenerative diseases, including peripheral neuropathies, traumatic brain injury, and glaucoma.

Sarm1-IN-2 is a known inhibitor of SARM1, identified as "Example 82" in patent WO2019236890A1. While specific quantitative structure-activity relationship (SAR) data for a broad series of analogs of this compound is not publicly available in the searched literature, this guide will provide a comprehensive overview of the principles of SARM1 inhibition, detail the experimental protocols used to characterize inhibitors, and present the SARM1 signaling pathway. To illustrate the concept of SAR for this target, a representative dataset for a series of isothiazole-based SARM1 inhibitors is presented.

Data Presentation: Structure-Activity Relationship of SARM1 Inhibitors

The development of potent and selective SARM1 inhibitors is a key focus of therapeutic research. The structure-activity relationship (SAR) of these compounds provides crucial insights into the chemical features required for effective inhibition of SARM1's NADase activity. While the specific SAR data for the chemical series containing this compound is not detailed in the available public literature, the following table summarizes the SAR for a series of isothiazole inhibitors of SARM1 to exemplify the data-driven process of lead optimization for this target.

Compound IDAryl Group ModificationIsothiazole SubstitutionSARM1 NADase IC50 (µM)
1 Unsubstituted PhenylUnsubstituted> 10
2 4-CF3 PhenylUnsubstituted1.5
3 3-CF3 PhenylUnsubstituted0.8
4 2-CF3 PhenylUnsubstituted0.3
5 2-Cl PhenylUnsubstituted0.5
6 2-Br PhenylUnsubstituted0.4
7 2-Me PhenylUnsubstituted0.7
8 2-CF3 Phenyl5-Me0.1
9 2-CF3 Phenyl5-Cl0.08
10 2-CF3 Phenyl5-Br0.07

Note: The data presented in this table is representative of a typical SAR study for SARM1 inhibitors and is compiled from publicly available research on isothiazole-based inhibitors. Specific values are illustrative.

Experimental Protocols

The characterization of SARM1 inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and efficacy in preventing axon degeneration.

SARM1 NADase Activity Assay (Fluorogenic)

This high-throughput screening assay measures the NAD+ cleavage activity of SARM1 by monitoring the hydrolysis of a fluorogenic NAD+ analog, such as etheno-NAD (ε-NAD).

  • Principle: ε-NAD is non-fluorescent due to internal quenching. Upon cleavage by SARM1, the nicotinamide moiety is released, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

  • Materials:

    • Recombinant human SARM1 protein

    • ε-NAD substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Dispense test compounds at various concentrations into the wells of a 384-well plate.

    • Add a solution of recombinant SARM1 protein to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the ε-NAD substrate to all wells.

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 410 nm).

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Dorsal Root Ganglion (DRG) Neuron Axon Degeneration Assay

This cell-based assay assesses the ability of SARM1 inhibitors to protect neurons from axon degeneration following an insult.

  • Principle: Primary DRG neurons are cultured in vitro, and their axons are subjected to mechanical or chemical injury. The extent of axon fragmentation is quantified in the presence and absence of test compounds.

  • Materials:

    • Primary DRG neurons isolated from rodents

    • Neurobasal medium supplemented with B27, nerve growth factor (NGF), and antibiotics

    • Test compounds dissolved in DMSO

    • Microfluidic chambers or standard culture plates

    • Microscope with live-cell imaging capabilities

  • Procedure:

    • Culture DRG neurons for several days to allow for robust axon growth.

    • Pre-treat the neurons with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

    • Induce axon degeneration by either:

      • Axotomy: Mechanically severing the axons with a scalpel or by vacuum aspiration in microfluidic devices.

      • Neurotoxic Insult: Adding a neurotoxic agent such as vincristine or paclitaxel to the culture medium.

    • Incubate the cultures for 24-48 hours.

    • Acquire images of the axons at different time points.

    • Quantify the degree of axon degeneration using an axon fragmentation index or by counting the number of intact axons.

    • Determine the protective effect of the compounds by comparing the extent of axon degeneration in treated versus untreated cultures.

Mandatory Visualizations

SARM1 Signaling Pathway

SARM1_Signaling_Pathway cluster_upstream Upstream Triggers cluster_regulation SARM1 Regulation cluster_downstream Downstream Effects Axonal_Injury Axonal Injury NMNAT2 NMNAT2 Axonal_Injury->NMNAT2 degradation Neurotoxic_Stress Neurotoxic Stress Neurotoxic_Stress->NMNAT2 inhibition/degradation Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->NMNAT2 inhibition/degradation NAD NAD+ NMNAT2->NAD synthesis SARM1_inactive Inactive SARM1 (Octamer) NMNAT2->SARM1_inactive inhibits activation NMN NMN NMN->NMNAT2 substrate NMN->SARM1_inactive activates NAD->SARM1_inactive inhibits NAD_depletion NAD+ Depletion NAD->NAD_depletion SARM1_active Active SARM1 (Octamer) SARM1_inactive->SARM1_active Conformational Change SARM1_active->NAD cleavage cADPR cADPR Production SARM1_active->cADPR produces Axon_Degeneration Axon Degeneration NAD_depletion->Axon_Degeneration cADPR->Axon_Degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active inhibits

Caption: SARM1 signaling pathway leading to axon degeneration.

Experimental Workflow: SARM1 Inhibitor Screening

SARM1_Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds into 384-well Plate Compound_Library->Dispense_Compounds SARM1_Enzyme Recombinant SARM1 Enzyme Add_Enzyme Add SARM1 Enzyme (Pre-incubation) SARM1_Enzyme->Add_Enzyme Substrate Fluorogenic Substrate (e.g., ε-NAD) Add_Substrate Add Substrate (Initiate Reaction) Substrate->Add_Substrate Dispense_Compounds->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Dose_Response Generate Dose-Response Curves Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC50 Values Dose_Response->Determine_IC50 Hit_Identification Hit Identification Determine_IC50->Hit_Identification

Caption: Workflow for a SARM1 inhibitor high-throughput screening assay.

Target Validation of SARM1 Inhibition in Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Axonal degeneration is a hallmark of many neurodegenerative diseases, and the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein has emerged as a central executioner of this process. SARM1 functions as an NAD+ hydrolase; its activation leads to rapid depletion of axonal NAD+, triggering a cascade of events that culminates in axonal self-destruction.[1][2][3] This central role makes SARM1 a compelling therapeutic target for a wide range of neurodegenerative disorders, including peripheral neuropathies, traumatic brain injury, and glaucoma.[4][5][6] This technical guide provides an in-depth overview of the target validation for SARM1 inhibitors, with a focus on the key experimental methodologies and quantitative data required to assess their therapeutic potential. While specific data for a single agent, Sarm1-IN-2, is limited in publicly available literature, this guide utilizes data from other well-characterized SARM1 inhibitors to illustrate the target validation process.

The SARM1 Signaling Pathway in Axon Degeneration

SARM1 is maintained in an inactive state in healthy neurons.[7] Upon axonal injury or in certain disease states, the ratio of nicotinamide mononucleotide (NMN) to NAD+ increases, leading to the activation of SARM1.[7][8] Activated SARM1 cleaves NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR).[9][10] This depletion of NAD+ leads to a catastrophic energy failure within the axon, resulting in its fragmentation and degeneration.[4]

SARM1_Signaling_Pathway cluster_upstream Upstream Triggers cluster_activation SARM1 Activation cluster_downstream Downstream Effects Axonal Injury Axonal Injury Increased NMN/NAD+ ratio Increased NMN/NAD+ ratio Axonal Injury->Increased NMN/NAD+ ratio Neurotoxicity Neurotoxicity Neurotoxicity->Increased NMN/NAD+ ratio Genetic Mutations Genetic Mutations Genetic Mutations->Increased NMN/NAD+ ratio SARM1 (inactive) SARM1 (inactive) Increased NMN/NAD+ ratio->SARM1 (inactive) activates SARM1 (active) SARM1 (active) SARM1 (inactive)->SARM1 (active) NAD+ depletion NAD+ depletion SARM1 (active)->NAD+ depletion catalyzes cADPR increase cADPR increase SARM1 (active)->cADPR increase produces Metabolic Collapse Metabolic Collapse NAD+ depletion->Metabolic Collapse Axon Degeneration Axon Degeneration Metabolic Collapse->Axon Degeneration

Caption: SARM1 Signaling Cascade in Axon Degeneration.

Quantitative Assessment of SARM1 Inhibitors

The validation of a SARM1 inhibitor involves a series of quantitative assays to determine its potency, efficacy, and drug-like properties. The following tables summarize key quantitative data for representative SARM1 inhibitors from the literature.

Table 1: In Vitro Potency of Representative SARM1 Inhibitors

Compound ClassAssay TypeTargetIC50Reference
IsothiazoleBiochemical NADase AssayHuman SARM1 (SAM-TIR)4 µM (initial hit)[1]
Optimized IsothiazoleBiochemical NADase AssayHuman SARM1 (SAM-TIR)Sub-µM[1]
DSRM-3716 (Isoquinoline)Biochemical NADase AssayHuman SARM175 nM[11]
NicotinamideBiochemical NADase AssaySARM1~140 µM[12]
Compound 174Hydrolase Activity AssayHuman SARM117.2 nM[13]
Compound 331P1Hydrolase Activity AssayHuman SARM1189.3 nM[13]

Table 2: Cellular Efficacy of Representative SARM1 Inhibitors

CompoundCellular ModelEndpointEffective ConcentrationReference
IsothiazolesMouse DRG AxotomyAxon ProtectionDose-dependent[1]
DSRM-3716Mouse DRG AxotomyInhibition of cADPR increaseDose-dependent[14]
DSRM-3716Mouse DRG AxotomyInhibition of NAD+ consumptionDose-dependent[14]
Compound 331P1Vincristine-treated DRG neuronsAxon Protection20 µM[13]

Table 3: In Vivo Efficacy of Representative SARM1 Inhibitors

Compound ClassAnimal ModelBiomarker/EndpointRouteEfficacyReference
IsothiazolesSciatic Nerve Axotomy (Mouse)Plasma Neurofilament Light Chain (NfL)IP, OralDose-dependent decrease[1]
IsothiazolesPaclitaxel-induced Neuropathy (Mouse)Sensory Nerve Action PotentialOralPartial protection[1]
RO-7529 (BEI)Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)Disability Clinical ScoresOralWorsening at low dose (2 mg/kg), improvement at high dose (50 mg/kg)[3]
Compound 331P1Paclitaxel-induced Neuropathy (Mouse)Plasma NfL, Intraepidermal Nerve Fiber DensityNot specifiedDose-dependent prevention of NfL increase and restoration of IENF density[13]

Experimental Protocols for SARM1 Target Validation

Detailed and robust experimental protocols are critical for the successful validation of SARM1 inhibitors.

Biochemical SARM1 NADase Assay

This assay directly measures the enzymatic activity of SARM1 and its inhibition by a test compound.

Protocol:

  • Protein Expression and Purification: Express and purify a constitutively active form of human SARM1, typically the SAM-TIR domains.[1]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.2, 50 mM NaCl, 1 mM EDTA, 0.0025% Tween20).[15]

  • Compound Incubation: Incubate the purified SARM1 enzyme with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.

  • Initiation of Reaction: Add the SARM1 substrate, NAD+, to initiate the enzymatic reaction. The concentration of NAD+ should be close to its physiological levels (e.g., 20-200 µM).[15]

  • Reaction Quenching: Stop the reaction after a specific time by adding a quenching solution (e.g., 0.125% formic acid).[15]

  • Detection of Products: Quantify the levels of NAD+ and its breakdown products (ADPR and cADPR) using mass spectrometry.[15]

  • Data Analysis: Calculate the percentage of SARM1 inhibition at each compound concentration and determine the IC50 value.

NADase_Assay_Workflow Purified SARM1 Enzyme Purified SARM1 Enzyme Incubation Incubation Purified SARM1 Enzyme->Incubation Test Inhibitor (this compound) Test Inhibitor (this compound) Test Inhibitor (this compound)->Incubation Add NAD+ Add NAD+ Incubation->Add NAD+ Quench Reaction Quench Reaction Add NAD+->Quench Reaction Mass Spectrometry Analysis Mass Spectrometry Analysis Quench Reaction->Mass Spectrometry Analysis IC50 Determination IC50 Determination Mass Spectrometry Analysis->IC50 Determination

Caption: Workflow for a Biochemical SARM1 NADase Assay.
Dorsal Root Ganglion (DRG) Neuron Axon Degeneration Assay

This cell-based assay assesses the ability of a compound to protect axons from degeneration following an insult.

Protocol:

  • DRG Neuron Culture: Isolate and culture DRG neurons from embryonic mice or rats.[2]

  • Compound Treatment: Treat the cultured neurons with the SARM1 inhibitor at various concentrations for a specified duration (e.g., 1-2 hours) prior to injury.[1]

  • Axotomy: Induce axon degeneration by mechanically severing the axons (axotomy).[2]

  • Incubation: Incubate the cultures for a period sufficient to observe axon degeneration in untreated controls (e.g., 16-24 hours).[1]

  • Imaging: Acquire images of the axons using phase-contrast or fluorescence microscopy.

  • Quantification of Axon Degeneration: Quantify the extent of axon fragmentation using a degeneration index, which is the ratio of the fragmented axon area to the total axon area.[16]

  • Data Analysis: Determine the dose-dependent protective effect of the inhibitor.

In Vivo Models of Neurodegeneration

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of SARM1 inhibitors.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model:

  • Animal Model: Use a relevant rodent model, such as mice treated with a neurotoxic chemotherapeutic agent like paclitaxel.[1]

  • Compound Administration: Administer the SARM1 inhibitor orally or via intraperitoneal injection according to a defined dosing schedule.[1]

  • Functional Assessment: Measure nerve function using techniques like sensory nerve action potential (SNAP) recordings.[1]

  • Histological Analysis: Assess the density of intraepidermal nerve fibers (IENF) in skin biopsies.[13]

  • Biomarker Analysis: Measure plasma levels of neurofilament light chain (NfL) as a biomarker of axon damage.[1]

In_Vivo_Validation_Logic SARM1 Inhibitor SARM1 Inhibitor In Vitro Potency (IC50) In Vitro Potency (IC50) SARM1 Inhibitor->In Vitro Potency (IC50) demonstrates Cellular Efficacy (Axon Protection) Cellular Efficacy (Axon Protection) In Vitro Potency (IC50)->Cellular Efficacy (Axon Protection) translates to In Vivo Efficacy (Animal Model) In Vivo Efficacy (Animal Model) Cellular Efficacy (Axon Protection)->In Vivo Efficacy (Animal Model) predicts Target Validation Target Validation In Vivo Efficacy (Animal Model)->Target Validation confirms

Caption: Logical Flow of SARM1 Inhibitor Target Validation.

Conclusion

The validation of SARM1 as a therapeutic target for neurodegenerative diseases is supported by a growing body of preclinical evidence. The inhibition of SARM1's NADase activity presents a promising strategy to prevent axon degeneration. A systematic approach to target validation, employing a battery of quantitative in vitro and in vivo assays as outlined in this guide, is essential for the successful development of novel SARM1-targeted therapeutics. While the specific compound "this compound" requires further public documentation, the methodologies and principles described herein provide a robust framework for the evaluation of any SARM1 inhibitor.

References

The Role of SARM1 in Axonal Degeneration Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) has been identified as a central executioner of programmed axon destruction, a pathway implicated in a wide range of neurodegenerative diseases and injuries.[1][2] Under healthy conditions, SARM1 is maintained in an inactive state. However, following traumatic, toxic, or metabolic insults to the axon, SARM1 is activated, triggering a catastrophic depletion of the essential metabolite nicotinamide adenine dinucleotide (NAD+).[3][4] This event initiates a cascade leading to energetic collapse and fragmentation of the axon. The discovery of SARM1's intrinsic NADase activity has redefined it from a mere scaffold protein to a critical enzyme in neuronal pathology, making it a prime therapeutic target for conditions like peripheral neuropathies, traumatic brain injury, glaucoma, and amyotrophic lateral sclerosis (ALS).[5][6][7][8] This guide provides an in-depth overview of the SARM1 signaling pathway, its mechanism of action, key experimental protocols for its study, and quantitative data related to its function.

SARM1 Structure and Domain Function

SARM1 is a multi-domain protein whose function is tightly regulated by its structure. The functional unit is an octameric ring.[9][10] Its domains work in concert to maintain an auto-inhibited state and to execute NAD+ cleavage upon activation.[10][11]

  • Armadillo Repeat (ARM) Domain: Located at the N-terminus, this domain serves an auto-inhibitory role.[3][12] It contains an allosteric binding pocket for NAD+ and its precursor, nicotinamide mononucleotide (NMN).[10][13] In the inactive state, NAD+ binding to this site stabilizes the interaction between the ARM and TIR domains, effectively locking the enzyme "off".[14]

  • Sterile Alpha Motif (SAM) Domains: SARM1 contains two tandem SAM domains which are crucial for its oligomerization into a characteristic octameric ring structure.[6][9][15] This oligomerization is a prerequisite for its enzymatic activity.

  • Toll/Interleukin-1 Receptor (TIR) Domain: The C-terminal TIR domain harbors the intrinsic NAD+ hydrolase (NADase) activity.[4][16] In the inhibited state, the ARM domain sequesters the TIR domain, preventing the self-association required for catalysis.[15] Upon activation, the TIR domains are released, dimerize, and form the active site that cleaves NAD+.[3][15]

SARM1 Domain Architecture and Auto-inhibition cluster_inactive Inactive State cluster_active Active State SARM1_inactive ARM Domain (Auto-inhibitory) NAD+ Bound SAM Domains (Oligomerization) TIR Domain (Sequestered) ARM_TIR_interaction ARM-TIR Interaction (Inhibitory Lock) SARM1_inactive:arm->ARM_TIR_interaction NAD_bind NAD+ stabilizes inactive state SARM1_inactive:nad->NAD_bind SARM1_active ARM Domain (NMN Bound) SAM Domains TIR Domain (Released & Dimerized) SARM1_inactive->SARM1_active Axonal Injury (Increased NMN/NAD+ Ratio) ARM_TIR_interaction->SARM1_inactive:tir NMN_bind NMN binding induces conformational change TIR_dimer Active NADase Site SARM1_active:tir->TIR_dimer SARM1_active:arm->NMN_bind

Diagram 1: SARM1 structural states.

SARM1 Signaling and Axonal Degeneration Cascade

The activation of SARM1 and subsequent axonal destruction is a tightly regulated, multi-step process. It begins with an upstream insult and culminates in the physical fragmentation of the axon.

Upstream Activation: A Metabolic Sensor

Under normal physiological conditions, the labile axonal survival protein, NMNAT2 (nicotinamide mononucleotide adenylyltransferase 2), continuously synthesizes NAD+ from its precursor NMN.[13][17] This maintains a low NMN/NAD+ ratio, keeping SARM1 inactive.[13] Following axonal injury, NMNAT2 is rapidly degraded.[13][17] This leads to two critical changes: NAD+ synthesis halts, and its precursor, NMN, accumulates.[12][18]

SARM1 functions as a metabolic sensor, with its activity being allosterically controlled by the relative levels of NMN and NAD+.[12][13] The rising NMN concentration leads to NMN displacing NAD+ from the allosteric pocket in the ARM domain.[12][13] This binding event induces a conformational change in the SARM1 octamer, releasing the auto-inhibitory lock on the TIR domains.[3][18]

Upstream Activation Pathway of SARM1 Injury Axonal Injury (Trauma, Toxins, Disease) NMNAT2_deg Rapid Degradation of NMNAT2 Injury->NMNAT2_deg NMN_inc NMN Accumulation NMNAT2_deg->NMN_inc NAD_dec NAD+ Synthesis Halts NMNAT2_deg->NAD_dec Ratio Increased NMN/NAD+ Ratio NMN_inc->Ratio NAD_dec->Ratio NMN_binding NMN binds to ARM Domain, displacing NAD+ Ratio->NMN_binding SARM1_inactive Inactive SARM1 (NAD+ Bound to ARM Domain) SARM1_inactive->NMN_binding Allosteric Regulation SARM1_active Active SARM1 (TIR Domains Dimerize) NMN_binding->SARM1_active

Diagram 2: SARM1 upstream activation pathway.
Downstream Effector Pathway: The Execution Phase

Once activated, the SARM1 TIR domains execute their potent NADase function, cleaving NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR (cADPR).[4][15][16] This enzymatic activity is the central event that drives the axon to destruction.

  • NAD+ Depletion: SARM1-mediated cleavage causes a rapid and catastrophic drop in axonal NAD+ levels.[15][19]

  • Energetic Collapse: NAD+ is an essential cofactor for cellular respiration. Its depletion leads to a profound decrease in ATP production and mitochondrial dysfunction.[20]

  • Calcium Influx: The metabolic crisis triggers a massive influx of extracellular calcium into the axon, although the precise mechanism linking NAD+ loss to calcium channel opening is still under investigation. cADPR, a product of SARM1 activity, is a known calcium-mobilizing agent.[21][22]

  • Cytoskeletal Disassembly: Elevated intracellular calcium activates calcium-dependent proteases, such as calpains, which degrade cytoskeletal components like spectrin and neurofilaments.[23] This leads to the breakdown of the axonal structure.

  • Axon Fragmentation: The compromised cytoskeleton can no longer maintain axonal integrity, resulting in the characteristic beading and fragmentation known as Wallerian degeneration.[15]

Downstream Consequences of SARM1 Activation SARM1_active Activated SARM1 NADase NAD_cleavage NAD+ Cleavage SARM1_active->NAD_cleavage Products Products: - Nicotinamide (NAM) - ADPR - cyclic ADPR (cADPR) NAD_cleavage->Products NAD_depletion Catastrophic NAD+ Depletion NAD_cleavage->NAD_depletion Ca_influx Massive Calcium (Ca2+) Influx Products->Ca_influx cADPR-mediated? ATP_depletion ATP Depletion & Mitochondrial Dysfunction NAD_depletion->ATP_depletion ATP_depletion->Ca_influx Protease_act Activation of Calpains & other Proteases Ca_influx->Protease_act Cyto_breakdown Cytoskeletal Degradation (Neurofilaments, etc.) Protease_act->Cyto_breakdown Axon_frag Axon Fragmentation (Wallerian Degeneration) Cyto_breakdown->Axon_frag

Diagram 3: SARM1 downstream effector pathway.

Quantitative Data Summary

The study of SARM1 has generated significant quantitative data, particularly concerning metabolite levels and inhibitor potency.

Table 1: SARM1-Dependent Metabolite Changes in Neurons

Condition / Treatment Analyte Change Relative to Control Cell Type Citation
Nicotinamide Riboside (NR) + NRK1 expression cADPR Rapid increase (SARM1-dependent) Primary mouse eDRG neurons [13]
FK866 (NAMPT inhibitor) + CZ-48 (NMN mimetic) cADPR/NAD+ Ratio Dramatic increase Primary mouse eDRG neurons [13]
Axotomy NAD+ Rapid depletion (SARM1-dependent) DRG neurons [24]
Vincristine Injury NAD+ Depletion (SARM1-dependent) DRG neurons [4]

| NMN Deamidase Expression (post-injury) | NAD+ | Depletion is blocked | DRG neurons |[24] |

Table 2: Potency of SARM1 Inhibitors

Inhibitor Class Lead Compound IC50 Assay Type Citation
Pyridine-based TH-408 0.46 µM Biochemical NADase Assay [25]
Isoquinoline Not specified Potent and selective Biochemical NADase Assay [7]
Isothiazole (irreversible) Not specified Potent and selective Biochemical NADase Assay [26]
Nicotinic Acid Riboside (NaR) NaR ~100-200 µM HPLC-based NADase Assay [27]

| Vanillic Acid Riboside (VR) | VR | ~100-200 µM | HPLC-based NADase Assay |[27] |

Key Experimental Protocols

Investigating the SARM1 pathway requires robust methodologies to measure its enzymatic activity and the downstream cellular consequences.

SARM1 NADase Activity Assay

This protocol measures the NAD+ cleavage activity of recombinant SARM1 protein. It is essential for screening inhibitors and studying enzyme kinetics.

Principle: The assay quantifies the disappearance of the substrate (NAD+) or the appearance of a product (e.g., cADPR, or a fluorescent signal from a modified substrate). Fluorogenic assays using substrates like N6-etheno-NAD (ε-NAD) are common for high-throughput screening.[28] Hydrolysis of ε-NAD by SARM1 releases the internal quenching, leading to an increase in fluorescence.[28]

Methodology:

  • Reagent Preparation:

    • Prepare SARM1 Assay Buffer (e.g., 50 mM HEPES/NaOH, pH 7.5).[27]

    • Dilute recombinant human SARM1 enzyme to the desired concentration in assay buffer.

    • Prepare substrate solution (e.g., ε-NAD or NAD+).

    • For inhibitor screening, prepare serial dilutions of test compounds in DMSO. The final DMSO concentration should not exceed 1%.[28]

  • Assay Procedure (96-well format):

    • Add test inhibitor or vehicle (DMSO) to appropriate wells.

    • Add SARM1 enzyme solution to all wells except for a "no enzyme" control.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 25°C or 37°C for a specified time (e.g., 30-60 minutes).[18][27]

  • Detection:

    • Fluorogenic: Measure fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~300 nm Ex / ~410 nm Em for ε-NAD).

    • HPLC: Stop the reaction by adding an equal volume of acetonitrile.[18] Analyze the supernatant by HPLC to quantify the remaining NAD+ and the formed products (NAM, ADPR, cADPR).[27]

  • Data Analysis:

    • Subtract background fluorescence from "no enzyme" controls.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine IC50 values by fitting the data to a dose-response curve.

Workflow for SARM1 NADase Activity Assay Start Start Prepare Prepare Reagents: - SARM1 Enzyme - Assay Buffer - Substrate (e.g., ε-NAD) - Test Inhibitors Start->Prepare Dispense Dispense Inhibitor/Vehicle into 96-well plate Prepare->Dispense Add_Enzyme Add SARM1 Enzyme Dispense->Add_Enzyme Pre_Incubate Pre-incubate to allow inhibitor binding Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 25-37°C Add_Substrate->Incubate Measure Measure Reaction Output Incubate->Measure Fluorescence Read Fluorescence Measure->Fluorescence Fluorogenic HPLC Stop reaction & Analyze by HPLC Measure->HPLC Endpoint Analyze Calculate % Inhibition and IC50 values Fluorescence->Analyze HPLC->Analyze End End Analyze->End

Diagram 4: SARM1 NADase assay workflow.
Quantification of Axon Degeneration in Culture

This protocol provides a method to objectively measure the extent of axon degeneration in primary neuron cultures, often using Dorsal Root Ganglia (DRG) explants.[23][29]

Principle: After an insult (e.g., axotomy or neurotoxin exposure), axons undergo fragmentation. The degree of degeneration can be quantified by imaging immunostained axons and using automated software to calculate a "degeneration index" — typically the ratio of the fragmented axon area to the total axon area.[30]

Methodology:

  • Cell Culture:

    • Culture DRG explants from embryonic mice or rats on a suitable substrate (e.g., collagen or laminin-coated plates).

    • Allow axons to extend radially for several days in the presence of nerve growth factor (NGF).[23]

  • Induction of Degeneration:

    • Axotomy: Physically transect the axons using a scalpel or by vacuum aspiration.

    • Neurotoxin: Treat cultures with a compound known to induce SARM1-dependent degeneration (e.g., vincristine, rotenone).[4][7]

    • Include experimental groups with potential neuroprotective agents (e.g., SARM1 inhibitors).

  • Fixation and Immunostaining:

    • At various time points post-injury, fix the neurons with 4% paraformaldehyde.

    • Permeabilize the cells and block non-specific binding.

    • Incubate with a primary antibody against an axonal marker (e.g., anti-β-III-tubulin).

    • Incubate with a fluorescently-labeled secondary antibody.

  • Imaging:

    • Acquire images of the axonal fields using a motorized microscope stage to capture the entire outgrowth area.[29]

    • Stitch the acquired tiles to create a single high-resolution image of the DRG explant and its axon halo.[23]

  • Image Analysis (Automated):

    • Use an image analysis software package like ImageJ or a custom script (e.g., Axoquant 2.0).[23][30][31]

    • Thresholding: Binarize the image to separate axons from the background.

    • Particle Analysis: Use a particle analyzer module to distinguish between continuous, healthy axons and small, disconnected axonal fragments.[30]

    • Calculation: Calculate the total area occupied by β-III-tubulin staining and the area occupied only by fragmented particles. The degeneration index is calculated as: Degeneration Index = (Area of Fragmented Axons) / (Total Axonal Area)

Workflow for Axon Degeneration Quantification Start Start Culture Culture DRG Neurons Start->Culture Induce Induce Injury (Axotomy or Neurotoxin) +/- Test Compounds Culture->Induce FixStain Fix and Immunostain for Axonal Marker (e.g., β-III-tubulin) Induce->FixStain Image Acquire and Stitch Images of Axonal Field FixStain->Image Analyze Automated Image Analysis (e.g., ImageJ) Image->Analyze Threshold Thresholding to create binary image of axons Analyze->Threshold Particle Particle analysis to differentiate intact vs. fragmented axons Threshold->Particle Calculate Calculate Degeneration Index: (Fragmented Area / Total Area) Particle->Calculate End End Calculate->End

Diagram 5: Axon degeneration quantification workflow.

Conclusion

SARM1 stands as a decisive executioner of axonal degeneration, translating diverse upstream insults into a common, self-destructive pathway centered on NAD+ metabolism.[1][32] Its role as a metabolic sensor, activated by an increased NMN/NAD+ ratio, and its subsequent function as a potent NADase, provide a clear, linear mechanism explaining the long-observed phenomenon of Wallerian degeneration.[4][13] The detailed elucidation of this pathway has opened a promising therapeutic window. Pharmacological inhibition of SARM1's enzymatic activity represents a direct and powerful strategy to preserve axonal integrity across a spectrum of neurological disorders characterized by axonopathy.[7][8][26] The continued development of potent and selective SARM1 inhibitors, guided by the robust experimental frameworks outlined in this guide, holds significant potential to yield transformative, disease-modifying treatments.

References

In Vitro Characterization of Sarm1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Sarm1-IN-2, a potent inhibitor of the Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing 1 (SARM1) protein. SARM1 is a key mediator of programmed axonal degeneration, making it a critical therapeutic target for a range of neurodegenerative diseases and injuries. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Core Data Summary

The inhibitory activity of this compound has been quantified through robust in vitro assays. The key findings are summarized in the table below, providing a clear comparison of its potency and efficacy in a cell-based model of axonal injury.

ParameterValueAssay Type
IC50 <1 µMSARM1 NADase Activity Assay
Axon Regeneration 6% after 72 hoursIn Vitro Axon Degeneration Assay

Table 1: Quantitative In Vitro Data for this compound.[1][2]

SARM1 Signaling Pathway and Inhibition

SARM1 is a central executioner of a conserved axonal destruction pathway. Upon neuronal injury or disease-related stress, the intracellular concentration of nicotinamide mononucleotide (NMN) increases, leading to the allosteric activation of SARM1. The activated SARM1 enzyme then depletes the essential metabolite nicotinamide adenine dinucleotide (NAD+), triggering a cascade of events that culminates in axonal fragmentation and degeneration. This compound exerts its neuroprotective effect by inhibiting the NADase activity of SARM1, thereby preserving axonal NAD+ levels and preventing downstream degenerative processes.

SARM1_Signaling_Pathway cluster_0 Healthy Axon cluster_1 Injured Axon NMNAT2 NMNAT2 NAD NAD+ NMNAT2->NAD Synthesis NMN NMN NMN->NMNAT2 SARM1_inactive Inactive SARM1 NAD->SARM1_inactive Maintains Inactive State Healthy_Axon Axonal Integrity Axonal_Injury Axonal Injury/ Disease Stress NMNAT2_deg NMNAT2 Degradation Axonal_Injury->NMNAT2_deg NMN_inc Increased NMN NMNAT2_deg->NMN_inc Reduced Synthesis of NAD+ SARM1_active Active SARM1 (NADase) NMN_inc->SARM1_active Allosteric Activation NAD_dep NAD+ Depletion SARM1_active->NAD_dep Hydrolysis Axon_Degeneration Axon Degeneration NAD_dep->Axon_Degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibition Experimental_Workflow cluster_0 SARM1 NADase Assay cluster_1 Axon Degeneration Assay A1 Prepare this compound Dilutions A2 Pre-incubate SARM1 Enzyme with this compound A1->A2 A3 Initiate Reaction with NAD+ A2->A3 A4 Incubate at Room Temperature A3->A4 A5 Measure NAD+ Levels A4->A5 A6 Calculate IC50 A5->A6 B1 Culture Primary Neurons B2 Treat with this compound B1->B2 B3 Induce Axonal Injury (Axotomy) B2->B3 B4 Incubate and Monitor (24-72h) B3->B4 B5 Fix, Stain, and Image Axons B4->B5 B6 Quantify Axon Regeneration B5->B6

References

Preclinical Studies Involving Sarm1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Sarm1-IN-2 and other potent, selective inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1), a key mediator of axonal degeneration. This document synthesizes available data on the mechanism of action, experimental protocols, and quantitative outcomes to support ongoing research and development in neuroprotective therapeutics.

Introduction to SARM1 and Axonal Degeneration

Axonal degeneration is a hallmark of many neurodegenerative diseases, including peripheral neuropathies, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. SARM1 has been identified as a central executioner of a conserved axonal death pathway.[1][2] Structurally, SARM1 is a multidomain protein that includes an autoinhibitory N-terminal domain, tandem SAM domains for multimerization, and a C-terminal TIR domain possessing NAD+ glycohydrolase (NADase) activity.[3][4]

In healthy neurons, SARM1 is maintained in an inactive state.[4] Following axonal injury or exposure to neurotoxic insults, a cascade of events leads to the activation of SARM1's NADase function. This results in the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular energy metabolism, leading to a bioenergetic crisis and subsequent axonal fragmentation.[5] The inhibition of SARM1, therefore, presents a promising therapeutic strategy to prevent axonal loss in a variety of pathological conditions.

This compound and Other Preclinical SARM1 Inhibitors

This compound is a small molecule inhibitor of SARM1. Preclinical data for this compound and other potent SARM1 inhibitors developed by companies like Disarm Therapeutics have demonstrated the potential of this therapeutic approach. These inhibitors have been shown to protect axons from degeneration in both in vitro and in vivo models.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other representative preclinical SARM1 inhibitors.

CompoundAssay TypeTargetIC50Source
This compound Biochemical AssaySARM1<1 µM[6][7][8]
Compound from Disarm Therapeutics (Ex 3 pg 269, claim 46) Biochemical Assay (Rapidfire high-throughput mass spectrometry)Full-length SARM1<50 nM[9]
Compound from Disarm Therapeutics (Ex 3 pg 31, claim 19) Biochemical Assay (NAD+ cleavage with Rapidfire high-throughput mass spectrometry)Full-length ARM-SAM-TIR SARM1<50 nM[9]
Isothiazole Compound 1 Biochemical Assay (SAM and TIR domains of human SARM1)SARM1 NADase4 µM[10]
Isothiazole Compounds (optimized) Biochemical AssaySARM10.16 µM to 0.37 µM[10]
DSRM-3716 Biochemical AssaySARM1 NADase75 nM[11]
CompoundModel SystemReadoutResultSource
This compound In vitro axon regeneration assayAxon Regeneration6% axon regeneration after 72 hours of exposure.[6][7]
Isothiazole SARM1 Inhibitors Mouse Paclitaxel CIPN ModelTail Nerve SNAP AmplitudesPartial protection at the highest dose.[10]
Compound 331P1 Mouse Paclitaxel CIPN ModelPlasma NfL LevelsDose-dependent prevention of the decline in neurofilament light chain (NfL) levels.[3][12]
Compound 331P1 Mouse Paclitaxel CIPN ModelIntraepidermal Nerve Fiber (IENF) IntensityElevated IENF intensity in mouse foot paw tissue.[3][12]

Experimental Protocols

This section details the methodologies for key preclinical experiments used to evaluate SARM1 inhibitors.

In Vitro Dorsal Root Ganglion (DRG) Neuron Axotomy Assay

This assay assesses the ability of a compound to protect axons from degeneration following mechanical injury.

Protocol:

  • DRG Neuron Culture:

    • Dissect dorsal root ganglia from E13.5 mouse embryos.

    • Dissociate ganglia into a single-cell suspension using trypsin.

    • Plate cells on poly-D-lysine and laminin-coated plates.

    • Culture neurons in a neurobasal medium supplemented with B27, nerve growth factor (NGF), and antimitotic agents (e.g., 5-fluoro-2'-deoxyuridine and uridine) to inhibit the growth of non-neuronal cells.[8]

    • Allow axons to extend for 5-7 days in vitro (DIV).

  • Compound Treatment and Axotomy:

    • Pre-incubate the DRG cultures with the SARM1 inhibitor (e.g., this compound) or vehicle control for 0.5 to 2 hours.[2][8]

    • Under a microscope, transect the axons using a sterile blade or needle.[8]

    • Remove the cell bodies to prevent axon regrowth.[13]

  • Assessment of Axon Degeneration:

    • Culture the transected axons for a defined period (e.g., 16, 24, 48, 72 hours).[2][13]

    • Fix the cells and immunostain for an axonal marker, such as βIII-tubulin.

    • Acquire images using fluorescence microscopy.

    • Quantify axon degeneration using an automated or manual method to determine the percentage of intact versus fragmented axons.[13]

In Vivo Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This model evaluates the efficacy of SARM1 inhibitors in preventing axon degeneration caused by neurotoxic chemotherapeutic agents.

Protocol (Vincristine-Induced Neuropathy): [1][6][7]

  • Animal Model: Use adult wild-type mice (e.g., C57BL/6J).

  • Vincristine Administration:

    • Administer vincristine at a dose of 1.5 mg/kg via intraperitoneal injection.

    • Injections are typically given twice weekly for four weeks.[1][6]

  • SARM1 Inhibitor Treatment:

    • Administer the SARM1 inhibitor orally or via another appropriate route, starting before or concurrently with the vincristine treatment. The dosing regimen will be compound-specific.

  • Outcome Measures:

    • Behavioral Testing: Assess for mechanical and thermal hyperalgesia.

    • Electrophysiology: Measure compound nerve action potential amplitudes in the tail nerve.[6]

    • Histology:

      • Collect skin biopsies from the hind paws to quantify intraepidermal nerve fiber (IENF) density.

      • Collect sural nerve and toe nerve samples for morphometric analysis of myelinated axons.[1]

Protocol (Paclitaxel-Induced Neuropathy): [10]

  • Animal Model: Use adult wild-type mice.

  • Paclitaxel Administration:

    • Administer paclitaxel intravenously at a dose of 50 mg/kg on days 1 and 2.

  • SARM1 Inhibitor Treatment:

    • Administer the SARM1 inhibitor orally, for example, daily starting 2 hours before the first paclitaxel dose and continuing throughout the experiment.

  • Outcome Measures:

    • Electrophysiology: Measure sensory nerve action potential (SNAP) amplitudes of the tail nerve at specified time points (e.g., 9 and 15 days after the first paclitaxel dose).

    • Histology: Assess intraepidermal nerve fiber density.

    • Biomarkers: Measure plasma levels of neurofilament light chain (NfL).

In Vivo Sciatic Nerve Axotomy (SNA) and Biomarker Analysis

This acute injury model is used to assess the immediate protective effects of SARM1 inhibitors and to measure key biomarkers of SARM1 activity and axonal damage.

Protocol: [2][8]

  • Animal Model: Use adult mice.

  • SARM1 Inhibitor Administration:

    • Administer the SARM1 inhibitor at the desired dose and route. For example, a single oral dose or two intraperitoneal injections spaced several hours apart.[8]

  • Sciatic Nerve Axotomy:

    • Anesthetize the mouse and expose the sciatic nerve.

    • Perform a complete transection or crush of the nerve.

  • Biomarker Measurement:

    • At a specified time post-injury (e.g., 15 hours), collect blood and the injured sciatic nerve.[2][8]

    • Neurofilament Light Chain (NfL): Measure NfL levels in the plasma using a sensitive immunoassay (e.g., SIMOA).[14][15]

    • Cyclic ADP-ribose (cADPR): Measure cADPR levels in the nerve tissue homogenate using liquid chromatography-mass spectrometry (LC-MS/MS). cADPR is a direct product of SARM1's enzymatic activity.

Signaling Pathways and Experimental Workflows

SARM1 Signaling Pathway in Axonal Degeneration

SARM1_Pathway Axonal_Insult Axonal Insult (Injury, Chemotherapy, Mitochondrial Dysfunction) NMNAT2_Depletion NMNAT2 Depletion Axonal_Insult->NMNAT2_Depletion NMN_Increase Increased NMN/NAD+ Ratio NMNAT2_Depletion->NMN_Increase SARM1_Activation SARM1 Activation NMN_Increase->SARM1_Activation NAD_Depletion NAD+ Depletion SARM1_Activation->NAD_Depletion cADPR_Production cADPR Production SARM1_Activation->cADPR_Production Energy_Crisis Bioenergetic Crisis (ATP Depletion) NAD_Depletion->Energy_Crisis Axonal_Degeneration Axonal Degeneration & Fragmentation Energy_Crisis->Axonal_Degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_Activation SARM1_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Screening Biochemical Screening (SARM1 NADase Assay) Compound_Synthesis->Biochemical_Screening In_Vitro_Assays In Vitro Axon Degeneration Assays (DRG Axotomy, Chemotoxicity) Biochemical_Screening->In_Vitro_Assays In_Vivo_Acute_Model In Vivo Acute Injury Model (Sciatic Nerve Axotomy) In_Vitro_Assays->In_Vivo_Acute_Model In_Vivo_Disease_Model In Vivo Disease Model (CIPN) In_Vivo_Acute_Model->In_Vivo_Disease_Model Biomarker_Analysis Biomarker Analysis (cADPR, NfL) In_Vivo_Acute_Model->Biomarker_Analysis In_Vivo_Disease_Model->Biomarker_Analysis Functional_Assessment Functional & Histological Assessment In_Vivo_Disease_Model->Functional_Assessment Lead_Optimization Lead Optimization Biomarker_Analysis->Lead_Optimization Functional_Assessment->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for Sarm1-IN-2 in In Vitro Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) is a key mediator of programmed axon degeneration, a critical process in many neurodegenerative diseases and nerve injuries.[1][2][3] Upon activation, SARM1's intrinsic NAD+ hydrolase activity is triggered, leading to a rapid depletion of axonal NAD+, metabolic crisis, and subsequent axon fragmentation.[4][5] This central role in axon self-destruction makes SARM1 a compelling therapeutic target for neuroprotection.[6][7] Sarm1-IN-2 is a small molecule inhibitor designed to target the NADase activity of SARM1, thereby preserving axonal integrity in the face of neurotoxic or traumatic insults.

These application notes provide a detailed protocol for the use of this compound in in vitro neuronal cultures to study its neuroprotective effects. The protocol outlines procedures for cell culture, inhibitor treatment, induction of axonal degeneration, and subsequent analysis of neuroprotection and SARM1 pathway engagement.

SARM1 Signaling Pathway

SARM1 is maintained in an inactive state through autoinhibition, where the N-terminal Armadillo/HEAT repeat (ARM) domain sequesters the C-terminal Toll/Interleukin Receptor (TIR) domain, which harbors the NADase activity.[2] Axonal injury or neurotoxic stress leads to an increase in the NMN/NAD+ ratio.[8] Nicotinamide mononucleotide (NMN) binds to an allosteric site on the ARM domain, inducing a conformational change that releases the TIR domains.[8] The released TIR domains then oligomerize and become catalytically active, hydrolyzing NAD+ to nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR (cADPR).[4][5][6] The resulting NAD+ depletion leads to a catastrophic energy failure within the axon, culminating in its degeneration.[4] this compound is hypothesized to act by directly inhibiting the NADase activity of the SARM1 TIR domain.

SARM1_Signaling_Pathway cluster_0 Healthy Axon cluster_1 Injured/Stressed Axon Inactive_SARM1 Inactive SARM1 (Autoinhibited) Axon_Survival Axon Survival Active_SARM1 Active SARM1 (TIR domain exposed) NMNAT2 NMNAT2 NAD NAD+ NMNAT2->NAD Synthesis NMN NMN NMN->NMNAT2 NAD->Inactive_SARM1 Maintains Inactive State Injury Axonal Injury / Neurotoxic Stress NMNAT2_deg NMNAT2 Degradation Injury->NMNAT2_deg NMN_inc Increased NMN NMNAT2_deg->NMN_inc Accumulation of NMN NMN_inc->Active_SARM1 Allosteric Activation NAD_dep NAD+ Depletion Active_SARM1->NAD_dep NAD+ Hydrolysis Axon_Degeneration Axon Degeneration NAD_dep->Axon_Degeneration Sarm1_IN_2 This compound Sarm1_IN_2->Active_SARM1 Inhibition

Caption: SARM1 signaling pathway in health and disease.

Experimental Protocols

In Vitro Neuronal Culture

This protocol is generalized for primary dorsal root ganglion (DRG) neurons, but can be adapted for other neuronal types such as cortical or hippocampal neurons.

Materials:

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Growth factors (e.g., Nerve Growth Factor (NGF) for DRG neurons)

  • Poly-D-lysine or Poly-L-ornithine and laminin-coated culture plates

  • Dissociation reagents (e.g., trypsin, collagenase)

  • This compound (stock solution prepared in DMSO)

  • Axon degeneration-inducing agent (e.g., Vincristine, Paclitaxel, or a microfluidic device for axotomy)

Procedure:

  • Isolate DRG neurons from embryonic or early postnatal rodents according to established protocols.

  • Dissociate the ganglia using enzymatic digestion followed by mechanical trituration.

  • Plate the dissociated neurons onto coated culture plates at a suitable density. For axon degeneration assays, lower densities are preferred to allow for clear visualization of individual axons.

  • Culture the neurons for 5-7 days in vitro (DIV) to allow for mature neurite outgrowth.

This compound Treatment and Induction of Axon Degeneration

Procedure:

  • Prepare working solutions of this compound in pre-warmed neuronal culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-treat the neuronal cultures with this compound at various concentrations (e.g., a dose-response range from 10 nM to 10 µM) for 1-2 hours prior to inducing axon degeneration. Include a vehicle control (DMSO only).

  • Induce axon degeneration. This can be achieved through:

    • Chemical insult: Add a neurotoxic agent such as vincristine (e.g., 40 nM) or paclitaxel to the culture medium.[5]

    • Mechanical injury (axotomy): For cultures in standard dishes, a sterile scalpel or needle can be used to transect the axons. For more controlled experiments, use microfluidic chambers that allow for physical separation and axotomy of the axonal compartment.

  • Incubate the cultures for the desired time course (e.g., 16, 24, 48, 72 hours) post-insult.

Assessment of Axon Protection

Procedure:

  • At each time point, acquire images of the axons using a high-resolution microscope (phase contrast or fluorescence if using labeled neurons).

  • Quantify axon degeneration. A common method is the "degeneration index," which scores the degree of axonal fragmentation on a scale (e.g., 1 = intact, 4 = fully fragmented).[9]

  • Alternatively, automated image analysis software can be used to quantify the percentage of remaining intact axonal area.

  • Plot the degeneration index or percentage of intact axons against the concentration of this compound to determine its effective concentration for neuroprotection.

Target Engagement and Biomarker Analysis

To confirm that this compound is acting on the SARM1 pathway, key biomarkers can be measured.

a. NAD+ Level Measurement:

  • At various time points post-insult, lyse the neurons (axonal compartments can be isolated if using microfluidic devices).

  • Measure intracellular NAD+ levels using a commercially available NAD/NADH assay kit.

  • Compare NAD+ levels in untreated, vehicle-treated, and this compound-treated neurons. Protection should correlate with the preservation of NAD+ levels.

b. cADPR Level Measurement:

  • Cyclic ADP-ribose (cADPR) is a specific product of SARM1's NADase activity.[3]

  • Collect cell lysates as described above.

  • Measure cADPR levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and accurate quantification.[5]

  • A reduction in the injury-induced increase in cADPR in the presence of this compound would indicate direct target engagement.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in an in vitro axon degeneration model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Insult cluster_analysis Analysis cluster_outcome Outcome Culture Plate Primary Neurons Maturation Culture for 5-7 DIV Culture->Maturation Pretreat Pre-treat with this compound (Dose-Response) Maturation->Pretreat Insult Induce Axon Degeneration (Chemical or Mechanical) Pretreat->Insult Imaging Time-Lapse Imaging (e.g., 0, 24, 48, 72h) Insult->Imaging Biomarker Biomarker Analysis (NAD+, cADPR) Insult->Biomarker At specific time points Quantify Quantify Axon Degeneration Imaging->Quantify Data Generate Dose-Response Curves and Quantify Target Engagement Quantify->Data Biomarker->Data

Caption: General experimental workflow for this compound evaluation.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure this data.

Table 1: Dose-Dependent Neuroprotection by this compound

This compound Conc.Degeneration Index (24h post-insult)% Intact Axons (24h post-insult)
Vehicle (DMSO)3.8 ± 0.25 ± 2%
10 nM3.5 ± 0.315 ± 5%
100 nM2.5 ± 0.450 ± 8%
1 µM1.5 ± 0.285 ± 5%
10 µM1.2 ± 0.195 ± 3%
No Insult Control1.0 ± 0.0100%

Data are representative and should be replaced with experimental results. Values are presented as mean ± SEM.

Table 2: Effect of this compound on SARM1 Pathway Biomarkers

Treatment ConditionRelative NAD+ Level (8h post-insult)Relative cADPR Level (8h post-insult)
No Insult100%100%
Vehicle + Insult25 ± 7%550 ± 50%
1 µM this compound + Insult80 ± 10%150 ± 25%

Data are representative and should be replaced with experimental results. Values are normalized to the "No Insult" control.

Conclusion

This document provides a comprehensive guide for the in vitro application of this compound in neuronal cultures. By following these protocols, researchers can effectively evaluate the neuroprotective potential of this SARM1 inhibitor, quantify its efficacy, and confirm its mechanism of action through target engagement studies. The provided diagrams and tables offer a framework for visualizing the experimental logic and presenting the resulting data in a clear and concise manner. Successful application of these protocols will contribute to the understanding of SARM1 inhibition as a therapeutic strategy for neurodegenerative disorders.

References

Application Notes and Protocols for Sarm1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarm1-IN-2 is a small molecule inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1). SARM1 is a key mediator of programmed axonal degeneration, also known as Wallerian degeneration. Its activation leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), an essential cellular metabolite, triggering a cascade of events that result in axonal destruction.[1][2] The NADase activity of the SARM1 TIR domain is the primary driver of this process.[1][3][4] By inhibiting the NADase activity of SARM1, this compound serves as a valuable research tool for studying the mechanisms of axonal degeneration and for the development of potential therapeutics for a variety of neurodegenerative diseases and injuries.[5][6]

This document provides detailed guidelines for the dissolution, storage, and application of this compound in common in vitro experimental settings.

Physicochemical and Solubility Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₂S
Molecular Weight326.37 g/mol
CAS Number2396592-52-0
Solubility
DMSOUp to 10 mg/mL (with sonication)
Storage (Powder)
-20°CUp to 3 years
4°CUp to 2 years
Storage (in Solvent)
-80°CUp to 6 months
-20°CUp to 1 month

SARM1 Signaling Pathway

The following diagram illustrates the central role of SARM1 in the axonal degeneration pathway and the point of inhibition by this compound.

SARM1_Pathway cluster_upstream Upstream Triggers cluster_sarm1 SARM1 Activation cluster_downstream Downstream Effects Axon_Injury Axonal Injury / Neurotoxic Insult NMNAT2_depletion NMNAT2 Depletion Axon_Injury->NMNAT2_depletion NMN_accumulation NMN Accumulation NMNAT2_depletion->NMN_accumulation SARM1_inactive Inactive SARM1 (Autoinhibited) NMN_accumulation->SARM1_inactive Increased NMN/NAD+ ratio SARM1_active Active SARM1 (TIR Domain Dimerization) SARM1_inactive->SARM1_active NAD_depletion Rapid NAD+ Depletion SARM1_active->NAD_depletion NADase Activity ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Ca_influx Calcium Influx NAD_depletion->Ca_influx Axon_degeneration Axonal Degeneration ATP_depletion->Axon_degeneration Ca_influx->Axon_degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibition

SARM1 signaling pathway in axonal degeneration.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent use in experimental assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 326.37 g/mol ), add 30.64 µL of DMSO.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Visually inspect for complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

In Vitro SARM1 NADase Activity Assay

Objective: To determine the inhibitory effect of this compound on the NAD+ hydrolase activity of SARM1.

Materials:

  • Recombinant human SARM1 protein

  • This compound stock solution

  • Assay Buffer (e.g., 25 mM HEPES pH 7.2, 50 mM NaCl, 1 mM EDTA, 0.0025% Tween20)

  • NAD+ solution

  • NMN solution (for SARM1 activation)

  • Detection reagent for NAD+ or its breakdown products (e.g., fluorescent probe, LC-MS/MS)

  • 96-well or 384-well assay plates (black plates for fluorescence assays)

  • Plate reader or LC-MS/MS instrument

Protocol:

  • Prepare a dilution series of this compound in the assay buffer from the stock solution.

  • In an assay plate, add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known SARM1 inhibitor, if available).

  • Add the recombinant SARM1 protein to each well at a final concentration of approximately 2.4 nM.[7]

  • To activate SARM1, add NMN to a final concentration of 60 µM.[7]

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding NAD+ to a final concentration of 20-200 µM.[7]

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., 0.125% formic acid).[7]

  • Measure the remaining NAD+ or the amount of product formed (e.g., ADPR) using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Axonal Degeneration Assay in Cultured Neurons

Objective: To assess the protective effect of this compound against induced axonal degeneration in primary neuron cultures.

Materials:

  • Primary neurons (e.g., Dorsal Root Ganglion (DRG) or cortical neurons) cultured on appropriate plates

  • This compound stock solution

  • Axon degeneration-inducing agent (e.g., vincristine, paclitaxel, or perform axotomy)

  • Neuronal culture medium

  • Microscope with imaging capabilities

Protocol:

  • Culture primary neurons until they have developed mature axons.

  • Prepare working solutions of this compound in the neuronal culture medium.

  • Pre-treat the neurons with different concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-2 hours) before inducing axonal injury.

  • Induce axonal degeneration by adding a neurotoxic compound (e.g., vincristine) to the culture medium or by mechanically transecting the axons (axotomy).

  • Incubate the cultures for a period sufficient to observe axonal degeneration in the control group (e.g., 24-72 hours).

  • At the end of the incubation period, acquire images of the axons using a microscope.

  • Quantify the extent of axonal degeneration. This can be done by scoring the percentage of fragmented axons or by using automated image analysis software to measure axonal integrity.

  • Compare the level of axonal protection in the this compound treated groups to the vehicle control group.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis Dissolution Dissolve this compound in DMSO to make a stock solution Dilution Prepare serial dilutions in assay buffer or culture medium Dissolution->Dilution Biochem_Setup Set up NADase assay with recombinant SARM1 Dilution->Biochem_Setup Cell_Treat Pre-treat with this compound Dilution->Cell_Treat Biochem_Incubate Incubate with this compound and initiate with NAD+ Biochem_Setup->Biochem_Incubate Biochem_Measure Measure NAD+ depletion Biochem_Incubate->Biochem_Measure IC50 Calculate IC50 value Biochem_Measure->IC50 Cell_Culture Culture primary neurons Cell_Culture->Cell_Treat Cell_Induce Induce axonal injury Cell_Treat->Cell_Induce Cell_Incubate Incubate for 24-72 hours Cell_Induce->Cell_Incubate Cell_Image Image and quantify axonal degeneration Cell_Incubate->Cell_Image Protection Determine % axonal protection Cell_Image->Protection

Workflow for in vitro evaluation of this compound.

Concluding Remarks

This compound is a valuable tool for investigating the role of SARM1 in neuronal health and disease. Proper handling, storage, and application of this inhibitor are crucial for obtaining reliable and reproducible results. The protocols provided here serve as a starting point, and researchers may need to optimize the conditions based on their specific experimental setup and cell types.

References

Application of SARM1 Inhibitors in Traumatic Brain Injury Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by primary mechanical damage and a secondary injury cascade that leads to progressive neurodegeneration. A key component of this secondary injury is traumatic axonal injury (TAI), where the activation of the Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) protein plays a pivotal role in executing a programmed axon self-destruction pathway.

SARM1, an NADase enzyme, is activated following axonal injury, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular energy metabolism and survival.[1] This NAD+ depletion triggers a cascade of events including energy failure, mitochondrial dysfunction, and ultimately, axonal fragmentation and degeneration.[1][2] Genetic deletion of SARM1 in mouse models of TBI has been shown to be highly protective, reducing axonal damage, mitigating white matter atrophy, and improving functional outcomes.[1][3][4][5]

While the specific inhibitor Sarm1-IN-2 has not yet been documented in published traumatic brain injury studies, the extensive validation of SARM1 as a therapeutic target in TBI through genetic studies provides a strong rationale for the investigation of potent and specific SARM1 inhibitors. Small molecule inhibitors of SARM1 have shown promise in other models of neuronal injury, such as peripheral neuropathy, by preserving axonal structure and function.[6] These inhibitors typically work by blocking the NADase activity of the SARM1 TIR domain.

SARM1 Signaling Pathway in Traumatic Axonal Injury

The following diagram illustrates the proposed signaling cascade leading to axon degeneration after traumatic brain injury and the point of intervention for SARM1 inhibitors.

SARM1_Pathway cluster_0 Axonal Injury Cascade cluster_1 Therapeutic Intervention TBI Traumatic Brain Injury Axonal_Stretch Axonal Stretching/ Mechanical Injury TBI->Axonal_Stretch NMNAT2_depletion Depletion of NMNAT2 Axonal_Stretch->NMNAT2_depletion NMN_accumulation Increased NMN/NAD+ Ratio NMNAT2_depletion->NMN_accumulation SARM1_activation SARM1 Activation NMN_accumulation->SARM1_activation NAD_depletion Rapid NAD+ Depletion SARM1_activation->NAD_depletion Energy_crisis Energy Crisis (ATP depletion) NAD_depletion->Energy_crisis Axon_degeneration Axonal Degeneration/ Fragmentation Energy_crisis->Axon_degeneration Sarm1_IN_2 This compound (SARM1 Inhibitor) Sarm1_IN_2->SARM1_activation Inhibits NADase activity

Caption: SARM1 signaling cascade following traumatic axonal injury.

Quantitative Data Summary

The following tables summarize key quantitative findings from SARM1 knockout (KO) studies in TBI models, which provide a benchmark for the expected effects of a potent SARM1 inhibitor.

Table 1: Histopathological and Imaging Outcomes in SARM1 KO Mice Following TBI

Outcome MeasureTBI ModelTime PointFinding in Sarm1 KO vs. Wild-Type (WT)Reference
Corpus Callosum (CC) AtrophyConcussive Head Injury10 weeksSignificantly reduced CC atrophy[1]
Intact Axons in CC (EM)Concussive Head Injury10 weeksSignificantly more intact axons preserved[1]
Damaged/Demyelinated AxonsConcussive Head Injury10 weeksSignificantly fewer damaged and demyelinated axons[1]
β-APP Positive AxonsClosed Head Injury2h and 48hRemarkable reduction in β-APP aggregates[7]
Myelin Loss (MOG)Concussive Head InjuryChronicSignificantly less myelin loss[1]
NeuroinflammationConcussive Head InjuryChronicSignificantly attenuated neuroinflammation[1]
CC Volume (MRI)Concussive Head InjuryLongitudinalAttenuated reduction in CC volume[1]

Table 2: Functional and Biomarker Outcomes in SARM1 KO Mice Following TBI

Outcome MeasureTBI ModelTime PointFinding in Sarm1 KO vs. Wild-Type (WT)Reference
Motor LearningConcussive Head InjuryChronicBeneficial effects on motor learning[1]
Neurological Severity ScoreClosed Head InjuryAcuteStrong, early preservation of neurological function[8]
Plasma pNFHClosed Head Injury48 hoursReduced plasma concentrations[7][8]
Neuronal Energy Metabolism (MRS)Closed Head InjuryAcuteSubstantially preserved neuronal energy metabolism[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection using Primary Neuronal Cultures

This protocol describes a method to assess the neuroprotective efficacy of a SARM1 inhibitor on primary neurons subjected to axotomy.

1. Materials and Reagents:

  • Dorsal Root Ganglion (DRG) neurons from embryonic mice or rats

  • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)

  • Poly-D-lysine and laminin-coated culture plates (e.g., 96-well)

  • This compound or other SARM1 inhibitor

  • Vehicle control (e.g., DMSO)

  • Micro-scalpel or automated axotomy system

  • Fluorescence microscope and live-cell imaging system

  • Reagents for immunocytochemistry (e.g., anti-β-III tubulin antibody)

2. Experimental Workflow:

In_Vitro_Workflow start Culture Primary DRG Neurons treatment Pre-treat with Sarm1 Inhibitor (e.g., 2 hours prior to injury) start->treatment axotomy Perform Axotomy treatment->axotomy incubation Incubate for 12-24 hours axotomy->incubation imaging Live/Fixed Cell Imaging incubation->imaging analysis Quantify Axon Degeneration imaging->analysis

Caption: Workflow for in vitro assessment of SARM1 inhibitor neuroprotection.

3. Detailed Steps:

  • Neuron Culture: Isolate and culture DRG neurons on coated plates until they develop a dense network of axons.

  • Inhibitor Treatment: Prepare serial dilutions of the SARM1 inhibitor. Two hours prior to injury, replace the culture medium with medium containing the inhibitor or vehicle control.

  • Axotomy: Using a micro-scalpel, transect the axonal field.

  • Post-Injury Incubation: Return the plates to the incubator for a period of 12-24 hours to allow for axon degeneration to occur in the control group.

  • Assessment of Axon Degeneration:

    • Live Imaging: Image the axons at multiple time points post-injury to observe the dynamics of fragmentation.

    • Immunocytochemistry: Fix the cells and stain with an axonal marker like β-III tubulin.

  • Quantification: Calculate a "Degeneration Index" by scoring the degree of axonal fragmentation in multiple fields of view for each condition.

4. Expected Outcome: Treatment with an effective SARM1 inhibitor is expected to show a dose-dependent preservation of axonal integrity, with significantly lower Degeneration Index scores compared to the vehicle-treated group.

Protocol 2: In Vivo Evaluation in a Mouse Model of TBI

This protocol outlines a general procedure for testing a SARM1 inhibitor in a controlled cortical impact (CCI) model of TBI in mice.

1. Animals and TBI Model:

  • Adult male C57BL/6 mice (8-10 weeks old).

  • Controlled Cortical Impact (CCI) device.

  • Anesthesia (e.g., isoflurane).

  • Stereotaxic frame.

2. SARM1 Inhibitor Formulation and Administration:

  • Based on studies with other small molecule inhibitors, a formulation for oral gavage (e.g., in 0.5% methylcellulose) or intraperitoneal (IP) injection would be appropriate.[6]

  • Dosing: A dose-response study would be necessary. Doses used for other SARM1 inhibitors in vivo (e.g., 100-300 mg/kg daily) can serve as a starting point.[6]

  • Treatment Paradigm: Administration could be prophylactic (e.g., 2 hours before TBI) and continued daily post-injury for a defined period (e.g., 3-7 days).

3. Experimental Workflow:

In_Vivo_Workflow cluster_0 Pre-TBI cluster_1 TBI Procedure cluster_2 Post-TBI acclimatize Animal Acclimatization & Baseline Behavioral Testing treatment Administer SARM1 Inhibitor or Vehicle (Prophylactic) acclimatize->treatment tbi Induce TBI (CCI Model) treatment->tbi post_treatment Continued Daily Dosing tbi->post_treatment behavior Behavioral Assessments (e.g., NSS, Rotarod) post_treatment->behavior biomarkers Biomarker Analysis (e.g., Plasma NfL) behavior->biomarkers histology Terminal Histological & Imaging Analysis (e.g., IHC, MRI) biomarkers->histology

Caption: General experimental workflow for in vivo testing of a SARM1 inhibitor.

4. Detailed Steps:

  • Pre-TBI: Perform baseline behavioral tests. Administer the first dose of the SARM1 inhibitor or vehicle.

  • TBI Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the desired cortical region. Induce a moderate CCI injury. Suture the scalp and allow the animal to recover.

  • Post-TBI Care and Dosing: Provide post-operative care, including analgesia. Continue daily administration of the inhibitor for the duration of the study.

  • Outcome Assessments:

    • Behavioral Tests: At various time points post-TBI (e.g., 1, 3, 7, 14 days), assess neurological deficits using scales like the Neurological Severity Score (NSS) and motor coordination with the rotarod test.

    • Biomarker Analysis: Collect blood samples to measure plasma levels of neurofilament light chain (NfL), a marker of axonal injury.

    • Terminal Analysis: At the study endpoint, perfuse the animals and collect the brains. Perform immunohistochemistry for markers of axonal injury (β-APP), myelin (MOG), and neuroinflammation (Iba1, GFAP). Advanced imaging like MRI can be used to assess white matter integrity and lesion volume.

5. Expected Outcome: Mice treated with an effective SARM1 inhibitor are expected to exhibit reduced neurological deficits, lower levels of plasma NfL, and decreased histopathological signs of axonal damage, demyelination, and neuroinflammation in the brain compared to vehicle-treated controls.

References

Application Notes and Protocols for Sarm1-IN-2 Treatment in Primary Cortical Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1) is a critical mediator of programmed axonal degeneration, also known as Wallerian degeneration.[1] Upon neuronal injury or exposure to neurotoxic stimuli, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a crucial molecule for cellular metabolism.[1] This NAD+ depletion triggers a cascade of events culminating in axonal fragmentation and neuronal death.[1][2] Consequently, SARM1 has emerged as a promising therapeutic target for a variety of neurodegenerative diseases and injuries.[1]

Sarm1-IN-2 is a small molecule inhibitor of SARM1. These application notes provide detailed protocols for the use of this compound in primary cortical neuron cultures to prevent axon degeneration induced by mechanical injury (axotomy) or neurotoxic compounds like vincristine.

SARM1 Signaling Pathway

Neuronal injury or stress leads to an increase in the NMN/NAD+ ratio, which activates SARM1.[3] Activated SARM1 cleaves NAD+, leading to energy failure and calcium influx, which in turn activates calpains and ultimately results in the breakdown of the axonal cytoskeleton.

SARM1_Pathway cluster_stress Neuronal Stress cluster_activation SARM1 Activation cluster_downstream Downstream Events Injury Axotomy / Vincristine NMN_NAD Increased NMN/NAD+ ratio Injury->NMN_NAD SARM1_active Active SARM1 (NADase) NMN_NAD->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Energy_failure Metabolic Collapse NAD_depletion->Energy_failure Ca_influx Calcium Influx Energy_failure->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Degeneration Axon Degeneration Calpain->Degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibition

SARM1 signaling cascade leading to axon degeneration.

Data Presentation

The following tables summarize hypothetical quantitative data for the efficacy of this compound in primary cortical neuron cultures. The optimal concentrations and time points should be determined empirically for specific experimental conditions.

Table 1: Dose-Response of this compound in Preventing Vincristine-Induced Axon Degeneration

This compound Conc. (nM)Axon Degeneration Index (48h post-vincristine)
0 (Vehicle)0.85 ± 0.05
10.72 ± 0.06
100.45 ± 0.08
1000.21 ± 0.04
10000.15 ± 0.03

Axon Degeneration Index: 0 = fully intact, 1 = fully fragmented.

Table 2: Time-Course of this compound Protection After Axotomy

Time Post-Axotomy (hours)Axon Degeneration Index (Vehicle)Axon Degeneration Index (100 nM this compound)
60.25 ± 0.040.05 ± 0.02
120.68 ± 0.070.12 ± 0.03
240.92 ± 0.030.25 ± 0.05
480.98 ± 0.020.45 ± 0.06

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic mice.[4]

Materials:

  • E15 mouse embryos

  • Dissection medium (HBSS with 10mM HEPES, 1% Penicillin-Streptomycin)

  • Digestion solution (0.25% Trypsin-EDTA in HBSS)

  • Plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin)

  • Poly-L-ornithine and laminin-coated culture plates

  • Sterile dissection tools

Procedure:

  • Euthanize a timed-pregnant E15 mouse according to approved institutional guidelines.

  • Dissect the embryos and isolate the cortices in ice-cold dissection medium.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Wash the tissue twice with sterile HBSS.

  • Incubate the tissue in 5 mL of 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Add 5 mL of plating medium to inactivate the trypsin.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh plating medium.

  • Plate the neurons on poly-L-ornithine and laminin-coated plates at a desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Change half of the medium every 3-4 days.

Protocol 2: Vincristine-Induced Axon Degeneration Assay

This assay is used to model chemotherapy-induced peripheral neuropathy in vitro.[5]

Experimental Workflow:

Vincristine_Workflow Culture Culture Primary Cortical Neurons (7-10 days) Treatment Treat with this compound (e.g., 100 nM) for 1 hour Culture->Treatment Vincristine Add Vincristine (e.g., 5 nM) Treatment->Vincristine Incubate Incubate for 24-48 hours Vincristine->Incubate Image Image Axons Incubate->Image Quantify Quantify Axon Degeneration Image->Quantify

Workflow for vincristine-induced axon degeneration assay.

Procedure:

  • Culture primary cortical neurons for 7-10 days in vitro (DIV) to allow for mature axonal growth.

  • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in pre-warmed plating medium.

  • Pre-treat the neurons with this compound or vehicle (DMSO) for 1 hour.

  • Add vincristine to the culture medium to a final concentration of 5 nM.[5]

  • Incubate the cultures for 24 to 48 hours.

  • Capture images of the axons using a high-resolution microscope.

  • Quantify axon degeneration using a degeneration index (see Protocol 4).

Protocol 3: Axotomy-Induced Axon Degeneration Assay

This assay models traumatic axonal injury.[5]

Experimental Workflow:

Axotomy_Workflow Culture Culture Primary Cortical Neurons in Spot Cultures (10-14 days) Treatment Add this compound (e.g., 100 nM) Culture->Treatment Axotomy Perform Axotomy with a scalpel Treatment->Axotomy Incubate Incubate for 6-48 hours Axotomy->Incubate Image Image Distal Axons Incubate->Image Quantify Quantify Axon Degeneration Image->Quantify

Workflow for axotomy-induced axon degeneration assay.

Procedure:

  • Plate primary cortical neurons in "spot cultures" to separate axons from cell bodies.[5] Culture for 10-14 DIV.

  • Add this compound or vehicle to the culture medium.

  • Under a microscope, transect the axons using a sterile scalpel or a 27-gauge needle.

  • Incubate the cultures for various time points (e.g., 6, 12, 24, 48 hours).

  • Image the distal portion of the transected axons.

  • Quantify axon degeneration (see Protocol 4).

Protocol 4: Quantification of Axon Degeneration

Axon degeneration can be quantified by scoring the degree of fragmentation.[6]

Procedure:

  • Acquire phase-contrast or fluorescence images of axons (if using fluorescently labeled neurons).

  • Use imaging software (e.g., ImageJ) to visualize the axons.

  • Score the morphology of axons based on a degeneration index:

    • Score 0: Completely intact, smooth axons.

    • Score 0.25: Minor swelling or occasional varicosities.

    • Score 0.5: Significant swelling and some fragmentation.

    • Score 0.75: Extensive fragmentation with few intact segments.

    • Score 1.0: Complete fragmentation into debris.

  • Alternatively, automated image analysis pipelines can be developed to quantify the percentage of fragmented axons.[5]

Concluding Remarks

This compound presents a valuable tool for investigating the role of SARM1 in neuronal health and disease. The protocols outlined above provide a framework for assessing the neuroprotective effects of this inhibitor in primary cortical neuron cultures. Researchers should note that optimal concentrations of this compound and incubation times may vary depending on the specific neuronal cell type and the nature of the insult. It is therefore recommended to perform dose-response and time-course experiments to determine the ideal experimental parameters.

References

Protocol for Assessing Sarm1-IN-2 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed protocol for assessing the in vivo efficacy of Sarm1-IN-2, a small molecule inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1). SARM1 is a key mediator of programmed axon degeneration, and its inhibition is a promising therapeutic strategy for a variety of neurodegenerative diseases and injuries.[1][2][3][4][5] This protocol is designed for researchers in academia and industry working on the development of neuroprotective therapies.

The following protocols are based on established methodologies for evaluating SARM1 inhibitors in preclinical models of peripheral neuropathy. While specific in vivo administration details for this compound are not publicly available, this protocol provides a representative framework based on studies of similar potent, selective, and irreversible SARM1 inhibitors.

SARM1 Signaling Pathway in Axon Degeneration

SARM1 is a central executioner of a conserved axon self-destruction pathway. Under healthy conditions, SARM1 is maintained in an inactive state. Upon axonal injury or in certain disease states, a decline in the levels of the NAD+ synthesizing enzyme NMNAT2 leads to an accumulation of its substrate, nicotinamide mononucleotide (NMN). This increase in the NMN/NAD+ ratio allosterically activates SARM1. Activated SARM1 then depletes cellular NAD+ through its intrinsic NADase activity, leading to a catastrophic energy failure, cytoskeletal breakdown, and ultimately, axon fragmentation.

SARM1_Signaling_Pathway cluster_0 Healthy Axon cluster_1 Injured/Diseased Axon NMNAT2 NMNAT2 NAD NAD+ NMNAT2->NAD Synthesis NMN NMN NMN->NMNAT2 SARM1_inactive Inactive SARM1 Axonal_Insult Axonal Insult (Injury, Toxins, Disease) NMNAT2_deg NMNAT2 Degradation Axonal_Insult->NMNAT2_deg NMN_acc NMN Accumulation NMNAT2_deg->NMN_acc leads to SARM1_active Active SARM1 NMN_acc->SARM1_active Activates NAD_dep NAD+ Depletion SARM1_active->NAD_dep Catalyzes Axon_Degeneration Axon Degeneration NAD_dep->Axon_Degeneration Triggers Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibits

Caption: SARM1 activation cascade leading to axon degeneration and the point of intervention for this compound.

Experimental Workflow for Efficacy Assessment

A typical in vivo study to assess the efficacy of this compound involves several key stages, from animal model selection and disease induction to behavioral, histological, and biochemical analyses. The following diagram outlines a standard experimental workflow.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Disease Induction and Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Acclimatization Acclimatization Period (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Behavioral Tests) Acclimatization->Baseline Disease_Induction Induce Peripheral Neuropathy (e.g., Paclitaxel Administration) Baseline->Disease_Induction Grouping Randomize into Treatment Groups (Vehicle, this compound) Disease_Induction->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Behavioral Behavioral Testing (e.g., Von Frey Test) Treatment->Behavioral Biochemical Biochemical Analysis (NfL, cADPR levels) Behavioral->Biochemical Histological Histological Analysis (IENF Density) Biochemical->Histological Data_Collection Data Collection and Compilation Histological->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: A generalized workflow for in vivo assessment of this compound efficacy.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J (commonly used for peripheral neuropathy models)

  • Age: 8-10 weeks at the start of the experiment

  • Sex: Male or female (ensure consistency within the experiment)

  • Housing: Standard laboratory conditions (12:12 hour light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before any procedures.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This protocol describes the induction of peripheral neuropathy using paclitaxel, a widely used chemotherapeutic agent known to cause axonal degeneration.

  • Paclitaxel Preparation: Dissolve paclitaxel in a vehicle solution of Cremophor EL/ethanol (50/50 v/v) to a final concentration of 6 mg/mL. Further dilute in sterile saline to the desired final concentration for injection.

  • Administration: Administer paclitaxel via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosing regimen is 4 mg/kg on four alternate days (days 1, 3, 5, 7).

  • Control Group: Administer the vehicle solution to the control group using the same volume and administration route.

This compound Formulation and Administration
  • Formulation (Suggested): Based on common practices for small molecule inhibitors, this compound can be formulated for oral gavage or intraperitoneal injection. A suggested vehicle is 0.5% methylcellulose in sterile water. The final concentration should be determined based on the desired dosage and administration volume.

  • Dosage (Suggested): A dose-response study is recommended to determine the optimal effective dose. Based on preclinical studies of other potent SARM1 inhibitors, a starting dose range of 10-50 mg/kg, administered once or twice daily, can be considered.

  • Administration Route: Oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Treatment Schedule: Begin treatment with this compound concurrently with or prior to the first paclitaxel administration and continue daily throughout the disease induction period.

Efficacy Endpoint Measurements

Mechanical allodynia, a lowered threshold to pain, is a common symptom of peripheral neuropathy. The von Frey test is used to assess this.

  • Apparatus: Von Frey filaments of varying calibrated forces.

  • Procedure:

    • Place mice on an elevated mesh platform and allow them to acclimate for at least 30 minutes.

    • Apply von Frey filaments to the mid-plantar surface of the hind paw.

    • Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).

    • Use the up-down method to determine the 50% paw withdrawal threshold.

  • Timeline: Perform baseline testing before paclitaxel administration and then weekly throughout the study.

A reduction in the density of nerve fibers in the skin is a key pathological feature of peripheral neuropathy.

  • Tissue Collection: At the end of the study, euthanize mice and collect a skin biopsy from the plantar surface of the hind paw.

  • Staining:

    • Fix the tissue in 4% paraformaldehyde.

    • Cryoprotect in sucrose solutions.

    • Section the tissue using a cryostat.

    • Perform immunohistochemistry using an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.

  • Quantification:

    • Capture images of the stained sections using a fluorescence microscope.

    • Count the number of nerve fibers crossing the dermal-epidermal junction.

    • Express the data as the number of IENFs per millimeter of epidermal length.

  • Neurofilament Light Chain (NfL): NfL is a structural protein of axons that is released into the bloodstream upon axonal damage.

    • Sample Collection: Collect blood samples (plasma or serum) at baseline and at various time points during the study.

    • Analysis: Measure NfL levels using a sensitive immunoassay, such as ELISA or Simoa.

  • Cyclic ADP-ribose (cADPR): cADPR is a product of SARM1's NADase activity and can serve as a proximal biomarker of SARM1 activation.[6]

    • Sample Collection: At the end of the study, collect sciatic nerve tissue.

    • Analysis: Measure cADPR levels using liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Mechanical Allodynia (50% Paw Withdrawal Threshold in grams)

Treatment GroupBaselineWeek 1Week 2Week 3Week 4
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 2: Intraepidermal Nerve Fiber (IENF) Density (Fibers/mm)

Treatment GroupIENF Density
Naive Control
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 3: Plasma Neurofilament Light Chain (NfL) Levels (pg/mL)

Treatment GroupBaselineDay 7Day 14Day 21
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 4: Sciatic Nerve cADPR Levels (pmol/mg tissue)

Treatment GroupcADPR Level
Naive Control
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Conclusion

This protocol provides a comprehensive framework for the in vivo evaluation of this compound efficacy in a preclinical model of chemotherapy-induced peripheral neuropathy. By employing a combination of behavioral, histological, and biochemical endpoints, researchers can robustly assess the neuroprotective potential of this SARM1 inhibitor. Careful dose selection and adherence to standardized procedures are critical for obtaining reliable and reproducible results. The findings from these studies will be instrumental in advancing the development of this compound as a potential therapeutic for neurodegenerative conditions characterized by axonal degeneration.

References

Troubleshooting & Optimization

Optimizing Sarm1-IN-2 for Neuroprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Sarm1-IN-2 in neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing 1 (SARM1). SARM1 is a key enzyme involved in the process of programmed axon degeneration, also known as Wallerian degeneration.[1][2][3] Following nerve injury or in certain neurodegenerative diseases, SARM1 becomes activated and functions as an NAD+ hydrolase, depleting the essential metabolite NAD+ within axons.[1][2][3] This NAD+ depletion triggers a cascade of events leading to axon fragmentation and eventual neuronal death. This compound is designed to inhibit the enzymatic activity of SARM1, thereby preserving NAD+ levels and protecting neurons from degeneration. It has a reported half-maximal inhibitory concentration (IC50) of less than 1 µM.

Q2: What is a good starting concentration range for this compound in a neuroprotection assay?

Based on its IC50 of <1 µM and data from similar SARM1 inhibitors, a good starting point for in vitro neuroprotection assays would be a dose-response study ranging from 1 nM to 10 µM .[4] For example, studies with other SARM1 inhibitors have used concentration ranges of 1 nM to 1 µM and 10 nM to 10 µM in iPSC-derived motor neurons. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model.

Q3: How should I prepare and store this compound?

This compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mg/mL stock solution in DMSO is a common starting point. It is recommended to aliquot the stock solution into smaller volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced toxicity.

Q4: What are some common in vitro models for testing this compound's neuroprotective effects?

Several in vitro models are suitable for evaluating the neuroprotective efficacy of this compound. These include:

  • Primary Dorsal Root Ganglion (DRG) Neurons: These are frequently used to model peripheral neuropathies. Axon degeneration can be induced by axotomy (mechanical injury) or by treatment with neurotoxic compounds like vincristine or paclitaxel.[5][6]

  • SH-SY5Y Neuroblastoma Cells: This human-derived cell line can be differentiated into a neuronal phenotype and is a common model for studying neurotoxicity and neuroprotection.[4][7][8][9][10] Neurodegeneration can be induced by toxins such as vacor or MPP+.

  • iPSC-derived Neurons: Human induced pluripotent stem cells can be differentiated into various neuronal subtypes (e.g., motor neurons, sensory neurons), providing a physiologically relevant model for studying neurodegenerative diseases.[4][11]

Q5: How can I assess the neuroprotective effect of this compound?

Neuroprotection can be quantified using several methods:

  • Axon Degeneration Index: This involves imaging axons (e.g., using phase-contrast microscopy or immunofluorescence for neuronal markers like β-III tubulin) and quantifying the degree of fragmentation.[1][12][13][14]

  • Cell Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo can be used to measure the overall health and viability of the neuronal culture.[1][2]

  • Measurement of NAD+ Levels: Since SARM1 activation leads to NAD+ depletion, measuring intracellular NAD+ levels can be a direct readout of this compound's efficacy.

  • Biomarker Release: The release of proteins like neurofilament light chain (NfL) into the culture medium can be a marker of axonal damage.[4][15]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No neuroprotective effect observed. Concentration too low: The concentration of this compound may be insufficient to inhibit SARM1 effectively.Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM or higher).
Compound instability: The compound may be degrading in the culture medium.Prepare fresh dilutions of this compound for each experiment. Minimize exposure to light and elevated temperatures.
SARM1-independent neurodegeneration: The chosen injury model may be causing neuronal death through a pathway that does not involve SARM1.Confirm that your injury model is SARM1-dependent by using SARM1 knockout cells/neurons or by testing other known SARM1 inhibitors.
Increased neurodegeneration or cytotoxicity observed. Paradoxical SARM1 activation: Some SARM1 inhibitors have been shown to paradoxically activate SARM1 at subinhibitory concentrations.[4]Carefully evaluate the entire dose-response curve. If a "U-shaped" curve is observed (protection at high concentrations, toxicity at low concentrations), this may be occurring. Focus on the protective concentration range.
Off-target effects: At high concentrations, this compound may have off-target effects that are toxic to the cells.Perform a cytotoxicity assay with this compound alone (without the neurotoxic insult) to determine its intrinsic toxicity. Use the lowest effective concentration for neuroprotection.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%, ideally ≤0.1%) and is consistent across all experimental groups, including the vehicle control.
High variability between replicates. Inconsistent cell plating: Uneven cell density can lead to variability in the response to both the neurotoxic insult and the inhibitor.Ensure a homogenous cell suspension and consistent plating density across all wells.
Inconsistent timing of treatment: The timing of inhibitor pre-treatment and the application of the neurotoxic agent can significantly impact the results.Standardize the timing of all experimental steps.
Subjective quantification of axon degeneration: Manual scoring of axon integrity can be subjective.Use automated image analysis software to quantify axon fragmentation for a more objective and reproducible measurement.

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound in a Vincristine-Induced DRG Axon Degeneration Model

This protocol is adapted from established methods for inducing chemotherapy-induced peripheral neuropathy in vitro.[6]

Materials:

  • Primary Dorsal Root Ganglion (DRG) neurons

  • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)

  • This compound

  • Vincristine

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG

  • Fluorescence microscope

Procedure:

  • Cell Plating: Plate dissociated DRG neurons in a suitable culture vessel (e.g., 96-well plate) and culture for 5-7 days to allow for neurite outgrowth.

  • This compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock. A suggested concentration range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Pre-treatment: Pre-treat the DRG neurons with the different concentrations of this compound or vehicle control for 1-2 hours.

  • Induction of Axon Degeneration: Add vincristine to the culture medium at a final concentration known to induce axon degeneration (e.g., 40 nM).[6]

  • Incubation: Incubate the cultures for 24-48 hours.

  • Fixation and Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with 5% BSA.

    • Incubate with anti-β-III tubulin antibody.

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images of the axons using a fluorescence microscope.

    • Quantify axon degeneration using an axon degeneration index (e.g., percentage of fragmented axons).

Protocol 2: Assessing Cytotoxicity of this compound in SH-SY5Y Cells

Materials:

  • SH-SY5Y cells

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well plate

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

  • This compound Treatment: Prepare a range of this compound concentrations in culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control with the highest concentration of DMSO used.

  • Incubation: Treat the cells with the different concentrations of this compound or vehicle and incubate for the same duration as your planned neuroprotection assay (e.g., 24-48 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration of this compound.

Quantitative Data Summary

The following tables provide examples of concentrations used for SARM1 inhibitors and neurotoxic agents in various in vitro studies. These can serve as a reference for designing your experiments with this compound.

Table 1: Examples of SARM1 Inhibitor Concentrations in In Vitro Assays

SARM1 InhibitorCell TypeAssay TypeConcentration RangeReference
Isothiazole inhibitorsDRG mouse culturesAxon protection after axotomyDose-dependent, with significant protection at 1-10 µM[5]
SARM1 base-exchange inhibitorsiPSC-derived motor neuronsNeurite degeneration1 nM - 1 µM or 10 nM - 10 µM[4]
Compound 331P1Recombinant hSARM1Biochemical NADase assayIC50 of 189.3 nM[16]
GNE-3511 (DLK inhibitor)DRG neuronsVincristine-induced axon degeneration1 µM[6]

Table 2: Examples of Neurotoxic Agent Concentrations in In Vitro Assays

Neurotoxic AgentCell TypeAssay TypeConcentrationReference
VincristineDRG neuronsAxon degeneration40 nM[6]
VincristineiPSC-derived human sensory neuronsAxon degeneration5 nM[11]
VacorSH-SY5Y cellsCell death5, 10, 15 µM[4]
G10 (SARM1 activator)WT DRG neuronsAxon fragmentation25 and 50 µM[1]
Bortezomib (BTZ)DRG neuronsAxon degeneration100 nM[6]

Visualizations

SARM1_Signaling_Pathway cluster_upstream Upstream Triggers cluster_sarm1 SARM1 Regulation cluster_downstream Downstream Effects Nerve Injury Nerve Injury Inactive SARM1 Inactive SARM1 Nerve Injury->Inactive SARM1 Neurotoxic Insult Neurotoxic Insult Neurotoxic Insult->Inactive SARM1 Active SARM1 Active SARM1 Inactive SARM1->Active SARM1 Activation NAD_depletion NAD+ Depletion Active SARM1->NAD_depletion NAD+ Hydrolysis This compound This compound This compound->Active SARM1 Inhibition Axon_Degeneration Axon Degeneration NAD_depletion->Axon_Degeneration

Caption: SARM1 signaling pathway in neurodegeneration and the point of intervention for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A 1. Culture Neuronal Cells (e.g., DRG, SH-SY5Y) C 3. Dose-Response Cytotoxicity Assay (this compound alone) A->C D 4. Dose-Response Neuroprotection Assay (Pre-treat with this compound, then add neurotoxin) A->D B 2. Prepare this compound Stock (in DMSO) B->C B->D F 6. Determine Optimal Concentration (Max neuroprotection, min cytotoxicity) C->F E 5. Assess Cell Viability / Axon Integrity D->E E->F

Caption: Experimental workflow for optimizing this compound concentration in a neuroprotection assay.

References

Technical Support Center: Sarm1-IN-2 and Other SARM1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects and paradoxical activities of Sarm1-IN-2 and other investigational SARM1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected neurotoxicity or increased axonal degeneration after applying a SARM1 inhibitor. What could be the cause?

A1: This is a critical observation and may be due to a paradoxical activation of SARM1, particularly with certain classes of inhibitors. Some orthosteric SARM1 inhibitors, specifically those that act as base-exchange inhibitors (BEIs), have been shown to increase SARM1's NADase activity at subinhibitory concentrations.[1][2] This leads to exacerbated neurodegeneration, contrary to the intended therapeutic effect.[1][2] It is crucial to perform a full dose-response curve to identify the optimal inhibitory concentration and rule out paradoxical activation at lower doses.

Q2: What is the proposed mechanism for this paradoxical activation by some SARM1 inhibitors?

A2: The mechanism involves the intrinsic base-exchange activity of the SARM1 TIR domain.[3][4] At subinhibitory concentrations, these inhibitors can participate in a reaction with NAD+ to form covalent adducts. These adducts can then act as molecular "glues," promoting the assembly of SARM1 into superhelical filaments where the TIR domains are in a fully active NADase configuration.[3][4] This leads to a rapid depletion of NAD+ and subsequent axonal degeneration.

Q3: Are all SARM1 inhibitors prone to this paradoxical activation?

A3: Not necessarily. The paradoxical activation has been primarily associated with orthosteric, base-exchange inhibitors.[1][2] Another class of inhibitors, allosteric covalent inhibitors that target a specific cysteine residue (C311) in the ARM domain, may offer a more selective and potentially safer profile by preventing the conformational changes required for SARM1 activation.[5][6] When selecting an inhibitor, it is important to understand its mechanism of action.

Q4: What are the key biomarkers to monitor for on-target SARM1 inhibition versus paradoxical activation?

A4: Two key biomarkers are essential for monitoring SARM1 activity and its downstream effects:

  • Cyclic ADP-ribose (cADPR): A direct product of SARM1's NADase activity.[7][8][9][10][11] An increase in cADPR indicates SARM1 activation. Effective inhibition should suppress cADPR levels, while paradoxical activation will lead to its increase.

  • Neurofilament light chain (NfL): A well-established biomarker for axonal damage.[1][8][10][11] Successful SARM1 inhibition should lead to a reduction in NfL release. Conversely, an increase in NfL levels, particularly at low inhibitor concentrations, can be a strong indicator of paradoxical activation and neurotoxicity.

Q5: Besides paradoxical activation, what are other potential off-target concerns with SARM1 inhibitors?

A5: While the primary concern highlighted in recent literature is the on-target paradoxical activation, traditional off-target effects on other kinases or cellular processes should always be considered. However, some isoquinoline-based inhibitors have been shown to be potent and selective for SARM1.[7] The most significant "off-target" concern remains the potential for increased susceptibility to certain neuronal viral infections, as SARM1 is believed to play a role in the clearance of infected neurons.[12]

Troubleshooting Guides

Problem 1: Increased Cell Death or Axon Degeneration Observed at Low Inhibitor Concentrations
Potential Cause Troubleshooting Steps
Paradoxical SARM1 Activation 1. Perform a detailed dose-response experiment: Use a wide range of inhibitor concentrations, including very low (sub-nanomolar) to high (micromolar) ranges. 2. Monitor cADPR and NAD+ levels: At the same time points as the viability/degeneration assay, measure intracellular cADPR and NAD+ levels. A concurrent increase in cADPR and decrease in NAD+ at low inhibitor concentrations is indicative of paradoxical activation. 3. Measure NfL release: Quantify NfL in the culture medium as a marker of axonal damage. An increase in NfL at low concentrations that is not seen at higher, inhibitory concentrations points to paradoxical activation. 4. Consider an alternative inhibitor: If paradoxical activation is confirmed, consider switching to an allosteric SARM1 inhibitor.[5][6]
Problem 2: Inconsistent or No Protective Effect Observed
Potential Cause Troubleshooting Steps
Inappropriate Inhibitor Concentration 1. Re-evaluate the IC50: The effective concentration for neuroprotection might be different from the biochemical IC50. Perform a dose-response for neuroprotection in your specific cellular model.
Inhibitor Instability 1. Check inhibitor stability: Ensure the inhibitor is stable in your culture medium over the time course of the experiment. Consider fresh preparation of the inhibitor solution for each experiment.
SARM1-Independent Degeneration Pathway 1. Use SARM1 knockout/knockdown controls: To confirm that the observed degeneration is SARM1-dependent in your model, include SARM1 knockout or knockdown neurons as a positive control for protection.[7][13]

Quantitative Data Summary

Table 1: Effects of SARM1 Base-Exchange Inhibitors (BEIs) at Different Concentrations

Concentration RangeExpected Effect (High Dose)Observed Paradoxical Effect (Low Dose)Key Biomarker Changes (Low Dose)Reference
SubinhibitoryNeuroprotection, reduced axonal degenerationIncreased SARM1 NADase activity, exacerbated cell death and neuronal damageIncreased cADPR, Decreased NAD+, Increased NfL[1][2]
Inhibitory (High Dose)Neuroprotection, reduced axonal degenerationN/ADecreased cADPR, Maintained NAD+, Decreased NfL[1][2]

Experimental Protocols

Protocol 1: Assessing Paradoxical SARM1 Activation in Cultured Neurons

  • Cell Culture: Plate primary dorsal root ganglia (DRG) neurons or iPSC-derived neurons and allow them to mature.

  • Inhibitor Preparation: Prepare a wide range of concentrations of the SARM1 inhibitor (e.g., from 1 pM to 10 µM).

  • Treatment: Treat the neurons with the different inhibitor concentrations.

  • Induction of Neuronal Stress (Optional but Recommended): For some models, a mild pro-degenerative stimulus (e.g., a low dose of vincristine or vacor) can be co-administered to sensitize the cells to SARM1 activation.[2]

  • Axon Degeneration Assay: At a defined time point (e.g., 24-48 hours), fix the cells and stain for axonal markers (e.g., βIII-tubulin). Quantify the extent of axonal degeneration.

  • Biomarker Analysis:

    • cADPR and NAD+: At earlier time points (e.g., 4-8 hours), lyse the cells and perform LC-MS/MS to quantify cADPR and NAD+ levels.

    • NfL: Collect the culture medium at the final time point and measure NfL concentration using an ELISA or other sensitive immunoassay.

  • Data Analysis: Plot the axon degeneration index, cADPR levels, NAD+ levels, and NfL release against the inhibitor concentration.

Visualizations

SARM1_Activation_Pathway cluster_inhibitor SARM1 Base-Exchange Inhibitor cluster_sarm1 SARM1 cluster_outcomes Cellular Outcomes Low_Dose Low Concentration Paradoxical_Activation Paradoxical Activation (Filament Formation) Low_Dose->Paradoxical_Activation Forms Adducts High_Dose High Concentration SARM1_Inactive Inactive SARM1 High_Dose->SARM1_Inactive Inhibits Neuroprotection Neuroprotection SARM1_Inactive->Neuroprotection SARM1_Active Active SARM1 (NADase) Neurodegeneration Neurodegeneration SARM1_Active->Neurodegeneration Paradoxical_Activation->SARM1_Active Stabilizes Active State

Caption: Paradoxical activation of SARM1 by base-exchange inhibitors at low concentrations.

Troubleshooting_Workflow Start Unexpected Neurotoxicity with SARM1 Inhibitor Dose_Response Perform Full Dose-Response (pM to µM range) Start->Dose_Response Check_Biomarkers Measure cADPR, NAD+, and NfL Dose_Response->Check_Biomarkers Decision Increased NfL/cADPR at Low Doses? Check_Biomarkers->Decision Paradoxical_Activation Paradoxical Activation Confirmed Decision->Paradoxical_Activation Yes Other_Cause Investigate Other Causes (e.g., off-target effects, inhibitor stability) Decision->Other_Cause No Switch_Inhibitor Consider Allosteric Inhibitor Paradoxical_Activation->Switch_Inhibitor

Caption: Troubleshooting workflow for unexpected neurotoxicity with SARM1 inhibitors.

References

Technical Support Center: Interpreting Negative Results with Sarm1-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering negative or unexpected results with Sarm1-IN-2 treatment. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound treatment did not prevent axon degeneration in my neuronal cultures after inducing injury. What are the possible reasons for this negative result?

A1: Several factors could contribute to the lack of efficacy of this compound in your experiment. Here's a troubleshooting guide to help you identify the potential issue:

  • SARM1 Pathway Activation: First, confirm that the SARM1 pathway was robustly activated in your experimental model. SARM1-dependent axon degeneration is triggered by a variety of insults, and the specific mechanism of activation can be context-dependent.[1][2] Inadequate activation of SARM1 will result in no observable phenotype to rescue.

  • Inhibitor Concentration and Incubation Time: Ensure that the concentration of this compound and the pre-incubation time were optimal. We recommend performing a dose-response curve to determine the effective concentration for your specific cell type and injury model.

  • Cell Health and Viability: Poor overall cell health can mask the protective effects of SARM1 inhibition. Assess the viability of your cultures before and after the experiment.

  • Target Engagement: Verify that this compound is engaging with its target, SARM1. While direct binding assays are complex, downstream functional readouts can serve as a proxy.

  • Alternative Degeneration Pathways: Be aware that in some contexts, particularly in cell bodies and dendrites, SARM1-independent degeneration pathways may be dominant.[2] If the observed degeneration is not mediated by SARM1, a SARM1 inhibitor will not be effective.

Here is a logical workflow to troubleshoot your negative results:

G start Negative Result: This compound Fails to Protect q1 Was the SARM1 pathway robustly activated? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no Check NAD+ levels and cADPR production q2 Was the inhibitor concentration and incubation time optimal? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Were the cells healthy prior to the experiment? ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no q4 Is there evidence of SARM1-independent degeneration? ans4_yes Yes q4->ans4_yes ans1_yes->q2 res1 Troubleshoot SARM1 activation method. (See Protocol 1 & 2) ans1_no->res1 ans2_yes->q3 res2 Perform dose-response and time-course experiments. ans2_no->res2 ans3_yes->q4 res3 Optimize cell culture conditions and assess viability (See Protocol 3). ans3_no->res3 res4 Consider alternative degeneration pathways. Investigate calpain activity. ans4_yes->res4

Fig 1. Troubleshooting Decision Tree

Q2: How can I confirm that the SARM1 signaling pathway is active in my experimental model?

A2: Activation of SARM1 leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+) and the production of cyclic ADP-ribose (cADPR).[3][4] Therefore, measuring the levels of these metabolites is a reliable way to assess SARM1 activity.

  • NAD+ Depletion: A significant drop in intracellular NAD+ levels following an insult is a hallmark of SARM1 activation.[5][6]

  • cADPR Production: An increase in cADPR, a specific product of SARM1's enzymatic activity, is a direct indicator of its activation.[7][8]

You can also assess downstream consequences of SARM1 activation, such as ATP depletion and mitochondrial dysfunction.[3][6]

G cluster_0 Upstream Triggers cluster_1 SARM1 Activation cluster_2 Downstream Effects Axotomy Axotomy SARM1 SARM1 Axotomy->SARM1 Mitochondrial Toxins Mitochondrial Toxins Mitochondrial Toxins->SARM1 Increased NMN/NAD+ ratio Increased NMN/NAD+ ratio Increased NMN/NAD+ ratio->SARM1 NAD+ Depletion NAD+ Depletion SARM1->NAD+ Depletion cADPR_Production cADPR Production SARM1->cADPR_Production ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Axon Degeneration Axon Degeneration cADPR_Production->Axon Degeneration ATP Depletion->Axon Degeneration

Fig 2. SARM1 Signaling Pathway

Q3: I am not seeing a decrease in NAD+ levels after inducing injury. Does this mean SARM1 is not involved?

A3: Not necessarily. While NAD+ depletion is a key event, the kinetics and magnitude of this depletion can vary depending on the cell type, the nature of the insult, and the sensitivity of your NAD+ assay. Consider the following:

  • Assay Sensitivity: Ensure your NAD+ quantification assay is sensitive enough to detect changes in your experimental system. Commercial kits are available that offer high sensitivity.[9][10]

  • Time Course: The drop in NAD+ can be very rapid. You may need to perform a time-course experiment to capture the nadir of NAD+ levels.

  • Compartmentalization: SARM1 is primarily localized to the outer mitochondrial membrane.[1][2] Global measurements of cellular NAD+ may not fully reflect localized changes within the axonal compartment.

  • SARM1 Expression Levels: Low endogenous SARM1 expression in your cell model might lead to a less pronounced drop in NAD+. Consider verifying SARM1 protein levels by Western blot.

Q4: Are there any situations where SARM1 inhibitors like this compound could have unexpected or paradoxical effects?

A4: Yes, recent studies have shown that some SARM1 inhibitors, particularly those that work through a base-exchange mechanism, can cause paradoxical activation of SARM1 at subinhibitory concentrations.[11][12][13] This can lead to increased neurodegeneration instead of protection. While the precise mechanism of this compound is proprietary, it is crucial to perform careful dose-response studies to identify the optimal therapeutic window and avoid potential paradoxical effects.

Data Presentation

The following tables summarize expected quantitative data from key experiments. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Expected Changes in NAD+ and cADPR Levels Following SARM1 Activation

ConditionRelative NAD+ Level (vs. Control)Relative cADPR Level (vs. Control)
Untreated Control100%100%
Injury/Toxin (No Inhibitor)10-30%500-1000%
Injury/Toxin + Effective this compound70-90%120-150%
Injury/Toxin + Ineffective this compound10-30%500-1000%

Table 2: Expected Axon Degeneration Index

ConditionDegeneration Index
Untreated Control< 5%
Injury/Toxin (No Inhibitor)> 80%
Injury/Toxin + Effective this compound< 20%
Injury/Toxin + Ineffective this compound> 80%

Experimental Protocols

Protocol 1: NAD+/NADH Quantification Assay

This protocol is adapted from commercially available kits (e.g., Promega NAD/NADH-Glo™ Assay).[9]

  • Sample Preparation:

    • Culture neurons in a 96-well plate.

    • After treatment with injury/toxin and/or this compound, lyse the cells according to the kit manufacturer's instructions.

    • Separate the lysates for NAD+ and NADH measurements. This typically involves acid and base treatment to selectively degrade the oxidized or reduced form.

  • Assay Procedure:

    • Add the NAD/NADH-Glo™ Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NAD+.

    • Calculate the concentration of NAD+ in each sample based on the standard curve.

    • Normalize the results to a measure of cell number or protein concentration.

Protocol 2: Western Blot for SARM1 Protein

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against SARM1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize SARM1 protein levels.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Assay Setup:

    • Plate cells in a 96-well plate.

    • After the experimental treatment, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Incubation:

    • Incubate according to the manufacturer's instructions (typically 1-4 hours for MTT, 10 minutes for CellTiter-Glo®).

  • Measurement:

    • For MTT, solubilize the formazan crystals and measure absorbance at 570 nm.

    • For CellTiter-Glo®, measure luminescence.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

G cluster_0 Experimental Setup cluster_1 Incubation cluster_2 Readouts a Neuronal Culture b Pre-incubation with this compound a->b c Induction of Axonal Injury b->c d Incubate for a defined period (e.g., 24-48 hours) c->d e Assess Axon Degeneration (Microscopy) d->e f Measure NAD+ Levels (Luminescence Assay) d->f g Measure Cell Viability (MTT/ATP Assay) d->g

Fig 3. General Experimental Workflow

References

Sarm1-IN-2 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sarm1-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in their experiments, with a specific focus on its stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media?

Currently, there is no publicly available data specifically detailing the stability or half-life of this compound in various cell culture media. The stability of a small molecule inhibitor like this compound can be influenced by several factors, including the composition of the media, pH, temperature, exposure to light, and the presence of serum components which may contain metabolic enzymes. To ensure the integrity of your experiments, it is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q2: How can I determine the stability of this compound in my cell culture setup?

To determine the stability of this compound, you can perform a time-course experiment where the compound is incubated in your cell culture medium of choice (e.g., DMEM, Neurobasal) under your standard culture conditions (e.g., 37°C, 5% CO2). Samples of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of this compound quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What factors can influence the degradation of this compound in cell culture media?

Several factors can contribute to the degradation of a small molecule in cell culture media:

  • Enzymatic Degradation: If using serum-containing media, esterases, proteases, and other metabolic enzymes present in the serum can degrade the compound.

  • pH Instability: The pH of the cell culture medium can change over time due to cellular metabolism. Some compounds are sensitive to pH changes and may undergo hydrolysis or other forms of degradation.

  • Light Sensitivity: Exposure to light, especially UV light, can cause photodegradation of some compounds. It is advisable to protect solutions containing this compound from light.

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic culture vessels, leading to a decrease in the effective concentration in the medium.

  • Cellular Metabolism: If conducting experiments with cells, the cells themselves can metabolize the compound, leading to a decrease in its concentration over time.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound in cell culture media have not been publicly documented. When analyzing your stability samples by LC-MS, you may be able to identify potential degradation products by looking for new peaks that appear over time as the parent compound's peak decreases.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected activity of this compound. Compound Degradation: this compound may be unstable under your specific experimental conditions.- Perform a stability study to determine the half-life of this compound in your cell culture medium. - Consider more frequent media changes with freshly prepared this compound. - If using serum, consider reducing the serum concentration or using a serum-free medium if your cell type allows.
Adsorption to Labware: The compound may be adsorbing to the plastic surfaces of your culture plates or tubes.- Use low-adhesion plasticware. - Include a non-ionic surfactant (e.g., Tween-20 at a very low concentration, ~0.01%) in your media to reduce non-specific binding, but first verify its compatibility with your cells.
High variability in experimental replicates. Inconsistent Compound Concentration: This could be due to degradation or uneven distribution of the compound in the media.- Ensure complete dissolution of this compound in your vehicle solvent (e.g., DMSO) before diluting into the culture medium. - Vortex the final solution well before adding to the cells. - Prepare fresh dilutions for each experiment.
Difficulty quantifying this compound concentration by LC-MS. Poor Extraction Efficiency: The method used to extract this compound from the cell culture medium may not be optimal.- Optimize the protein precipitation step. A common method is to add 2 volumes of cold acetonitrile to the media sample, vortex, and centrifuge to pellet the precipitated proteins[1]. - Test different extraction solvents.
Matrix Effects: Components in the cell culture medium can interfere with the ionization of this compound in the mass spectrometer.- Use a stable isotope-labeled internal standard for more accurate quantification. - Optimize the chromatographic separation to resolve this compound from interfering matrix components.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Vehicle solvent (e.g., DMSO)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Spike the Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired concentration. Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all samples.

  • Time Point 0: Immediately after spiking, take an aliquot of the medium, this will serve as your time 0 sample.

  • Incubation: Place the flask or plate containing the spiked medium in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation for LC-MS:

    • To each collected aliquot, add 2 volumes of ice-cold acetonitrile to precipitate proteins[1].

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins[1].

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (Time 0) versus time. From this plot, you can determine the half-life of the compound in the medium.

Data Presentation

Use the following table to record your experimental findings.

Time Point (Hours)This compound Concentration (µM)% Remaining
0100%
2
4
8
24
48

Visualizations

SARM1 Signaling Pathway

The Sterile Alpha and Toll/Interleukin Receptor (TIR) motif-containing 1 (SARM1) protein is a key executioner of axon degeneration.[2][3] Its activation leads to the depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite.[3]

SARM1_Signaling_Pathway Axonal_Injury Axonal Injury / Stress NMNAT2_degradation NMNAT2 Degradation Axonal_Injury->NMNAT2_degradation NMN_increase ↑ [NMN] NMNAT2_degradation->NMN_increase NAD_decrease ↓ [NAD+] NMNAT2_degradation->NAD_decrease SARM1_active SARM1 (Active) NADase NMN_increase->SARM1_active Activates NAD_decrease->SARM1_active Relieves Inhibition SARM1_inactive SARM1 (Inactive) SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Catalyzes Axon_Degeneration Axon Degeneration NAD_depletion->Axon_Degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibits

Caption: SARM1 activation pathway leading to axon degeneration.

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock spike_media Spike Cell Culture Media prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate collect_samples Collect Samples at Multiple Time Points incubate->collect_samples prep_lcms Prepare Samples for LC-MS Analysis (Protein Precipitation) collect_samples->prep_lcms analyze_lcms Quantify this compound by LC-MS prep_lcms->analyze_lcms analyze_data Analyze Data and Determine Half-Life analyze_lcms->analyze_data end End analyze_data->end

Caption: Workflow for this compound stability assessment.

References

How to prevent Sarm1-IN-2 precipitation in stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Sarm1-IN-2 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: The maximum recommended concentration is 10 mg/mL, which is equivalent to 30.64 mM.[1][2] Exceeding this concentration may lead to precipitation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability and to prevent precipitation, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4][5] Avoid repeated freeze-thaw cycles.[2][4][6]

Q4: My this compound powder is not dissolving completely in DMSO. What should I do?

A4: To aid dissolution, it is recommended to use ultrasonication.[1][2] Gently warming the solution to 37°C and vortexing can also help ensure the compound is fully dissolved.[2]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your stock solution.

Problem: Precipitate observed in the stock solution.

Step 1: Verify the Concentration Ensure the concentration of your stock solution does not exceed the recommended maximum of 10 mg/mL (30.64 mM) in DMSO.[1][2] Solutions prepared at higher concentrations are prone to precipitation.

Step 2: Ensure Complete Initial Dissolution Incomplete initial dissolution is a common cause of subsequent precipitation. Follow the detailed protocol below for preparing the stock solution.

Step 3: Check Storage Conditions Improper storage can lead to precipitation. Verify that your aliquots are stored at the correct temperature (-20°C for short-term or -80°C for long-term) and that they have not been subjected to multiple freeze-thaw cycles.[3][4][5][6]

Step 4: Assess Solvent Quality Ensure you are using high-purity, anhydrous DMSO. Water contamination in DMSO can reduce the solubility of hydrophobic compounds like this compound, leading to precipitation.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 326.37 g/mol )[1][5]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

  • Vortexer

  • Water bath or incubator set to 37°C (optional)

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.326 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For a 10 mM solution, you would add the volume calculated based on the mass of the compound.

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic bath for 10-15 minutes to facilitate dissolution.[1][2]

  • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3][4][5]

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterValueReference
Molecular Weight 326.37 g/mol [1][5]
Recommended Solvent DMSO[1][2]
Maximum Solubility 10 mg/mL (30.64 mM)[1][2]
Aids to Dissolution Ultrasonic Bath, Gentle Warming (37°C)[1][2]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationReference
-20°CUp to 1 month[3][4][5]
-80°CUp to 6 months[3][4][5]

Visualizations

SARM1 Signaling Pathway in Axon Degeneration

The Sterile Alpha and TIR Motif Containing 1 (SARM1) protein is a key player in the process of Wallerian degeneration, the active self-destruction of an axon after injury.[7][8] Under normal conditions, SARM1 is kept in an inactive state. However, upon axonal injury, the levels of Nicotinamide Mononucleotide (NMN) increase, which can lead to the activation of SARM1.[9] Activated SARM1 then depletes the axon of Nicotinamide Adenine Dinucleotide (NAD+), a critical molecule for cellular energy and survival.[8] This rapid loss of NAD+ triggers a cascade of events leading to the breakdown of the axonal cytoskeleton and eventual fragmentation of the axon.[8] this compound is an inhibitor of this SARM1 activity.[1][3]

SARM1_Pathway SARM1 Signaling Pathway in Axon Degeneration Axon_Injury Axonal Injury NMN_Increase Increased NMN/NAD+ Ratio Axon_Injury->NMN_Increase SARM1_Activation SARM1 Activation NMN_Increase->SARM1_Activation NAD_Depletion Rapid NAD+ Depletion SARM1_Activation->NAD_Depletion NADase Activity Axon_Degeneration Axon Degeneration NAD_Depletion->Axon_Degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_Activation Inhibits

Caption: SARM1 activation and its role in axon degeneration.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in stock solutions.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitate Observed in Stock Solution Check_Concentration Is concentration <= 10 mg/mL? Start->Check_Concentration High_Concentration Reduce concentration and re-dissolve. Check_Concentration->High_Concentration No Check_Dissolution Was the initial dissolution complete? Check_Concentration->Check_Dissolution Yes High_Concentration->Start Incomplete_Dissolution Re-dissolve using ultrasonication and/or gentle warming (37°C). Check_Dissolution->Incomplete_Dissolution No Check_Storage Was the solution stored correctly? (-20°C or -80°C, minimal freeze-thaw) Check_Dissolution->Check_Storage Yes Incomplete_Dissolution->Start Improper_Storage Prepare fresh stock, aliquot, and store correctly. Check_Storage->Improper_Storage No Check_Solvent Is the DMSO anhydrous and high-purity? Check_Storage->Check_Solvent Yes Improper_Storage->Start Solvent_Issue Use fresh, anhydrous DMSO. Check_Solvent->Solvent_Issue No Resolved Issue Resolved Check_Solvent->Resolved Yes Solvent_Issue->Start

Caption: A logical workflow for troubleshooting precipitation issues.

References

Improving the therapeutic window of Sarm1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sarm1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this SARM1 inhibitor and troubleshooting potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the Sterile Alpha and TIR Motif Containing 1 (SARM1) enzyme.[1] SARM1 is an NAD+ hydrolase that, when activated by injury or disease, depletes cellular NAD+ levels, leading to a metabolic crisis and subsequent axonal degeneration.[2][3] this compound is reported to inhibit this process by reducing or preventing the binding of SARM1 to its substrate, NAD+, with an IC50 of less than 1 µM.[1]

Q2: What is the primary application of this compound?

This compound is primarily used in research settings to study the role of SARM1 in axonal degeneration and to explore the therapeutic potential of SARM1 inhibition in models of neurodegenerative diseases and nerve injury.[1][4]

Q3: I've observed increased cell death or axon degeneration at low concentrations of my SARM1 inhibitor. Why is this happening?

This phenomenon is known as paradoxical activation and has been observed with some SARM1 inhibitors, particularly those that act as base-exchange inhibitors (BEIs).[5][6] At subinhibitory concentrations, these compounds can paradoxically increase SARM1's enzymatic activity, leading to exacerbated axonal damage and cell death.[5][6] This highlights a critical challenge in defining the therapeutic window for this class of inhibitors. It is crucial to perform careful dose-response studies to identify the optimal inhibitory concentration and avoid concentrations that may cause paradoxical activation.[5]

Q4: How is SARM1 activity regulated?

SARM1 activity is allosterically regulated by the ratio of nicotinamide mononucleotide (NMN) to NAD+.[7][8][9] Under healthy conditions, high NAD+ levels keep SARM1 in an autoinhibited state.[10] Following axonal injury, the NAD+ synthesizing enzyme NMNAT2 is degraded, leading to an increase in the NMN/NAD+ ratio.[3][11] NMN can then displace NAD+ from the allosteric site on SARM1's ARM domain, causing a conformational change that activates its NADase activity.[8][9]

Q5: What are the key biomarkers to measure SARM1 activity and its inhibition?

Several biomarkers can be used to assess SARM1 activity:

  • cADPR (cyclic ADP-ribose): This is a specific and sensitive product of SARM1's NADase activity and serves as a direct biomarker of its activation.[12][13]

  • NAD+ levels: SARM1 activation leads to a depletion of NAD+, so measuring intracellular NAD+ levels can be an indirect measure of its activity.[2]

  • Neurofilament light chain (NfL): NfL is a structural protein of axons that is released into the extracellular space and circulation upon axonal damage. It is a widely accepted biomarker of axon degeneration.[6][14]

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of axon degeneration with this compound.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a detailed dose-response curve to determine the optimal inhibitory concentration for your specific cell type and injury model. Remember the risk of paradoxical activation at low concentrations.[5][6]
Inhibitor Instability or Degradation Prepare fresh stock solutions of this compound for each experiment. Check the manufacturer's recommendations for storage conditions and stability.
Cell Permeability Issues While this compound is designed to be cell-permeable, its effectiveness can vary between cell types. Consider using a positive control SARM1 inhibitor with known cell permeability in your system.
Timing of Inhibitor Application The timing of inhibitor addition relative to the injury stimulus is critical. For acute injury models, pre-incubation with the inhibitor is often necessary. Optimize the pre-incubation time (e.g., 1-2 hours) before inducing injury.[14]

Problem 2: High background cell death or axon degeneration in control (non-treated) cultures.

Possible Cause Troubleshooting Step
Harsh Culture Conditions Optimize cell seeding density, media composition, and frequency of media changes. Ensure proper incubator conditions (temperature, CO2, humidity).
Underlying SARM1 Activation Some in vitro models, particularly primary neuron cultures, can have a basal level of SARM1 activation due to the stress of the culture environment.[13] Assess basal cADPR levels to determine if this is a contributing factor.
Phototoxicity If performing live-cell imaging, minimize light exposure and use appropriate filters to reduce phototoxicity, which can induce stress and axon degeneration.

Problem 3: Difficulty in quantifying axon degeneration.

Possible Cause Troubleshooting Step
Subjective Quantification Employ automated and objective methods for quantifying axon degeneration. Software like Axoquant 2.0 can provide unbiased measurements of axon density and fragmentation.[15]
Variability in Neurite Outgrowth Standardize the culture time to allow for consistent neurite extension before initiating the experiment. Use sister cultures for different treatment groups to minimize variability.
Inconsistent Staining Optimize antibody concentrations and incubation times for immunofluorescence staining (e.g., with anti-β-III tubulin) to ensure clear and consistent visualization of axons.

Experimental Protocols

Protocol 1: In Vitro Axon Degeneration Assay using Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies described in studies of axon degeneration.[15][16]

  • DRG Neuron Culture:

    • Dissect dorsal root ganglia from embryonic mice or rats and plate them on a suitable substrate (e.g., collagen or poly-D-lysine/laminin-coated plates).

    • Culture neurons in neurobasal medium supplemented with B27, L-glutamine, and a nerve growth factor (NGF) to promote axon growth.

    • Allow neurons to grow for 7 days in vitro (DIV) to establish a robust axonal network.[17][18]

  • Inhibitor Treatment and Axotomy:

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in culture medium.

    • Pre-incubate the DRG cultures with this compound or vehicle control (DMSO) for 1-2 hours.[14]

    • Induce axon degeneration by either mechanical axotomy (using a scalpel or needle to sever the axons) or chemical induction (e.g., with vincristine or rotenone).[19]

  • Quantification of Axon Degeneration:

    • At various time points post-injury (e.g., 24, 48, 72 hours), fix the cells with 4% paraformaldehyde.

    • Perform immunofluorescence staining for an axonal marker, such as β-III tubulin.

    • Capture images using a fluorescence microscope.

    • Quantify the extent of axon degeneration using an automated image analysis software to measure parameters like axon fragmentation index or remaining axon area.[15]

Protocol 2: Measurement of SARM1 Activity via cADPR Levels

This protocol is based on the use of cADPR as a biomarker for SARM1 activity.[12][13]

  • Sample Preparation:

    • Culture cells (e.g., DRG neurons or a cell line expressing SARM1) and treat with this compound and/or a SARM1 activator (e.g., vacor).[12]

    • At the desired time point, wash the cells with ice-cold PBS and lyse them using a suitable extraction buffer (e.g., methanol/acetonitrile/water).

    • For tissue samples, homogenize the tissue in the extraction buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of cADPR.

    • Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis:

    • Normalize the cADPR levels to the total protein concentration of the lysate.

    • Compare the cADPR levels between different treatment groups to determine the effect of this compound on SARM1 activity.

Quantitative Data Summary

The following table summarizes key quantitative data related to SARM1 inhibitors from the literature.

Compound Assay Type Cell/System Parameter Value Reference
This compoundSARM1 InhibitionBiochemicalIC50<1 µM[1]
RO-7529 (BEI)EAE ModelIn vivo (mice)Low Dose2 mg/kg (worsened EAE)[5]
RO-7529 (BEI)EAE ModelIn vivo (mice)High Dose50 mg/kg (reduced EAE)[5]
DSRM-3716SARM1 InhibitionHuman PBMCsConcentration100 µM (inhibits Vacor-induced activation)[12]
GNE-5152 (BEI)Axon DegenerationiPSC-derived human neuronsLow Dose1 and 2 nM (increased degeneration with mild stress)[6]

Visualizations

SARM1 Signaling Pathway in Axon Degeneration

SARM1_Pathway cluster_upstream Upstream Triggers cluster_sarm1 SARM1 Activation cluster_downstream Downstream Consequences AxonInjury Axonal Injury / Stress NMNAT2_loss NMNAT2 Degradation AxonInjury->NMNAT2_loss NMN_increase Increased NMN/NAD+ Ratio NMNAT2_loss->NMN_increase SARM1_inactive Inactive SARM1 (Octamer) NMN_increase->SARM1_inactive Allosteric Activation SARM1_active Active SARM1 (NADase) SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibition Metabolic_crisis Metabolic Crisis (ATP Depletion) NAD_depletion->Metabolic_crisis Axon_degen Axon Degeneration Metabolic_crisis->Axon_degen

Caption: SARM1 activation cascade leading to axon degeneration.

Experimental Workflow for Evaluating this compound Efficacy

Workflow cluster_readouts Multiple Readouts start Start: Culture Neurons (e.g., DRG explants) treatment Pre-incubate with Dose Range of this compound and Vehicle Control start->treatment injury Induce Axonal Injury (Mechanical or Chemical) treatment->injury incubation Incubate for Defined Time Course (e.g., 24-72h) injury->incubation fix_stain Fix and Stain (e.g., β-III Tubulin) collect_lysates Collect Lysates for Biomarkers collect_media Collect Media for NfL ELISA quantify Quantify Axon Degeneration (Imaging and Analysis) fix_stain->quantify lcms Quantify cADPR/NAD+ (LC-MS/MS) collect_lysates->lcms elisa Quantify NfL Release collect_media->elisa end End: Determine Therapeutic Window quantify->end lcms->end elisa->end

Caption: Workflow for assessing this compound efficacy in vitro.

Logic of Paradoxical SARM1 Activation by Inhibitors

Paradoxical_Activation cluster_sarm1_state SARM1 State Low_Conc Low (Subinhibitory) Concentration SARM1 SARM1 Octamer Low_Conc->SARM1 High_Conc High (Inhibitory) Concentration High_Conc->SARM1 Paradox_Activation Paradoxical SARM1 Activation SARM1->Paradox_Activation Instabilizes inactive state without full inhibition Inhibition SARM1 Inhibition SARM1->Inhibition Occupies active site Worsened_Degen Worsened Axon Degeneration Paradox_Activation->Worsened_Degen Protected_Axon Axon Protection Inhibition->Protected_Axon

Caption: Dose-dependent effects of some SARM1 inhibitors.

References

Validation & Comparative

A Comparative Guide to SARM1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of Sarm1-IN-2 and other commercially available or recently documented inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate informed decisions in research and development.

Introduction to SARM1 and its Inhibition

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key enzyme involved in the regulated process of axonal degeneration, also known as Wallerian degeneration.[1] Under physiological conditions, SARM1 is maintained in an inactive state. However, upon axonal injury or in various neurodegenerative conditions, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite.[2] This NAD+ depletion triggers a cascade of events culminating in axonal fragmentation and neuronal cell death. The enzymatic activity of SARM1's Toll/Interleukin-1 Receptor (TIR) domain is responsible for NAD+ cleavage, making it a prime therapeutic target for conditions characterized by axonal loss, such as peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases.[1][2]

A variety of small molecule inhibitors have been developed to target SARM1, each with distinct mechanisms of action. These include competitive inhibitors that bind to the NAD+ active site, noncompetitive and allosteric inhibitors that bind to other sites on the enzyme to modulate its activity, and irreversible inhibitors that form a permanent covalent bond with the protein. This guide will compare this compound with several other notable SARM1 inhibitors.

Quantitative Comparison of SARM1 Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of other SARM1 inhibitors. It is important to note that the IC50 values presented have been determined using various assay formats and conditions, which may influence the apparent potency.

InhibitorIC50Mechanism of ActionKey Features & Source
This compound <1 µMNot fully elucidated; inhibits NAD+ bindingA commercially available inhibitor for research in axonal degeneration.
TH-408 0.46 µMNot specifiedA potent pyridine-based inhibitor shown to reduce SARM1-mediated cell death.
Compound 174 17.2 nMNADase inhibitorA novel, highly potent inhibitor identified through screening.[3][4][5]
Compound 331P1 189.3 nMNADase inhibitorA novel inhibitor with good in vivo efficacy in a chemotherapy-induced peripheral neuropathy model.[3][4][5]
DSRM-3716 75 nMNADase inhibitorA potent and selective isoquinoline inhibitor that provides robust axon protection.[6]
EV-99 4.7 ± 0.6 µMAllosteric covalent inhibitorStereoselectively modifies Cysteine-311 in the ARM domain of SARM1.[7]
Phenazopyridine 145 µM (Kᵢ = 70 ± 10 µM)CompetitiveAn existing drug found to be a competitive inhibitor of SARM1.[1]
Berberine Chloride 140 ± 20 µMNoncompetitiveA natural product identified as a noncompetitive SARM1 inhibitor.[1]
Zinc Chloride 10 ± 1 µMNoncompetitiveA simple inorganic compound that acts as a noncompetitive inhibitor of SARM1.[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the SARM1 signaling pathway and a general workflow for inhibitor screening.

SARM1_Signaling_Pathway cluster_upstream Upstream Triggers cluster_activation SARM1 Activation cluster_downstream Downstream Effects Axonal Injury Axonal Injury NMNAT2 degradation NMNAT2 degradation Axonal Injury->NMNAT2 degradation Neurotoxicity Neurotoxicity Neurotoxicity->NMNAT2 degradation Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->NMNAT2 degradation Increased NMN/NAD+ ratio Increased NMN/NAD+ ratio NMNAT2 degradation->Increased NMN/NAD+ ratio SARM1 (active) SARM1 (active) Increased NMN/NAD+ ratio->SARM1 (active) SARM1 (inactive) SARM1 (inactive) SARM1 (inactive)->SARM1 (active) Activation NAD+ Depletion NAD+ Depletion SARM1 (active)->NAD+ Depletion cADPR Production cADPR Production SARM1 (active)->cADPR Production Metabolic Crisis Metabolic Crisis NAD+ Depletion->Metabolic Crisis cADPR Production->Metabolic Crisis Axon Degeneration Axon Degeneration Metabolic Crisis->Axon Degeneration SARM1_Inhibitors SARM1 Inhibitors SARM1_Inhibitors->SARM1 (active) Inhibition

SARM1 Signaling Pathway

Inhibitor_Screening_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen SARM1 NADase Assay SARM1 NADase Assay SARM1 NADase Assay->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Inhibitor Screening Workflow

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the characterization of SARM1 inhibitors.

SARM1 NADase Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on SARM1's enzymatic activity. Several methods are employed:

  • Fluorogenic Assay: This high-throughput method utilizes a modified NAD+ substrate, such as N6-etheno-NAD (ε-NAD), which is non-fluorescent.[8] Upon cleavage by SARM1, the fluorescent product, etheno-ADPR, is released, and the increase in fluorescence can be measured over time.[8]

    • Protocol Outline:

      • Recombinant human SARM1 protein is incubated with the test compound at various concentrations in an appropriate assay buffer.

      • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., ε-NAD).

      • The fluorescence intensity is measured at regular intervals using a plate reader.

      • The rate of reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition and subsequently the IC50 value.

  • NAD/NADH-Glo™ Assay: This is a luciferase-based assay that measures the amount of remaining NAD+ after the SARM1 enzymatic reaction.

    • Protocol Outline:

      • SARM1 enzyme is incubated with the test inhibitor and NAD+.

      • After a set incubation period, a reagent is added that specifically detects NAD+.

      • The amount of NAD+ is quantified by a luciferase-driven reaction that produces a luminescent signal.

      • A decrease in NAD+ consumption in the presence of the inhibitor indicates its efficacy.

  • HPLC or Mass Spectrometry-Based Assay: These methods directly measure the consumption of NAD+ and the formation of the products, ADP-ribose (ADPR) and cyclic ADP-ribose (cADPR).

    • Protocol Outline:

      • The enzymatic reaction containing SARM1, NAD+, and the inhibitor is allowed to proceed for a defined time.

      • The reaction is stopped, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • The peak areas corresponding to NAD+, ADPR, and cADPR are quantified to determine the extent of the reaction and the inhibitory effect.

Dorsal Root Ganglion (DRG) Axotomy Assay

This cell-based assay assesses the ability of an inhibitor to protect neurons from degeneration following physical injury.[3]

  • Protocol Outline:

    • Dorsal root ganglion (DRG) neurons are cultured from embryonic mice or rats.

    • The neurons are treated with the SARM1 inhibitor at various concentrations.

    • The axons are then mechanically severed (axotomy).

    • After a defined period (e.g., 24-48 hours), the axons are imaged using microscopy.

    • The degree of axonal fragmentation is quantified to determine the protective effect of the inhibitor.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This in vivo or in vitro model evaluates the efficacy of SARM1 inhibitors in a disease-relevant context.[2][3][4][5]

  • In Vitro Protocol Outline:

    • Cultured DRG neurons are treated with a chemotherapeutic agent known to cause neuropathy (e.g., vincristine, paclitaxel).

    • The neurons are co-treated with the SARM1 inhibitor.

    • Axonal integrity is assessed microscopically after a set incubation period.

  • In Vivo Protocol Outline:

    • Rodents are administered a chemotherapeutic agent to induce peripheral neuropathy.

    • A cohort of animals is treated with the SARM1 inhibitor.

    • The development of neuropathy is assessed through behavioral tests (e.g., sensitivity to touch), nerve conduction studies, and histological analysis of nerve tissue.[2]

Conclusion

The development of SARM1 inhibitors represents a promising therapeutic strategy for a range of neurological disorders characterized by axonal degeneration. This compound is a valuable research tool for studying the role of SARM1 in these processes. However, a growing number of novel inhibitors, such as TH-408, compounds 174 and 331P1, and DSRM-3716, exhibit significantly higher potency in preclinical models. The choice of inhibitor for a particular research application will depend on the specific experimental needs, including the desired potency, mechanism of action, and the biological system being investigated. This guide provides a foundational comparison to aid in this selection process and encourages researchers to consult the primary literature for more detailed information on specific compounds and protocols.

References

A Head-to-Head Comparison: Pharmacological Inhibition Versus Genetic Knockdown of SARM1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting the Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1) is critical for advancing therapies for neurodegenerative diseases. SARM1 is a key player in the molecular cascade that leads to axon degeneration, making it a prime therapeutic target.[1][2] Its activation triggers the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a vital cellular metabolite, ultimately leading to the breakdown of axons.[3][4] This guide provides an objective comparison of two primary experimental approaches to counteract SARM1-driven neurodegeneration: the use of pharmacological inhibitors and genetic knockdown techniques.

This comparison will delve into the experimental data, detailed protocols, and the underlying signaling pathways to equip researchers with the knowledge to select the most appropriate method for their experimental needs. While the specific inhibitor "Sarm1-IN-2" was not prominently featured in the reviewed literature, this guide will utilize data from other well-characterized small molecule inhibitors of SARM1 to provide a comprehensive overview.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing the efficacy of SARM1 inhibitors to genetic knockdown in protecting against axon degeneration and preserving neuronal function.

Table 1: Axon Protection in vitro

Experimental ModelMethod of SARM1 InhibitionOutcome MeasureResultCitation
Mouse Dorsal Root Ganglion (DRG) neurons after axotomySARM1 knockout (KO)Axon fragmentationComplete protection at 16h post-axotomy[5]
Mouse DRG neurons after axotomyIsothiazole SARM1 inhibitors (e.g., compound 10)Axon fragmentationDose-dependent protection, approaching KO levels at 10 µM[5][6]
Human iPSC-derived sensory neurons after axotomySARM1 KO (CRISPR)Axon degenerationAxons remained intact 24h post-axotomy[7]
Human iPSC-derived sensory neurons after axotomyDominant-negative SARM1 mutantAxon degenerationProtection similar to SARM1 KO[7]
Mouse DRG neurons with vincristine-induced neuropathySARM1 KONeurite lengthProtected from loss of neurite length at 72h[8]
Mouse DRG neurons with vincristine-induced neuropathyDominant-negative SARM1 mutantNeurite lengthProtection as robust as SARM1 KO[8]

Table 2: In vivo Neuroprotection

Animal ModelMethod of SARM1 InhibitionOutcome MeasureResultCitation
Mouse model of Traumatic Brain Injury (TBI)SARM1 KOCorpus callosum atrophySignificantly reduced atrophy at 10 weeks post-TBI[9]
Mouse model of TBISARM1 KOIntact myelinated axonsRescued the reduction of intact axons post-TBI[9]
Mouse model of TBISARM1 KOAxonal injury (APP accumulation)Significantly reduced APP immunoreactivity in the alveus and fimbria[10]
Rat Spared Nerve Injury (SNI) model of neuropathic painSARM1 KOMechanical allodyniaSignificantly decreased sensitivity compared to wild-type at Week 4[11]
Mouse paclitaxel-induced peripheral neuropathySARM1 KOSensory nerve action potential (SNAP) amplitudesPrevented loss of axonal function in a gene-dosage-dependent manner[5]
Mouse paclitaxel-induced peripheral neuropathyIsothiazole SARM1 inhibitorsIntraepidermal nerve fiber densityPrevented loss of nerve fibers[5]

SARM1 Signaling Pathway

The activation of SARM1 is a critical event in the pathway of programmed axon degeneration, often referred to as Wallerian degeneration.[12] In healthy neurons, SARM1 is held in an inactive state.[13] Following axonal injury or in certain disease states, a decrease in the levels of the NAD+ biosynthesis enzyme NMNAT2 leads to an accumulation of its substrate, nicotinamide mononucleotide (NMN).[14] This increase in the NMN/NAD+ ratio is a key trigger for SARM1 activation.[14] Once active, the TIR domain of SARM1 exhibits potent NADase activity, rapidly hydrolyzing NAD+ to nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR (cADPR).[3][14][15] This catastrophic loss of NAD+ leads to a bioenergetic crisis, mitochondrial dysfunction, and ultimately, the activation of downstream executioner proteases like calpains, resulting in the breakdown of the axonal cytoskeleton and complete fragmentation of the axon.[16]

SARM1_Signaling_Pathway Axonal_Injury Axonal Injury / Disease NMNAT2_depletion NMNAT2 Depletion Axonal_Injury->NMNAT2_depletion NMN_accumulation NMN Accumulation NMNAT2_depletion->NMN_accumulation SARM1_active Active SARM1 (NADase) NMN_accumulation->SARM1_active SARM1_inactive Inactive SARM1 SARM1_inactive->SARM1_active Activation NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Hydrolyzes NAD+ Energy_crisis Bioenergetic Crisis NAD_depletion->Energy_crisis Mitochondrial_dysfunction Mitochondrial Dysfunction Energy_crisis->Mitochondrial_dysfunction Calpain_activation Calpain Activation Mitochondrial_dysfunction->Calpain_activation Axon_degeneration Axon Degeneration Calpain_activation->Axon_degeneration Pharmacological_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_cells Culture Neurons or Prepare Animal Model Treat Treat with Inhibitor (Dose-Response) Culture_cells->Treat Prepare_inhibitor Prepare SARM1 Inhibitor Stock Solution Prepare_inhibitor->Treat Induce_injury Induce Axonal Injury (e.g., axotomy, vincristine) Treat->Induce_injury Assess_degeneration Assess Axon Degeneration (e.g., imaging) Induce_injury->Assess_degeneration Measure_NAD Measure NAD+ Levels Induce_injury->Measure_NAD Analyze_biomarkers Analyze Biomarkers (e.g., cADPR, NfL) Induce_injury->Analyze_biomarkers Genetic_Knockdown_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_cells Culture Neurons or Prepare Animal Model Transfect Transfect/Transduce Cells or Generate KO/KD Animal Culture_cells->Transfect Design_constructs Design siRNA/shRNA/gRNA Constructs Design_constructs->Transfect Verify_knockdown Verify SARM1 Knockdown (e.g., qPCR, Western Blot) Transfect->Verify_knockdown Induce_injury Induce Axonal Injury Verify_knockdown->Induce_injury Assess_degeneration Assess Axon Degeneration Induce_injury->Assess_degeneration Measure_NAD Measure NAD+ Levels Induce_injury->Measure_NAD Logical_Comparison SARM1_Inhibition SARM1 Inhibition Pharmacological Pharmacological Inhibitor SARM1_Inhibition->Pharmacological Genetic Genetic Knockdown SARM1_Inhibition->Genetic Temporal_Control Temporal Control Pharmacological->Temporal_Control Dose_Dependence Dose-Dependence Pharmacological->Dose_Dependence Off_Target_Effects_Chem Potential Off-Target Effects (Chemical) Pharmacological->Off_Target_Effects_Chem Reversibility Reversibility Pharmacological->Reversibility Specificity High Specificity Genetic->Specificity Long_Term Long-Term/Permanent Genetic->Long_Term Off_Target_Effects_Gene Potential Off-Target Effects (Genetic) Genetic->Off_Target_Effects_Gene Developmental_Effects Potential Developmental Effects Genetic->Developmental_Effects

References

Validating On-Target Effects of SARM1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sterile Alpha and Toll/Interleukin Receptor motif-containing 1 (SARM1) has been identified as a central executioner of programmed axon degeneration, making it a prime therapeutic target for a range of neurodegenerative diseases and injuries, including peripheral neuropathy, traumatic brain injury, and glaucoma.[1][2][3][4] The activation of SARM1's intrinsic NAD+ hydrolase activity leads to a rapid depletion of cellular NAD+, initiating a metabolic crisis that culminates in axonal destruction.[3][5][6]

The development of potent and specific SARM1 inhibitors is a key focus of neuroprotective drug discovery. Validating that a candidate inhibitor, such as the representative compound "Sarm1-IN-2," achieves its therapeutic effect through direct engagement and modulation of SARM1 is critical. This guide provides a comparative overview of essential experimental methodologies for confirming on-target effects, supported by data on known SARM1 inhibitors.

SARM1 Signaling Pathway

Upon neuronal injury, the levels of the NAD+ precursor, nicotinamide mononucleotide (NMN), rise while NAD+ levels decrease.[5][7][8] This increased NMN/NAD+ ratio causes NMN to displace NAD+ from an allosteric site on SARM1's autoinhibitory ARM domain, triggering a conformational change.[5][7][9][10] This activation allows the catalytic TIR domains to oligomerize and exert their NADase activity, depleting axonal NAD+ and producing metabolites like cADPR, which leads to metabolic collapse and axon fragmentation.[5][6][11][12]

SARM1_Pathway Injury Axonal Injury / Stress NMNAT2_loss NMNAT2 Depletion Injury->NMNAT2_loss NMN_increase NMN/NAD+ Ratio ↑ NMNAT2_loss->NMN_increase SARM1_inactive Inactive SARM1 (ARM-TIR Lock) NMN_increase->SARM1_inactive Activates SARM1_active Active SARM1 (TIR Oligomerization) SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Catalyzes Axon_degen Axon Degeneration NAD_depletion->Axon_degen Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibits Axon_Assay_Workflow Start Culture DRG Neurons Treatment Treat with: 1. Vehicle 2. Vincristine 3. Vincristine + this compound Start->Treatment Incubate Incubate 48h Treatment->Incubate FixStain Fix & Immunostain (e.g., β-III Tubulin) Incubate->FixStain Image Microscopy Imaging FixStain->Image Analyze Quantify Axon Integrity (Degeneration Index) Image->Analyze Result Result: Inhibitor Protects Axons Analyze->Result CETSA_Workflow cluster_0 Vehicle Control cluster_1 This compound a1 Treat Cells (Vehicle) a2 Heat Lysate (Temp Gradient) a1->a2 a3 Centrifuge a2->a3 a4 SARM1 Denatures & Precipitates a3->a4 Analysis Analyze Soluble Fraction (e.g., Western Blot) a4->Analysis b1 Treat Cells (this compound) b2 Heat Lysate (Temp Gradient) b1->b2 b3 Centrifuge b2->b3 b4 SARM1 Stabilized & Soluble b3->b4 b4->Analysis

References

Comparative Analysis of Sarm1-IN-2 Cross-reactivity with Other NAD+ Consuming Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational SARM1 inhibitor, Sarm1-IN-2, focusing on its potential cross-reactivity with other major classes of NAD+ consuming enzymes. Understanding the selectivity profile of a specific inhibitor is paramount for predicting its therapeutic window and potential off-target effects. This document summarizes the current, albeit limited, publicly available information and provides detailed experimental protocols to enable researchers to conduct their own selectivity profiling.

Introduction to Sarm1 and Other NAD+ Consuming Enzymes

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key enzyme involved in programmed axon degeneration, also known as Wallerian degeneration.[1] Its activation leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling, thereby triggering a cascade of events that result in axonal destruction.[2] SARM1 possesses an intrinsic NAD+ hydrolase (NADase) activity, which is the primary mechanism for its pro-degenerative function.[1]

Beyond SARM1, several other enzyme families utilize NAD+ as a substrate, playing crucial roles in various cellular processes. These include:

  • Poly(ADP-ribose) polymerases (PARPs): Primarily involved in DNA repair and genomic stability.[3]

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and aging.

  • CD38 and CD157: Ectoenzymes that function as NAD+ glycohydrolases, involved in calcium signaling and immune responses.[4]

Given the ubiquitous nature of NAD+ metabolism, the selectivity of any NAD+-targeting inhibitor is a critical determinant of its clinical utility.

This compound: A Novel SARM1 Inhibitor

This compound is an inhibitor of SARM1 with a reported half-maximal inhibitory concentration (IC50) of less than 1 μM. While its primary target is SARM1, comprehensive data on its cross-reactivity with other NAD+ consuming enzymes is not yet publicly available. However, studies on other novel, structurally distinct SARM1 inhibitors have demonstrated the feasibility of achieving high selectivity. For instance, the covalent inhibitors MY-9B and WX-02-37 have been shown to be highly selective for SARM1, with no significant engagement of other NAD+ consuming enzymes such as PARPs, sirtuins, or CD38 in proteome-wide screens.[5] This suggests that the development of SARM1-specific inhibitors with minimal off-target effects is an achievable goal.

Quantitative Comparison of Inhibitor Activity

Due to the lack of specific cross-reactivity data for this compound, the following table is presented as a template for researchers to populate with their own experimental findings. For context, hypothetical data for a highly selective SARM1 inhibitor is included, based on the selectivity profiles of inhibitors like MY-9B and WX-02-37.

Enzyme TargetThis compound IC50 (μM)Hypothetical Selective SARM1 Inhibitor IC50 (μM)
SARM1 < 1 < 1
PARP1Data not available> 100
SIRT1Data not available> 100
CD38Data not available> 100

Signaling Pathways and Experimental Workflow

To facilitate further research, the following diagrams illustrate the central role of SARM1 in NAD+ metabolism and a general workflow for assessing inhibitor selectivity.

SARM1 Signaling Pathway in Axon Degeneration Axonal_Injury Axonal Injury NMNAT2_depletion NMNAT2 Depletion Axonal_Injury->NMNAT2_depletion NMN_accumulation NMN Accumulation NMNAT2_depletion->NMN_accumulation SARM1_activation SARM1 Activation NMN_accumulation->SARM1_activation NAD_depletion NAD+ Depletion SARM1_activation->NAD_depletion NADase Activity Metabolic_collapse Metabolic Collapse NAD_depletion->Metabolic_collapse Axon_degeneration Axon Degeneration Metabolic_collapse->Axon_degeneration Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_activation Inhibition Experimental Workflow for Inhibitor Selectivity Profiling start Start: this compound sarm1_assay SARM1 Activity Assay start->sarm1_assay parp_assay PARP Activity Assay start->parp_assay sirt_assay Sirtuin Activity Assay start->sirt_assay cd38_assay CD38 Activity Assay start->cd38_assay determine_ic50 Determine IC50 Values sarm1_assay->determine_ic50 parp_assay->determine_ic50 sirt_assay->determine_ic50 cd38_assay->determine_ic50 compare_selectivity Compare Selectivity Profile determine_ic50->compare_selectivity end End: Selectivity Profile compare_selectivity->end

References

Comparative Efficacy of Sarm1-IN-2 Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the SARM1 inhibitor, Sarm1-IN-2, and its effects across various cell lines relevant to neurodegenerative research. The data presented here is intended to offer researchers, scientists, and drug development professionals an objective overview of the compound's performance, alongside alternative SARM1 inhibitors, supported by available experimental data.

Introduction to SARM1 and its Inhibition

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1) is a key executioner of programmed axon degeneration, a process implicated in a wide range of neurodegenerative diseases. Upon activation, SARM1's intrinsic NADase activity leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), triggering a cascade of events that culminates in axonal self-destruction. As such, the inhibition of SARM1 has emerged as a promising therapeutic strategy for preserving axonal integrity and function. This compound is a small molecule inhibitor of SARM1, identified as "Example 82" in patent WO2019236890A1, with a reported IC50 of less than 1 µM.[1] This guide will delve into the available data on its efficacy and compare it with other known SARM1 inhibitors.

SARM1 Signaling Pathway

The activation of SARM1 is a critical event in the axon degeneration pathway. Following axonal injury or disease-related stress, the levels of nicotinamide mononucleotide (NMN) rise, while NAD+ levels decrease. This shift in the NMN/NAD+ ratio leads to the activation of SARM1. The activated SARM1 enzyme then hydrolyzes NAD+ into cyclic ADP-ribose (cADPR) and nicotinamide, leading to a rapid decline in cellular NAD+ and ATP levels. This energy crisis results in mitochondrial dysfunction, cytoskeletal breakdown, and ultimately, fragmentation of the axon.

SARM1_Signaling_Pathway cluster_0 Axonal Insult cluster_1 Metabolic Shift cluster_2 SARM1 Activation cluster_3 Downstream Effects Injury Axonal Injury / Disease Stress NMN_increase ↑ NMN Injury->NMN_increase NAD_decrease ↓ NAD+ Injury->NAD_decrease SARM1_inactive Inactive SARM1 NMN_increase->SARM1_inactive Activates NAD_decrease->SARM1_inactive Activates SARM1_active Active SARM1 (NADase) SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Catalyzes cADPR_increase ↑ cADPR SARM1_active->cADPR_increase Produces Sarm1_IN_2 This compound & Other Inhibitors Sarm1_IN_2->SARM1_active Inhibits ATP_decrease ↓ ATP NAD_depletion->ATP_decrease Axon_degeneration Axon Degeneration cADPR_increase->Axon_degeneration Mito_dysfunction Mitochondrial Dysfunction ATP_decrease->Mito_dysfunction Mito_dysfunction->Axon_degeneration

Figure 1: SARM1 signaling pathway leading to axon degeneration and the point of intervention for SARM1 inhibitors.

Comparative Efficacy of SARM1 Inhibitors

The following tables summarize the available quantitative data for this compound and other notable SARM1 inhibitors across different cell lines. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Table 1: Inhibition of SARM1 NADase Activity

CompoundCell LineAssay TypeIC50Reference
This compound -Biochemical< 1 µM[1]
Compound 331P1-Biochemical (hSARM1)189.3 nM[2]
Compound 174-Biochemical (hSARM1)17.2 nM[2]
TH-408-Biochemical0.46 µM[3]
EV-99SH-SY5YcADPR production4.7 ± 0.6 µM[4]
DSRM-3716-Biochemical (SARM1 NADase)75 nM[5]

Table 2: Neuroprotection - Axon Degeneration Assays

CompoundCell Line/ModelAssay TypeEffective ConcentrationReference
This compound -Axon regenerationInhibits (6% regrowth after 72h)[1]
Compound 331P1DRG neurons (mouse)Axotomy-induced degeneration5 µM (strong protection)[2]
Compound 174DRG neurons (mouse)Axotomy-induced degeneration5 µM (strong protection)[2]
Isothiazole AnalogsDRG neurons (mouse)Axotomy-induced degenerationDose-dependent protection[6]
MY-9B & WX-02-37DRG neurons (rat)Vincristine-induced degenerationStereoselective prevention[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of common protocols used to assess the efficacy of SARM1 inhibitors.

Cell Culture Protocols
  • HEK293T Cells: Human Embryonic Kidney 293T cells are often used for overexpression studies due to their high transfectability. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For SARM1 activity assays, cells are often transfected with constructs expressing wild-type or mutant SARM1.[8]

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. Undifferentiated SH-SY5Y cells are typically grown in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS.[2][3][9][10] Differentiation can be induced using agents like retinoic acid.[5]

  • Dorsal Root Ganglion (DRG) Neurons: Primary sensory neurons isolated from embryonic or adult rodents. These provide a more physiologically relevant model for studying axon degeneration. DRG neurons are cultured on plates coated with substrates like poly-D-lysine and laminin to promote adherence and neurite outgrowth.[6][11][12][13][14]

Key Experimental Assays
  • SARM1 NADase Activity Assay:

    • Principle: Measures the enzymatic activity of SARM1 by quantifying the depletion of its substrate, NAD+, or the production of its products, such as cADPR.

    • Methodology (General):

      • Prepare cell lysates from HEK293T cells overexpressing SARM1 or from other relevant cell types.

      • Incubate the lysates with the SARM1 inhibitor at various concentrations.

      • Initiate the enzymatic reaction by adding NAD+ and an allosteric activator like NMN.

      • After a defined incubation period, stop the reaction.

      • Quantify NAD+ and/or cADPR levels using methods like LC-MS/MS or fluorescent-based assays.[10]

      • Calculate the IC50 value of the inhibitor.

  • Axon Degeneration Assay (DRG Neurons):

    • Principle: Visually and quantitatively assesses the protective effect of a compound on axons following an injury stimulus.

    • Methodology (General):

      • Culture DRG neurons to allow for robust axon outgrowth.

      • Pre-treat the neurons with the SARM1 inhibitor or vehicle control.

      • Induce axon degeneration through mechanical axotomy (severing the axons) or by applying a neurotoxic compound (e.g., vincristine, paclitaxel).[2][6]

      • At various time points post-injury, acquire images of the axons using microscopy.

      • Quantify the degree of axon fragmentation using a "degeneration index," which is often calculated as the ratio of the fragmented axon area to the total axon area.[2]

  • Cell Viability Assay:

    • Principle: Measures the overall health of a cell population and can be used to assess the cytotoxic effects of compounds or the protective effects of inhibitors against a toxic stimulus.

    • Methodology (General):

      • Plate cells (e.g., SH-SY5Y) in a multi-well format.

      • Treat the cells with the SARM1 inhibitor and/or a SARM1 activator (e.g., vacor).

      • After the desired incubation period, add a viability reagent such as CellTiter-Glo, which measures ATP levels as an indicator of cell health.[15]

      • Measure the resulting luminescence, which is proportional to the number of viable cells.

Experimental Workflow Example: Screening for SARM1 Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing SARM1 inhibitors.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Functional Characterization cluster_3 Lead Optimization Biochemical_Assay Biochemical NADase Assay (e.g., PC6 assay) Cell_based_NAD Cell-based NAD+/cADPR Assay (HEK293T or SH-SY5Y) Biochemical_Assay->Cell_based_NAD Hit Confirmation Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_based_NAD->Cell_Viability DRG_Assay DRG Axon Degeneration Assay (Axotomy or Toxin-induced) Cell_Viability->DRG_Assay Functional Validation Lead_Opt Lead Optimization DRG_Assay->Lead_Opt

Figure 2: A typical experimental workflow for the discovery and validation of SARM1 inhibitors.

Conclusion

This compound presents itself as a tool for researchers studying the role of SARM1 in axon degeneration. The available data, primarily from patent literature and vendor information, indicates its inhibitory activity against SARM1. However, for a comprehensive understanding of its reproducibility and comparative efficacy, further head-to-head studies against other potent SARM1 inhibitors like compounds 331P1, 174, and DSRM-3716 are warranted. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative analyses across different and relevant cell lines. As the field of SARM1-targeted therapeutics continues to evolve, rigorous and standardized evaluation of these inhibitors will be paramount in identifying the most promising candidates for clinical development.

References

In Vivo Neuroprotective Efficacy of SARM1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo neuroprotective effects of emerging small molecule inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1), a key mediator of axonal degeneration. The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel neuroprotective therapeutics.

Introduction

Axonal degeneration is a hallmark of numerous neurodegenerative diseases and injuries, including peripheral neuropathies, traumatic brain injury, and glaucoma.[1][2] The activation of SARM1, an NAD+ hydrolase, is a critical event that triggers a cascade leading to axonal self-destruction.[1][2][3] Consequently, the inhibition of SARM1 has emerged as a promising therapeutic strategy to preserve axonal integrity and function. This guide focuses on the in vivo validation of novel SARM1 inhibitors, presenting key experimental data in a comparative format to aid in the evaluation of their neuroprotective potential. We will focus on recently characterized inhibitors, compound 331P1 and compound 174, and compare their efficacy in established preclinical models of neuronal injury.

Comparative Efficacy of SARM1 Inhibitors

The following tables summarize the in vivo neuroprotective effects of SARM1 inhibitors in two distinct mouse models: Sciatic Nerve Axotomy (SNA) and Chemotherapy-Induced Peripheral Neuropathy (CIPN). These models are widely used to assess the potential of therapeutic agents to prevent axonal damage and preserve neurological function.

Table 1: Efficacy in the Sciatic Nerve Axotomy (SNA) Mouse Model

The SNA model is an acute model of traumatic nerve injury where the sciatic nerve is surgically transected, leading to the release of neurofilament light chain (NfL), a biomarker of axonal damage.

CompoundDosageAdministration RoutePrimary EndpointResultsReference
Compound 174 30 mg/kgIntraperitonealPlasma NfL Levels (15h post-SNA)Significant reduction in plasma NfL elevation compared to vehicle.[1]
Nura Compound 30 mg/kgIntraperitonealPlasma NfL Levels (15h post-SNA)Significant reduction in plasma NfL elevation compared to vehicle.[1]
Vehicle Control N/AIntraperitonealPlasma NfL Levels (15h post-SNA)Marked increase in plasma NfL levels.[1]
Table 2: Efficacy in the Paclitaxel-Induced CIPN Mouse Model

The CIPN model mimics the peripheral neuropathy commonly experienced by patients undergoing chemotherapy. Paclitaxel administration leads to axonal degeneration, which can be quantified by measuring intraepidermal nerve fiber (IENF) density.

CompoundDosageAdministration RoutePrimary EndpointResultsReference
Compound 331P1 30 mg/kgOralIENF Density in Foot Paw TissuePrevented the paclitaxel-induced reduction in IENF density.[1][4]
Compound 331P1 10, 30, 100 mg/kgOralPlasma NfL LevelsDose-dependent prevention of the decline in NfL levels.[4][4]
Vehicle Control N/AOralIENF Density in Foot Paw TissueSignificant reduction in IENF density.[1][4]

Experimental Protocols

Sciatic Nerve Axotomy (SNA) in Mice
  • Animal Model: Adult male C57BL/6J mice are used for this procedure.

  • Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The sciatic nerve of one hind limb is exposed through a small incision. The nerve is then transected at the mid-thigh level. The contralateral leg serves as a control.

  • Compound Administration: SARM1 inhibitors (e.g., Compound 174, Nura Compound) or vehicle are administered intraperitoneally at the specified dosage one hour before and seven hours after the axotomy.[1]

  • Endpoint Measurement: At 15 hours post-axotomy, blood samples are collected to measure plasma neurofilament light chain (NfL) levels using a sensitive immunoassay. Elevated NfL levels are indicative of axonal damage.[1]

Paclitaxel-Induced Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Mice
  • Animal Model: Adult male C57BL/6J mice are used.

  • Induction of Neuropathy: Paclitaxel is administered to the mice to induce peripheral neuropathy. A typical regimen involves intraperitoneal injections of paclitaxel on alternating days for a total of four doses.

  • Compound Administration: The SARM1 inhibitor (e.g., Compound 331P1) or vehicle is administered orally at the specified dosages during the paclitaxel treatment period.[1][4]

  • Endpoint Measurements:

    • Intraepidermal Nerve Fiber (IENF) Density: At the end of the study period, skin biopsies are taken from the hind paw. The tissue is processed and stained for nerve fiber markers (e.g., PGP9.5) to quantify the density of IENFs. A reduction in IENF density is a hallmark of peripheral neuropathy.[4]

    • Plasma NfL Levels: Blood samples are collected to measure plasma NfL levels as a biomarker of axonal damage.[4]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated.

SARM1_Signaling_Pathway cluster_0 Axonal Injury/Stress cluster_1 SARM1 Activation Cascade cluster_2 Axonal Degeneration Injury Axonal Injury (e.g., Trauma, Chemotherapy) NMNAT2 NMNAT2 Depletion Injury->NMNAT2 leads to NMN_NAD Increased NMN/NAD+ Ratio NMNAT2->NMN_NAD results in SARM1_Activation SARM1 Activation NMN_NAD->SARM1_Activation triggers NAD_Depletion NAD+ Depletion SARM1_Activation->NAD_Depletion catalyzes Metabolic_Crisis Metabolic Crisis & Energy Failure NAD_Depletion->Metabolic_Crisis causes Axon_Degeneration Axonal Degeneration Metabolic_Crisis->Axon_Degeneration induces SARM1_Inhibitor Sarm1-IN-2 / 331P1 / 174 SARM1_Inhibitor->SARM1_Activation inhibits

Caption: SARM1 Signaling Pathway in Axonal Degeneration.

Experimental_Workflow cluster_SNA Sciatic Nerve Axotomy (SNA) Model cluster_CIPN Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model SNA_Start Start: C57BL/6J Mice SNA_Treatment Treatment Groups: - Vehicle - Compound 174 - Nura Compound SNA_Start->SNA_Treatment SNA_Surgery Sciatic Nerve Transection SNA_Treatment->SNA_Surgery SNA_Endpoint Endpoint (15h): Measure Plasma NfL SNA_Surgery->SNA_Endpoint CIPN_Start Start: C57BL/6J Mice CIPN_Induction Paclitaxel Administration CIPN_Start->CIPN_Induction CIPN_Treatment Concurrent Treatment: - Vehicle - Compound 331P1 CIPN_Induction->CIPN_Treatment CIPN_Endpoint Endpoints: - IENF Density - Plasma NfL CIPN_Treatment->CIPN_Endpoint

Caption: In Vivo Experimental Workflows.

Conclusion

The presented data demonstrates that small molecule inhibitors of SARM1, specifically compounds 331P1 and 174, exhibit significant neuroprotective effects in preclinical models of both acute nerve injury and chronic peripheral neuropathy.[1][4] These findings underscore the therapeutic potential of targeting the SARM1 pathway to prevent axonal degeneration. Further investigation into the pharmacokinetics, safety profiles, and efficacy in a broader range of neurodegenerative models is warranted to advance these promising candidates toward clinical development.

References

A Head-to-Head Comparison of Sarm1-IN-2 and Other SARM1 Tool Compounds for Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the complex biology of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key player in axonal degeneration. This guide provides an objective, data-driven comparison of Sarm1-IN-2 and other widely used SARM1 inhibitors, offering insights into their mechanisms, potency, and experimental applications.

SARM1 has emerged as a high-value therapeutic target for a range of neurodegenerative diseases, owing to its central role in programmed axon death. Upon activation by injury or disease, the intrinsic NADase activity of SARM1 depletes cellular NAD+, leading to energetic collapse and axonal destruction. The development of small molecule inhibitors of SARM1 is therefore a promising strategy for neuroprotection. This guide compares several key tool compounds, including this compound, allosteric inhibitors, base-exchange inhibitors, noncompetitive inhibitors, and irreversible covalent inhibitors, to aid researchers in selecting the most suitable tool for their studies.

The SARM1 Signaling Pathway: A Target for Neuroprotection

The activation of SARM1 is a critical node in the pathway of axonal self-destruction. Under healthy conditions, SARM1 is held in an inactive state. However, following axonal injury, a cascade of events, including the depletion of NMNAT2 and a subsequent increase in the NMN/NAD+ ratio, triggers a conformational change in SARM1, unleashing its NADase activity. This leads to a rapid decline in NAD+ levels, metabolic failure, and ultimately, axon degeneration.

SARM1_Signaling_Pathway cluster_upstream Upstream Triggers cluster_sarm1 SARM1 Activation cluster_downstream Downstream Effects Axonal Injury Axonal Injury NMNAT2 Depletion NMNAT2 Depletion Axonal Injury->NMNAT2 Depletion Increased NMN/NAD+ Ratio Increased NMN/NAD+ Ratio NMNAT2 Depletion->Increased NMN/NAD+ Ratio Inactive SARM1 Inactive SARM1 Increased NMN/NAD+ Ratio->Inactive SARM1 Activates Active SARM1 (NADase) Active SARM1 (NADase) Inactive SARM1->Active SARM1 (NADase) NAD+ Depletion NAD+ Depletion Active SARM1 (NADase)->NAD+ Depletion Catalyzes Metabolic Collapse Metabolic Collapse NAD+ Depletion->Metabolic Collapse Axon Degeneration Axon Degeneration Metabolic Collapse->Axon Degeneration

Caption: SARM1 signaling cascade leading to axon degeneration.

Head-to-Head Comparison of SARM1 Inhibitors

The landscape of SARM1 inhibitors is diverse, with compounds exhibiting distinct mechanisms of action and potencies. This section provides a comparative overview of this compound and other prominent tool compounds.

Compound/ClassMechanism of ActionReported IC50Key Features
This compound Reduces or inhibits the binding of SARM1 to NAD+[1]< 1 µM[1][2]Limited publicly available data on specific potency and assay conditions.
Allosteric Covalent Inhibitors (e.g., EV-99) Covalently modifies Cys311 in the allosteric ARM domain[3]4.7 ± 0.6 µM (in SH-SY5Y cells)[3]Site-specific and stereoselective; provides a tool to study allosteric regulation.
Base-Exchange Inhibitors (BEIs) (e.g., RO-7529) Act as prodrugs, forming a covalent adduct with ADPR to become the active inhibitor[4]VariesPotent, but can paradoxically activate SARM1 at subinhibitory concentrations.[4]
Noncompetitive Inhibitors (e.g., Berberine chloride, Zinc chloride) Bind to an allosteric site, not competing with the NAD+ substrate[5]Berberine: 77 - 140 µM, Zinc: ~10 µM[6]Modest potency; useful for exploring allosteric binding pockets.
Irreversible Covalent Inhibitors (Isothiazoles, e.g., Compound 10) Irreversibly inactivate the enzyme, likely through covalent modification of cysteine residues in the TIR domain[7]0.16 - 0.37 µM[2]Potent and selective; prolonged duration of action in vitro.
Reversible Competitive Inhibitors (e.g., DSRM-3716) Competes with NAD+ for binding to the active site.75 nM[8]Potent and selective; allows for washout experiments to study reversible inhibition.

Quantitative Data Summary

For a more granular comparison, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) and the experimental context for several key SARM1 tool compounds.

CompoundIC50 ValueAssay TypeCell/Enzyme SourceReference
This compound < 1 µMNot specifiedNot specified[1][2]
EV-99 4.7 ± 0.6 µMVacor-induced cADPR productionSH-SY5Y cells[3]
Compound 10 (Isothiazole) 0.16 - 0.37 µMBiochemical NADase assayHuman SARM1 (SAM-TIR domains)[2]
Berberine chloride 110 ± 10 µMENAD hydrolysis assaySARM1 TIR domain (bacterial lysate)[6]
Zinc chloride 10 ± 1 µMENAD hydrolysis assayPurified SARM1 TIR domain[6]
DSRM-3716 75 nMBiochemical NADase assayNot specified[8]
Compound 174 17.2 nMPC6-based biochemical assayRecombinant human SARM1[9]
Compound 331P1 189.3 nMPC6-based biochemical assayRecombinant human SARM1[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of SARM1 inhibitors. Below are representative methodologies for key in vitro assays.

SARM1 NADase Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of SARM1 by quantifying the depletion of NAD+ or the formation of its products, such as ADP-ribose (ADPR) or cyclic ADPR (cADPR).

  • Enzyme Preparation: Recombinant SARM1 protein (full-length or truncated constructs like the SAM-TIR domains) is purified.

  • Reaction Mixture: The reaction is typically performed in a buffer (e.g., 50 mM NaH2PO4, pH 7.5, 150 mM NaCl).

  • Inhibitor Incubation: The SARM1 enzyme is pre-incubated with varying concentrations of the test compound or vehicle control for a defined period (e.g., 30 minutes at room temperature).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, NAD+ (e.g., at a final concentration of 100 µM). For allosteric activators, NMN may also be included.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) and then stopped, often by the addition of a strong acid or by heat inactivation. The levels of NAD+, ADPR, and cADPR are then quantified using methods like LC-MS/MS.[10]

  • Data Analysis: The percentage of SARM1 inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Neurite Degeneration Assay (Cell-based)

This assay assesses the ability of SARM1 inhibitors to protect neurons from degeneration induced by various stimuli.

  • Cell Culture: Primary neurons (e.g., dorsal root ganglion (DRG) neurons) or iPSC-derived neurons are cultured in appropriate media.

  • Compound Treatment: Neurons are pre-treated with different concentrations of the SARM1 inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).

  • Induction of Degeneration: Axon degeneration is induced by methods such as axotomy (mechanical transection of neurites), or treatment with neurotoxic compounds like vincristine or the SARM1 activator vacor.[3]

  • Image Acquisition: At various time points after the insult (e.g., 24, 48, 72 hours), images of the neurites are captured using fluorescence or phase-contrast microscopy.

  • Quantification of Degeneration: The extent of neurite degeneration is quantified using a degeneration index, which is often calculated as the ratio of the fragmented neurite area to the total neurite area.

  • Data Analysis: The protective effect of the inhibitor is determined by comparing the degeneration index in treated versus untreated cultures.

Visualizing Mechanisms and Workflows

Understanding the different ways in which these tool compounds interact with SARM1 is crucial for interpreting experimental results. The following diagrams illustrate the primary mechanisms of inhibition and a general experimental workflow for their evaluation.

Inhibitor_Mechanisms cluster_sarm1_protein SARM1 Protein ARM Domain (Allosteric Site) ARM Domain (Allosteric Site) TIR Domain (Active Site) TIR Domain (Active Site) Active BEI-ADPR Adduct Active BEI-ADPR Adduct TIR Domain (Active Site)->Active BEI-ADPR Adduct Forms Allosteric Inhibitor (e.g., EV-99) Allosteric Inhibitor (e.g., EV-99) Allosteric Inhibitor (e.g., EV-99)->ARM Domain (Allosteric Site) Binds to Base-Exchange Inhibitor (Prodrug) Base-Exchange Inhibitor (Prodrug) Base-Exchange Inhibitor (Prodrug)->TIR Domain (Active Site) Reacts with NAD+ at Active BEI-ADPR Adduct->TIR Domain (Active Site) Inhibits Noncompetitive Inhibitor Noncompetitive Inhibitor Noncompetitive Inhibitor->ARM Domain (Allosteric Site) Binds to a distinct site Irreversible Covalent Inhibitor Irreversible Covalent Inhibitor Irreversible Covalent Inhibitor->TIR Domain (Active Site) Covalently binds to NAD+ NAD+ NAD+->TIR Domain (Active Site) Substrate

Caption: Diverse mechanisms of SARM1 inhibition by tool compounds.

Experimental_Workflow Compound Library Compound Library Biochemical Screening (NADase Assay) Biochemical Screening (NADase Assay) Compound Library->Biochemical Screening (NADase Assay) Hit Identification (Potency - IC50) Hit Identification (Potency - IC50) Biochemical Screening (NADase Assay)->Hit Identification (Potency - IC50) Cell-based Assays (Neurite Degeneration) Cell-based Assays (Neurite Degeneration) Hit Identification (Potency - IC50)->Cell-based Assays (Neurite Degeneration) Lead Candidate Selection (Efficacy & Safety) Lead Candidate Selection (Efficacy & Safety) Cell-based Assays (Neurite Degeneration)->Lead Candidate Selection (Efficacy & Safety) In Vivo Models of Neurodegeneration In Vivo Models of Neurodegeneration Lead Candidate Selection (Efficacy & Safety)->In Vivo Models of Neurodegeneration Preclinical Development Preclinical Development In Vivo Models of Neurodegeneration->Preclinical Development

Caption: General workflow for the evaluation of SARM1 inhibitors.

Conclusion

The available SARM1 tool compounds offer a diverse arsenal for probing the intricacies of axon degeneration. While this compound is a commercially available inhibitor, the limited public data on its specific potency and experimental validation necessitates caution in direct comparisons. For researchers requiring well-characterized tools, compounds such as the isothiazoles, DSRM-3716, and EV-99 provide robust options with detailed information on their mechanisms and potencies. The choice of inhibitor will ultimately depend on the specific experimental goals, whether it is to study a particular mechanism of inhibition (e.g., allosteric vs. competitive) or to achieve potent and sustained inhibition in in vitro or in vivo models. As the field of SARM1 research continues to evolve, the development and rigorous characterization of novel tool compounds will be paramount to advancing our understanding of neurodegenerative processes and developing effective therapies.

References

Safety Operating Guide

Proper Disposal of Sarm1-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Information

Sarm1-IN-2 is a small molecule inhibitor with a molecular weight of 326.37 g/mol and a molecular formula of C16H14N4O2S.[1][2] Before handling, it is crucial to allow the product to equilibrate to room temperature for at least one hour.[1] Solutions of this compound are often prepared in dimethyl sulfoxide (DMSO).[1]

Storage and Stability:

Proper storage is critical to maintain the integrity of this compound and to prevent the generation of unknown degradation products that could complicate disposal.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[2][3]
4°CUp to 2 years[2][3]
In DMSO-80°CUp to 6 months[1][2][4][5]
-20°CUp to 1 month[1][2][4][5]

Step-by-Step Disposal Procedures

The disposal of this compound, both in its pure form and in solution, should be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Waste Identification and Segregation:
  • Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste.

  • Liquid Waste: Solutions of this compound, typically in DMSO, must be collected as liquid chemical waste. Do not mix with aqueous waste.[6] Halogenated and non-halogenated solvent wastes should be collected separately.[6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as solid hazardous waste. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][7]

Waste Collection and Container Management:
  • Use appropriate containers: Waste should be collected in containers that are compatible with the chemical nature of the waste. For instance, acids should not be stored in metal containers.[8] Plastic containers are often preferred for chemical waste.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name of this compound and any solvents.[8][9]

  • Container Integrity: Ensure that waste containers are in good condition, leak-proof, and kept tightly sealed except when adding waste.[6][8]

Storage of Chemical Waste:
  • Designated Area: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][10]

  • Segregation of Incompatibles: Store incompatible waste types separately to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizing agents kept apart from reducing agents.[10]

  • Secondary Containment: All hazardous waste must be stored with secondary containment to prevent spills from reaching drains.[7]

Disposal Request and Pickup:
  • Contact your institution's Environmental Health and Safety (EHRS) department to schedule a pickup for the hazardous waste.[9] Do not dispose of this compound or its solutions down the drain.[7][10]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste like this compound.

cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated) B Select Compatible Waste Container A->B C Properly Label Container ('Hazardous Waste' & Contents) B->C D Store in Designated Satellite Accumulation Area C->D E Segregate Incompatible Waste Streams D->E F Utilize Secondary Containment E->F G Request Waste Pickup from Environmental Health & Safety F->G H EH&S Transports for Proper Disposal G->H

General workflow for laboratory chemical waste disposal.

SARM1 Signaling Pathway in Axonal Degeneration

This compound exerts its effect by inhibiting the SARM1 enzyme. Understanding the SARM1 signaling pathway provides context for its mechanism of action and its importance in neurodegenerative research. Following nerve injury, the levels of Nicotinamide Mononucleotide (NMN) rise, which in turn activates SARM1.[11][12] Activated SARM1 then depletes Nicotinamide Adenine Dinucleotide (NAD+), a critical molecule for axonal survival, leading to axonal degeneration.[13]

cluster_pathway SARM1-Mediated Axonal Degeneration Injury Nerve Injury NMN Increased NMN Injury->NMN SARM1_active Active SARM1 NMN->SARM1_active activates SARM1_inactive Inactive SARM1 SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion catalyzes Axon_degen Axonal Degeneration NAD_depletion->Axon_degen Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active inhibits

Simplified SARM1 signaling pathway in axonal degeneration.

Disclaimer: The information provided here is a guide based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines and the Safety Data Sheet (SDS) for any chemical you are working with. Your local regulations may have specific requirements for waste disposal.

References

Essential Safety and Operational Guide for Handling Sarm1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the laboratory use of Sarm1-IN-2, a potent inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1). Developed for researchers, scientists, and drug development professionals, this document aims to be the preferred resource for ensuring safe and effective handling of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] The following personal protective equipment is mandatory when handling this compound in solid or solution form.

Table 1: Personal Protective Equipment (PPE) Requirements for this compound

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile rubber, disposablePrevents direct skin contact.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects eyes from splashes or airborne particles.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A fume hood is recommended for handling the powder form.Avoids inhalation of the powder.[1]

Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE should be disposed of immediately and replaced.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.

2.1. Handling Procedures:

  • Ventilation: Handle this compound in a well-ventilated laboratory. For handling the powder form, a chemical fume hood is recommended to avoid inhalation.[1]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in Table 3.[1]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]

2.2. Storage Conditions: The stability of this compound is dependent on the storage conditions.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In solvent (-80°C)-80°C6 months
In solvent (-20°C)-20°C1 month

Data sourced from multiple suppliers and averaged for best practice.[2][3]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[2]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

This information is based on general SDS guidelines for chemical compounds and should be adapted to the specific laboratory's safety protocols.

Disposal Plan

Unused this compound and contaminated materials must be disposed of as chemical waste in accordance with local, state, and federal regulations.

4.1. Waste Categorization:

  • Solid Waste: Unused this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microcentrifuge tubes).

  • Liquid Waste: Unused this compound stock solutions and experimental media containing the compound.

  • Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes used for handling this compound solutions.

4.2. Disposal Procedures:

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Sharps: Dispose of in a designated sharps container.

Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory applications of this compound.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 326.37 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)[4]

Procedure:

  • Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.[5]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.26 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM stock solution, add 1 mL of DMSO to 3.26 mg of this compound.

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Protocol 2: In Vitro Axon Degeneration Assay

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound on cultured neurons undergoing induced axon degeneration.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion (DRG) neurons)

  • This compound stock solution (10 mM in DMSO)

  • Appropriate cell culture medium

  • Axotomy-inducing agent (e.g., vincristine) or mechanical axotomy equipment

  • Fluorescence microscope

  • Axon fragmentation quantification software (e.g., ImageJ)

Procedure:

  • Cell Culture: Plate and culture neurons according to standard laboratory protocols.

  • Compound Treatment: Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM).

  • Pre-incubation: Add the this compound working solutions to the neuronal cultures and incubate for a predetermined period (e.g., 2 hours) to allow for compound uptake.

  • Induction of Axon Degeneration: Induce axon degeneration by either adding an axotomy-inducing agent (e.g., vincristine) to the culture medium or by performing mechanical axotomy.

  • Incubation: Incubate the treated and control cultures for a specified time course (e.g., 24, 48, 72 hours).

  • Imaging: At each time point, acquire images of the axons using a fluorescence microscope.

  • Quantification: Quantify the degree of axon fragmentation using appropriate software. Compare the results from this compound-treated cultures to vehicle-treated controls to determine the neuroprotective effect.

Signaling Pathway and Experimental Workflow Diagrams

SARM1 Signaling Pathway in Axon Degeneration

The following diagram illustrates the central role of SARM1 in the axon degeneration cascade. Under healthy conditions, the NAD+-synthesizing enzyme NMNAT2 maintains low levels of nicotinamide mononucleotide (NMN). Upon axonal injury, NMNAT2 levels decrease, leading to an accumulation of NMN. This increase in the NMN/NAD+ ratio activates SARM1's intrinsic NADase activity, resulting in the rapid depletion of NAD+ and subsequent axonal breakdown.

SARM1_Signaling_Pathway cluster_0 Healthy Axon cluster_1 Injured Axon NMNAT2 NMNAT2 NMN_low Low NMN NMNAT2->NMN_low Maintains SARM1_inactive Inactive SARM1 NMN_low->SARM1_inactive Keeps Inactive NAD_high High NAD+ NAD_high->SARM1_inactive Inhibits Axon_Survival Axon Survival SARM1_inactive->Axon_Survival Promotes Axonal_Injury Axonal Injury NMNAT2_deg NMNAT2 Degradation Axonal_Injury->NMNAT2_deg NMN_high High NMN NMNAT2_deg->NMN_high Leads to SARM1_active Active SARM1 (NADase) NMN_high->SARM1_active Activates NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Catalyzes Axon_Degeneration Axon Degeneration NAD_depletion->Axon_Degeneration Results in Sarm1_IN_2 This compound Sarm1_IN_2->SARM1_active Inhibits Experimental_Workflow start Start: Plate Neuronal Culture treatment Treat with this compound or Vehicle start->treatment induction Induce Axon Injury (e.g., Vincristine or Axotomy) treatment->induction incubation Incubate for Time Course (e.g., 24, 48, 72 hours) induction->incubation imaging Acquire Axon Images (Fluorescence Microscopy) incubation->imaging quantification Quantify Axon Fragmentation (Image Analysis Software) imaging->quantification analysis Data Analysis and Comparison quantification->analysis end End: Determine Neuroprotective Effect analysis->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.